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  • Product: Ethyl 8-bromoquinoline-4-carboxylate
  • CAS: 220844-75-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 8-bromoquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 8-bromoquinoline-4-carboxylate, identified by the CAS number 220844-75-7 , is a halogenated quinoline derivative that serves as a versati...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-bromoquinoline-4-carboxylate, identified by the CAS number 220844-75-7 , is a halogenated quinoline derivative that serves as a versatile building block in modern organic synthesis and medicinal chemistry.[1] The quinoline scaffold itself is a privileged structure, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2][3][4] The presence of a bromine atom at the C8 position and an ethyl ester at the C4 position provides two distinct and chemically addressable handles for further molecular elaboration. This guide offers a comprehensive overview of its properties, a robust protocol for its synthesis, expected analytical characterization, potential applications, and essential safety guidelines for its handling.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of Ethyl 8-bromoquinoline-4-carboxylate is fundamental to its application in research and development. The following table summarizes key computed and known data for this compound.

PropertyValueSource
CAS Number 220844-75-7[1]
Molecular Formula C₁₂H₁₀BrNO₂[5]
Molecular Weight 279.12 g/mol [5]
Monoisotopic Mass 278.9895 Da[5]
Predicted XlogP 3.1[5]
Appearance Solid (predicted)-
Purity Typically ≥95% from commercial suppliers-

Synthesis and Purification

The most direct and reliable route to Ethyl 8-bromoquinoline-4-carboxylate is through the esterification of its corresponding carboxylic acid precursor, 8-bromoquinoline-4-carboxylic acid (CAS: 121490-67-3).[6] The Fischer-Speier esterification is the method of choice for this transformation due to its efficiency and operational simplicity.

Conceptual Synthesis Workflow

G cluster_0 Synthesis of Precursor cluster_1 Esterification cluster_2 Purification cluster_3 Final Product Precursor 8-Bromoquinoline-4-carboxylic acid (CAS: 121490-67-3) Reaction Reaction Vessel: - Absolute Ethanol (Solvent/Reagent) - Conc. Sulfuric Acid (Catalyst) - Reflux Conditions Precursor->Reaction Add to Workup Aqueous Workup: - Neutralization (e.g., NaHCO₃) - Extraction (e.g., Ethyl Acetate) Reaction->Workup Cool and process Purify Column Chromatography (Silica Gel) Workup->Purify Concentrate and load Product Ethyl 8-bromoquinoline-4-carboxylate (CAS: 220844-75-7) Purify->Product Isolate pure fractions G cluster_0 Reactions at C8-Br cluster_1 Reactions at C4-Ester Start Ethyl 8-bromoquinoline-4-carboxylate CrossCoupling Suzuki, Sonogashira, Buchwald-Hartwig, etc. (Pd-catalyzed) Start->CrossCoupling R-B(OH)₂ or other coupling partner Amidation Amine (R-NH₂) Heat or coupling agent Start->Amidation Product_Aryl 8-Aryl/Alkynyl/Amino-quinolines CrossCoupling->Product_Aryl Product_Amide 8-Bromoquinoline-4-carboxamides Amidation->Product_Amide

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 8-bromoquinoline-4-carboxylate

Introduction Ethyl 8-bromoquinoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a quinoline derivative, it possesses a structural motif that is integr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 8-bromoquinoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a quinoline derivative, it possesses a structural motif that is integral to numerous pharmacologically active agents. The strategic placement of a bromine atom at the 8-position and an ethyl carboxylate group at the 4-position provides a versatile scaffold for further chemical modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 8-bromoquinoline-4-carboxylate. Understanding these properties is paramount for its effective handling, characterization, and application in research and development. This document consolidates available data, outlines experimental methodologies for property determination, and offers insights into the structural-property relationships that govern its behavior.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its physical behavior. For Ethyl 8-bromoquinoline-4-carboxylate, these core properties are summarized in Table 1.

PropertyValueSource
Chemical Name Ethyl 8-bromoquinoline-4-carboxylate-
CAS Number 220844-75-7[1]
Molecular Formula C₁₂H₁₀BrNO₂[2]
Molecular Weight 280.12 g/mol [1]
Monoisotopic Mass 278.9895 Da[2]
Predicted XlogP 3.1[2]

The molecular formula and weight are fundamental for stoichiometric calculations in synthesis and for mass spectrometry analysis. The predicted XlogP value of 3.1 suggests that Ethyl 8-bromoquinoline-4-carboxylate has a moderate level of lipophilicity, indicating it is more likely to be soluble in organic solvents than in water.[2] This property is a critical consideration in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) profiles.

Physical State and Thermal Properties

Appearance and Physical State: Based on the properties of analogous quinoline derivatives, Ethyl 8-bromoquinoline-4-carboxylate is expected to be a crystalline solid at room temperature. The color may range from white to pale yellow.

Melting Point: The melting point of the parent compound, 8-bromoquinoline, is 58-59 °C.[3] The addition of the ethyl carboxylate group at the 4-position is expected to increase the molecular weight and potentially alter the crystal packing, which would likely result in a higher melting point. For comparison, the related compound 8-bromoquinoline-4-carboxylic acid is a solid.[4] A precise experimental determination of the melting point is crucial for assessing the purity of the compound and is typically performed using Differential Scanning Calorimetry (DSC).

Boiling Point: The boiling point of 8-bromoquinoline is reported as 112-113 °C at a reduced pressure of 0.5 mmHg.[3] Due to its higher molecular weight, Ethyl 8-bromoquinoline-4-carboxylate is expected to have a significantly higher boiling point. Experimental determination would require vacuum distillation to prevent decomposition at high temperatures.

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, purification, and biological assays. Based on its predicted lipophilicity and the nature of its functional groups, the following solubility profile is anticipated for Ethyl 8-bromoquinoline-4-carboxylate:

  • High Solubility: Expected in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone.

  • Moderate Solubility: Likely to be soluble in alcohols like ethanol and methanol.

  • Low Solubility: Predicted to have low solubility in non-polar solvents like hexane.

  • Insoluble: Expected to be sparingly soluble to insoluble in water.

A systematic approach to determining the solubility of a new compound is essential for its practical application.

Caption: A workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Ethyl 8-bromoquinoline-4-carboxylate is not widely available, general precautions for handling halogenated aromatic compounds should be followed. The parent compound, 8-bromoquinoline, is classified as an irritant. [5]Therefore, it is prudent to handle Ethyl 8-bromoquinoline-4-carboxylate with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 8-bromoquinoline-4-carboxylate is a promising heterocyclic building block with significant potential in drug discovery and materials science. This technical guide has summarized its core physical properties, drawing upon available data and reasoned estimations from closely related compounds. While key experimental values for properties such as melting and boiling points are yet to be definitively reported in the literature, the information provided herein offers a solid foundation for researchers and scientists working with this compound. The outlined experimental workflows provide a clear path for the in-house determination of these crucial physical parameters, ensuring the integrity and reproducibility of future research and development endeavors.

References

  • (3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate. PubChem. Accessed January 20, 2026. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. Accessed January 20, 2026. [Link]

  • Physical constants for compounds 1-26. ResearchGate. Accessed January 20, 2026. [Link]

  • Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. ResearchGate. Accessed January 20, 2026. [Link]

  • 8-Bromoquinoline. PubChem. Accessed January 20, 2026. [Link]

  • Ethyl 8-bromoquinoline-4-carboxylate (C12H10BrNO2). PubChemLite. Accessed January 20, 2026. [Link]

  • Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. MySkinRecipes. Accessed January 20, 2026. [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Accessed January 20, 2026. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Accessed January 20, 2026. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Accessed January 20, 2026. [Link]

Sources

Foundational

Solubility Profile of Ethyl 8-bromoquinoline-4-carboxylate in Organic Solvents: A Theoretical and Practical Guide

An In-Depth Technical Guide for the Scientific Professional Abstract: Ethyl 8-bromoquinoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Scientific Professional

Abstract: Ethyl 8-bromoquinoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules.[1][2][3] A thorough understanding of its solubility is paramount for its effective use in reaction design, purification, formulation, and screening assays. This guide provides a comprehensive analysis of the theoretical factors governing the solubility of Ethyl 8-bromoquinoline-4-carboxylate, a detailed, field-proven experimental protocol for its quantitative determination, and a framework for interpreting the resulting data.

Introduction: The Quinoline Scaffold in Modern Research

Quinoline and its derivatives are privileged structures in drug discovery, forming the core of numerous pharmaceuticals, including antimalarial agents like quinine and chloroquine.[4] The functionalization of the quinoline ring system, such as through halogenation, allows for the fine-tuning of a molecule's physicochemical and biological properties.[2][3][5] Ethyl 8-bromoquinoline-4-carboxylate (C₁₂H₁₀BrNO₂) is one such derivative, incorporating a bromine atom and an ethyl ester group, which presents a unique combination of electronic and steric features.[6]

Understanding the solubility of this intermediate is not merely an academic exercise. It is a critical parameter that dictates:

  • Reaction Kinetics: The choice of solvent can dramatically affect reaction rates and outcomes by influencing how well reactants are solvated.

  • Purification Efficiency: Solubility differences are the foundation of purification techniques like crystallization and chromatography.

  • Compound Handling: Proper solvent selection is essential for creating stock solutions for high-throughput screening, biological assays, and material formulation.

This document serves as both a theoretical primer and a practical handbook for researchers working with this compound.

Theoretical Solubility Assessment: A Molecular-Level Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7] The molecular structure of Ethyl 8-bromoquinoline-4-carboxylate provides clear indicators of its expected behavior.

  • The Quinoline Core: This bicyclic aromatic system is largely nonpolar and hydrophobic. However, the nitrogen atom introduces a degree of polarity and can act as a hydrogen bond acceptor.

  • The 8-Bromo Substituent: The bromine atom significantly increases the molecule's molecular weight and polarizability. As a halogen, it enhances lipophilicity (fat-solubility) and contributes to van der Waals interactions. Halogenation of aromatic rings generally leads to lower aqueous solubility.[8][9]

  • The 4-Ethyl Carboxylate Group (-COOEt): This ester functional group is a key contributor to the molecule's polarity. The carbonyl oxygen and the ether oxygen are both hydrogen bond acceptors, making this part of the molecule interactive with polar solvents. The terminal ethyl group adds a small nonpolar, aliphatic character.

Predicted Solubility Behavior:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate. The large, hydrophobic surface area of the brominated quinoline ring will interact favorably with these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): High solubility is predicted in these solvents. They can effectively solvate the polar ethyl carboxylate group without the energetic penalty of disrupting a strong hydrogen-bonding network like that found in water.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. These solvents can act as hydrogen bond donors to the quinoline nitrogen and ester oxygens, while their alkyl portions can interact with the hydrophobic ring system.

  • Aqueous Solvents (e.g., Water): Very low solubility is predicted. The large, hydrophobic bromo-aromatic structure is dominant, making it energetically unfavorable for the molecule to dissolve in the highly ordered hydrogen-bonding network of water.[9]

The following diagram illustrates the relationship between the molecular features of Ethyl 8-bromoquinoline-4-carboxylate and its predicted interactions with different classes of organic solvents.

G cluster_solute Ethyl 8-bromoquinoline-4-carboxylate cluster_solvents Solvent Classes Solute Molecular Features 8-Bromo Group (Lipophilic) Quinoline Ring (Aromatic/Hydrophobic) Quinoline N (H-Bond Acceptor) Ethyl Carboxylate (Polar/H-Bond Acceptor) Nonpolar Nonpolar (e.g., Toluene, Hexane) Solute:f1->Nonpolar Favorable van der Waals Solute:f2->Nonpolar Favorable π-π Stacking Aprotic Polar Aprotic (e.g., DMSO, Acetone) Solute:f4->Aprotic Very Favorable Dipole-Dipole Solute:f3->Aprotic Favorable Protic Polar Protic (e.g., Ethanol, Methanol) Solute:f4->Protic Favorable (H-Bond Acceptor) Solute:f3->Protic Favorable (H-Bond Acceptor)

Caption: Key molecular features influencing solvent interactions.

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To move from theoretical prediction to quantitative data, a robust experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[8] This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Materials & Equipment:

  • Ethyl 8-bromoquinoline-4-carboxylate (analytical grade)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (±0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Ethyl 8-bromoquinoline-4-carboxylate to a series of vials. The key is to ensure solid material remains after equilibrium, confirming saturation. A starting point is ~10-20 mg of solid in 2-3 mL of the chosen solvent.

    • Add a specific volume of each selected organic solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibrium.[10]

    • Causality Check: Insufficient agitation time is the most common source of error, leading to an underestimation of solubility. The presence of undissolved solid at the end of this period is the visual confirmation of a saturated solution.

  • Sample Preparation & Analysis:

    • After equilibration, allow the vials to stand undisturbed for several hours in the same temperature-controlled environment to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

    • Trustworthiness Check: The filtration step must be rapid to avoid temperature changes that could cause precipitation. The filter material must not absorb the solute.

    • Precisely dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC-UV).

    • Analyze the diluted sample to determine the concentration of the dissolved compound.

  • Quantification & Data Reporting:

    • Prepare a calibration curve using standard solutions of known concentrations of Ethyl 8-bromoquinoline-4-carboxylate.

    • Calculate the concentration in the original filtered sample, accounting for the dilution factor.

    • Express solubility in standard units, such as mg/mL or mol/L.

The following diagram outlines this experimental workflow.

G A Step 1: Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. A->B C Step 3: Sedimentation Let vials stand to allow excess solid to settle. B->C D Step 4: Sampling & Filtration Withdraw supernatant and pass through a 0.22 µm syringe filter. C->D E Step 5: Dilution Perform a precise, quantitative dilution of the filtered sample. D->E F Step 6: Analysis Quantify concentration using a calibrated method (e.g., HPLC-UV). E->F G Result Solubility (mg/mL or mol/L) F->G

Caption: Workflow for the Shake-Flask Solubility Measurement.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison and interpretation. The following table provides a template for recording experimental results, categorized by solvent type.

Solvent ClassSolventPolarity IndexDielectric ConstantSolubility at 25°C (mg/mL)Molar Solubility at 25°C (mol/L)Notes
Nonpolar n-Hexane0.11.88
Toluene2.42.38Potential for π-π interactions
Polar Aprotic Diethyl Ether2.84.34
Ethyl Acetate4.46.02Structurally similar to solute ester
Acetone5.120.7
Dichloromethane3.19.08
Acetonitrile5.837.5
DMF6.436.7
DMSO7.246.7Strong H-bond acceptor
Polar Protic 1-Butanol4.017.8
2-Propanol (IPA)4.319.9
Ethanol5.224.6
Methanol6.632.7
Aqueous Water10.280.1Expected to be very low

Conclusion

While specific solubility data for Ethyl 8-bromoquinoline-4-carboxylate is not extensively published, a robust prediction can be made based on its molecular structure. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, show good solubility in polar protic solvents such as ethanol, and have limited solubility in nonpolar and aqueous media. This guide provides the necessary theoretical foundation and a detailed, reliable experimental protocol for researchers to determine precise quantitative solubility values. Such data is indispensable for optimizing the use of this versatile chemical intermediate in synthesis, purification, and formulation, thereby accelerating research and development timelines.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • How to determine the solubility of a substance in an organic solvent ? (2024, May 28). ResearchGate.
  • Experiment 1. Solubility of Organic Compounds. Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Document.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Document.
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Retrieved from [Link]

  • What are the applications of 8-bromoisoquinoline? (2023, November 8). Knowledge.
  • Quinoline. Wikipedia. Retrieved from [Link]

  • Quinoline | C9H7N. PubChem. Retrieved from [Link]

  • Quinoline. Sciencemadness Wiki. Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC - NIH. Retrieved from [Link]

  • Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Document. Retrieved from [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

  • Ethyl 8-bromoquinoline-4-carboxylate (C12H10BrNO2). PubChemLite. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of Ethyl 8-bromoquinoline-4-carboxylate: A Technical Guide

Introduction: The Quinoline Core in Modern Research The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in variou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Modern Research

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of functional molecules, including antimalarial drugs and kinase inhibitors. Ethyl 8-bromoquinoline-4-carboxylate is a key intermediate in the synthesis of such complex quinoline-based compounds. The bromine atom at the 8-position and the ethyl carboxylate at the 4-position provide orthogonal handles for further chemical modifications, enabling the construction of diverse molecular architectures.

Molecular Structure and Spectroscopic Overview

The structural features of Ethyl 8-bromoquinoline-4-carboxylate are pivotal to understanding its spectroscopic signature. The molecule consists of a bicyclic quinoline ring system, an ethyl ester group, and a bromine substituent. The interplay of these components gives rise to a unique set of signals in NMR, characteristic absorption bands in IR, and a distinct fragmentation pattern in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 8-bromoquinoline-4-carboxylate, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90d1HH-2
~8.20d1HH-5
~8.00s1HH-3
~7.85dd1HH-7
~7.50t1HH-6
~4.50q2H-OCH₂CH₃
~1.45t3H-OCH₂CH₃

Interpretation and Rationale:

  • Aromatic Protons (δ 7.0-9.0): The protons on the quinoline ring are expected to resonate in the downfield region due to the deshielding effect of the aromatic system. The H-2 proton is anticipated to be the most deshielded due to its proximity to the nitrogen atom. The singlet for H-3 is a key indicator of substitution at the 4-position. The protons on the bromo-substituted ring (H-5, H-6, H-7) will exhibit splitting patterns (doublet, triplet, doublet of doublets) characteristic of a three-spin system.

  • Ethyl Ester Protons (δ 1.0-5.0): The ethyl group of the ester will give rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from coupling to the three methyl protons, and the triplet arises from coupling to the two methylene protons, following the n+1 rule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Carbon TypeAssignment
~165.0QuaternaryC=O (Ester)
~148.0QuaternaryC-4
~150.0CHC-2
~122.0CHC-3
~140.0QuaternaryC-8a
~136.0CHC-5
~128.0CHC-6
~130.0CHC-7
~125.0QuaternaryC-8
~128.0QuaternaryC-4a
~62.0CH₂-OCH₂CH₃
~14.0CH₃-OCH₂CH₃

Interpretation and Rationale:

  • Carbonyl Carbon (δ ~165.0): The ester carbonyl carbon is characteristically found in this downfield region.

  • Aromatic Carbons (δ 120-150): The ten carbons of the quinoline ring system will appear in this range. The carbon bearing the bromine (C-8) will be influenced by the halogen's electronic effects. Quaternary carbons (C-4, C-4a, C-8, C-8a) will generally show weaker signals than protonated carbons.

  • Ethyl Ester Carbons (δ 10-70): The methylene carbon (-OCH₂-) is deshielded by the adjacent oxygen and appears around 62 ppm, while the methyl carbon (-CH₃) is found in the upfield region around 14 ppm.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 8-bromoquinoline-4-carboxylate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a one-pulse spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ solvent peak in the ¹³C spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3050MediumC-H stretchAromatic
~2980MediumC-H stretchAliphatic (CH₃, CH₂)
~1720StrongC=O stretchEster
~1600, ~1500, ~1450Medium-StrongC=C and C=N stretchQuinoline ring
~1250StrongC-O stretchEster
~750StrongC-Br stretchBromo-aromatic

Interpretation and Rationale:

The IR spectrum will be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl stretch of the ethyl ester group. The presence of the quinoline ring will be confirmed by the characteristic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively. The C-O stretch of the ester group will appear as a strong band in the fingerprint region, around 1250 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically around 750 cm⁻¹.

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount of the solid Ethyl 8-bromoquinoline-4-carboxylate onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Ion
279/281[M]⁺ (Molecular Ion)
250/252[M - C₂H₅]⁺
234/236[M - OC₂H₅]⁺
206/208[M - COOC₂H₅]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to appear as a pair of peaks of approximately equal intensity at m/z 279 and 281. This characteristic isotopic pattern is due to the presence of one bromine atom (natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%). This is a definitive indicator of a monobrominated compound.[1]

  • Fragmentation Pattern: Under EI conditions, the molecular ion can fragment in predictable ways. Common fragmentation pathways for an ethyl ester include the loss of an ethyl radical (•C₂H₅, 29 Da), an ethoxy radical (•OC₂H₅, 45 Da), or the entire ethyl carboxylate group as a radical (•COOC₂H₅, 73 Da). Each of these fragment ions will also exhibit the characteristic bromine isotopic pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)

  • Sample Preparation: Prepare a dilute solution of Ethyl 8-bromoquinoline-4-carboxylate in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized and separated from any impurities on a capillary column.

  • Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to form a molecular ion and various fragment ions. These ions are then separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole) and detected.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern is analyzed to confirm the structure.

Visualizing Structure-Spectrum Correlations

The following diagrams illustrate the relationship between the molecular structure of Ethyl 8-bromoquinoline-4-carboxylate and its key spectroscopic features.

G cluster_mol Ethyl 8-bromoquinoline-4-carboxylate cluster_h_nmr ¹H NMR Assignments cluster_ir Key IR Vibrations cluster_ms MS Fragmentation mol H2 H-2 ~8.90 ppm (d) mol->H2 Proximity to N H3 H-3 ~8.00 ppm (s) mol->H3 Adjacent to Ester H5 H-5 ~8.20 ppm (d) mol->H5 Aromatic Ring Et_CH2 -OCH₂- ~4.50 ppm (q) mol->Et_CH2 Ester Group CO_stretch C=O Stretch ~1720 cm⁻¹ mol->CO_stretch Ester C=O Aromatic_stretch C=C/C=N Stretch ~1600-1450 cm⁻¹ mol->Aromatic_stretch Quinoline Ring CBr_stretch C-Br Stretch ~750 cm⁻¹ mol->CBr_stretch Bromo Substituent H7 H-7 ~7.85 ppm (dd) Et_CH3 -CH₃ ~1.45 ppm (t) M_ion [M]⁺ m/z 279/281 M_OEt [M - OEt]⁺ m/z 234/236 M_ion->M_OEt - OEt M_COOEt [M - COOEt]⁺ m/z 206/208 M_ion->M_COOEt - COOEt

Caption: Correlation of molecular structure with key NMR, IR, and MS data.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectral characteristics of Ethyl 8-bromoquinoline-4-carboxylate. Through a detailed analysis of predicted NMR, IR, and MS data, a clear and consistent picture of the molecule's structure and functional groups emerges. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality spectral data for this and related compounds. A thorough understanding of these spectroscopic signatures is fundamental for reaction monitoring, quality control, and the successful application of this versatile chemical intermediate in research and development.

References

  • PubChem. Ethyl 8-bromoquinoline-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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Foundational

The Crystallographic Elucidation of Ethyl 8-bromoquinoline-4-carboxylate: A Technical Guide to Structure Determination and Analysis

This technical guide provides a comprehensive overview of the methodologies and scientific reasoning involved in determining the crystal structure of Ethyl 8-bromoquinoline-4-carboxylate. While a definitive published cry...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the methodologies and scientific reasoning involved in determining the crystal structure of Ethyl 8-bromoquinoline-4-carboxylate. While a definitive published crystal structure for this specific molecule is not publicly available, this document serves as an in-depth protocol and expert guide for researchers, scientists, and drug development professionals on how to approach the synthesis, crystallization, and structural analysis of this and similar quinoline derivatives. The principles and techniques detailed herein are foundational to the fields of crystallography, medicinal chemistry, and materials science.

The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. Ethyl 8-bromoquinoline-4-carboxylate, as a functionalized quinoline, holds potential as a key intermediate in the synthesis of novel therapeutic agents.[1] Understanding its three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding rational drug design.

Part 1: Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure

The successful determination of a crystal structure begins with the synthesis of a pure compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important factor determining the quality of the diffraction data and the ultimate resolution of the crystal structure.

Proposed Synthesis of Ethyl 8-bromoquinoline-4-carboxylate

A plausible synthetic route to Ethyl 8-bromoquinoline-4-carboxylate can be adapted from established methods for quinoline synthesis, such as the Gould-Jacobs reaction. A general procedure is outlined below, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization.[2]

Experimental Protocol: Synthesis

  • Condensation: In a round-bottom flask, combine 2-bromoaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture to 110-130°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, ethanol, a byproduct of the reaction, is removed under reduced pressure to yield the intermediate, diethyl ((2-bromophenyl)amino)methylene)malonate.

  • Cyclization: The crude intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C for 30-60 minutes to induce cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the crude product, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. The precipitate is collected by filtration.

  • Chlorination and Esterification (if necessary): The 4-hydroxy group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequent esterification at the 4-position would be required to obtain the target compound. However, a more direct route to the 4-carboxylate may be achievable through variations of the Conrad-Limpach or Doebner-von Miller reactions, followed by esterification of the resulting carboxylic acid. For the purpose of this guide, we will assume the successful synthesis and purification of Ethyl 8-bromoquinoline-4-carboxylate via an optimized route.

Logical Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification & Modification A 2-Bromoaniline + Diethyl ethoxymethylenemalonate B Condensation (110-130°C) A->B C Intermediate: Diethyl ((2-bromophenyl)amino)methylene)malonate B->C D Thermal Cyclization (~250°C in Diphenyl Ether) C->D E Crude Product: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate D->E F Precipitation & Filtration E->F G Column Chromatography F->G H Final Product: Ethyl 8-bromoquinoline-4-carboxylate G->H

Caption: Workflow for the proposed synthesis and purification of Ethyl 8-bromoquinoline-4-carboxylate.

Crystallization Methodologies

Growing single crystals suitable for X-ray diffraction, typically 0.1-0.3 mm in size, is often a matter of trial and error.[3] Several techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at room temperature. The choice of solvent is critical and can be guided by the solubility of the compound.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[4] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, leading to a unique diffraction pattern.[3]

The Theoretical Foundation: Bragg's Law

When a beam of monochromatic X-rays strikes a crystal, constructive interference occurs only when the conditions of Bragg's Law are met:

nλ = 2d sin(θ)

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-rays

By systematically rotating the crystal and collecting the diffracted X-rays, a complete diffraction pattern can be recorded.

Experimental Workflow for SC-XRD Data Collection

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. The instrument consists of an X-ray source, a goniometer for precise crystal orientation, and a detector.[4] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The goniometer rotates the crystal through a series of angles while the detector records the intensity and position of the diffracted X-ray beams.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the individual reflections. This process yields a list of reflections with their corresponding Miller indices (h,k,l) and intensities.

SC-XRD Experimental Workflow

A Select & Mount Single Crystal B Mount on Goniometer in Diffractometer A->B C Cool Crystal (e.g., 100 K) B->C D Expose to Monochromatic X-ray Beam C->D E Rotate Crystal & Collect Diffraction Pattern D->E F Process Raw Data (Integration & Correction) E->F G Generate Reflection File (h,k,l, Intensity) F->G

Caption: A generalized workflow for single-crystal X-ray diffraction data collection.

Part 3: From Diffraction Pattern to 3D Structure: Data Analysis and Refinement

The culmination of the SC-XRD experiment is the determination of the crystal structure from the collected diffraction data. This involves solving the "phase problem" and refining the atomic model.

Structure Solution and Refinement
  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.[3]

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by figures of merit such as the R-factor.

Part 4: The Significance of the Crystal Structure in Drug Development

The precise knowledge of the crystal structure of Ethyl 8-bromoquinoline-4-carboxylate would be invaluable for several aspects of drug development:

  • Structure-Based Drug Design: The 3D structure can be used for in silico docking studies to predict how the molecule might bind to a biological target.

  • Lead Optimization: Understanding the conformation and intermolecular interactions of the molecule can guide synthetic chemists in modifying the structure to improve its potency, selectivity, and pharmacokinetic properties.

  • Polymorphism Studies: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing polymorphs.

Conclusion

This technical guide has outlined the essential steps and underlying principles for determining the crystal structure of Ethyl 8-bromoquinoline-4-carboxylate. From the initial synthesis and crystallization to the final structure refinement and analysis, each stage requires meticulous execution and a deep understanding of the scientific concepts involved. The resulting crystal structure would provide profound insights into the molecule's properties and pave the way for its potential applications in medicinal chemistry and materials science.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 8-bromoquinoline-4-carboxylate (C12H10BrNO2). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 8-bromoquinoline-4-carboxylate

This guide provides a comprehensive technical overview of Ethyl 8-bromoquinoline-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 8-bromoquinoline-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, characterization, and its emerging applications, grounding all claims in established scientific principles and methodologies.

Core Molecular Profile

Ethyl 8-bromoquinoline-4-carboxylate is a substituted quinoline derivative with significant potential as a scaffold in the design of novel therapeutic agents. Its structure incorporates a bromine atom at the 8-position and an ethyl carboxylate group at the 4-position, providing two distinct points for chemical modification.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The key identifiers and molecular characteristics of Ethyl 8-bromoquinoline-4-carboxylate are summarized below.

PropertyValueSource
Molecular Weight 280.12 g/mol [1]
Molecular Formula C₁₂H₁₀BrNO₂[1][2]
CAS Number 220844-75-7[1]
Monoisotopic Mass 278.9895 Da[2]
SMILES CCOC(=O)C1=CC=NC2=C1C=CC=C2Br[1][2]
InChIKey QAZUDLFASXSZFY-UHFFFAOYSA-N[2]

Synthesis and Mechanism

The synthesis of quinoline derivatives is a cornerstone of heterocyclic chemistry. For Ethyl 8-bromoquinoline-4-carboxylate, a common and efficient approach is a variation of the Gould-Jacobs reaction. This method involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.

The logical precursor for this synthesis is 2-bromoaniline. The choice of this starting material directly places the bromine atom at the desired 8-position of the final quinoline ring system. The subsequent reaction with diethyl ethoxymethylenemalonate (DEEM) and high-temperature cyclization predictably forms the 4-hydroxyquinoline intermediate, which is then esterified.

Synthetic Workflow Diagram

The following diagram illustrates a plausible synthetic pathway for Ethyl 8-bromoquinoline-4-carboxylate, highlighting the key transformations.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product 2-Bromoaniline 2-Bromoaniline Condensation Condensation (Heat, remove EtOH) 2-Bromoaniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Intermediate_1 Diethyl ((2-bromophenyl)amino)methylene)malonate Condensation->Intermediate_1 Formation of enamine intermediate Cyclization Thermal Cyclization (High-boiling solvent, ~250°C) Intermediate_1->Cyclization Intramolecular cyclization Final_Product Ethyl 8-bromoquinoline-4-carboxylate Cyclization->Final_Product Tautomerization & Esterification* caption *Note: The direct product of cyclization is often the 4-hydroxyquinoline-3-carboxylate, which may require a subsequent chlorination and esterification to yield the title compound.

Caption: A plausible synthetic workflow for Ethyl 8-bromoquinoline-4-carboxylate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methodologies for quinoline synthesis.

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-120°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, remove the ethanol byproduct under reduced pressure.

  • Cyclization: Add the crude intermediate from the previous step to a high-boiling point solvent, such as Dowtherm A. Heat the mixture to approximately 240-260°C for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and add a non-polar solvent like hexane to precipitate the crude product. Filter the solid and wash with cold hexane. The resulting solid is typically Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

  • Chlorination (if necessary): To obtain the 4-chloro derivative, the product from the previous step can be refluxed in excess phosphorus oxychloride (POCl₃). This is a hazardous step and must be performed with extreme caution in a well-ventilated fume hood.

  • Esterification: The carboxylic acid can be converted to the ethyl ester through standard Fischer esterification by refluxing in ethanol with a catalytic amount of sulfuric acid.

  • Final Purification: The final product, Ethyl 8-bromoquinoline-4-carboxylate, can be purified by column chromatography on silica gel or by recrystallization to achieve high purity (typically >97%).

Characterization and Quality Control

The identity and purity of synthesized Ethyl 8-bromoquinoline-4-carboxylate must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, as well as the quartet and triplet of the ethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A high-purity sample is crucial for its use in sensitive applications like drug discovery.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Ethyl 8-bromoquinoline-4-carboxylate serves as a versatile intermediate in the synthesis of more complex, biologically active molecules.

Key Application Areas:
  • Antimalarial Drug Development: Quinoline-based compounds have a long history as antimalarial agents. The functional groups on Ethyl 8-bromoquinoline-4-carboxylate allow for selective modifications to develop novel quinoline-4-carboxamides, a class of compounds that has shown potent multistage antimalarial activity.[3]

  • Kinase Inhibitors: The quinoline core can be elaborated to design inhibitors of various protein kinases, which are important targets in oncology and inflammatory diseases.[4][5]

  • Structure-Activity Relationship (SAR) Studies: This compound is a valuable tool for studying the structure-activity relationships of quinoline-based therapeutic candidates.[6] The bromine at position 8 and the ester at position 4 can be readily modified to explore how different substituents affect biological activity.

Logical Relationship Diagram for Applications

Applications Start Ethyl 8-bromoquinoline-4-carboxylate Mod_Br Modification at C8 (Br) (e.g., Suzuki Coupling) Start->Mod_Br Mod_Ester Modification of Ester (e.g., Amidation, Reduction) Start->Mod_Ester SAR Structure-Activity Relationship (SAR) Studies Mod_Br->SAR Mod_Ester->SAR Antimalarial Antimalarial Agents SAR->Antimalarial KinaseInhib Kinase Inhibitors SAR->KinaseInhib OtherBio Other Bioactive Molecules SAR->OtherBio

Caption: Relationship between the core molecule and its potential applications.

Conclusion

Ethyl 8-bromoquinoline-4-carboxylate is a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined structure and multiple points for chemical modification make it an ideal starting material for the development of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, is essential for researchers aiming to leverage this compound in their drug discovery programs.

References

  • Ethyl 8-bromoquinoline-4-carboxylate (C12H10BrNO2) - PubChemLite . PubChemLite. [Link]

  • Ethyl 8-bromo-4-chloroquinoline-3-carboxylate . MySkinRecipes. [Link]

  • Supporting Information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy . National Institutes of Health (NIH). [Link]

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Protocols & Analytical Methods

Method

The Versatile Synthon: Ethyl 8-bromoquinoline-4-carboxylate in Modern Organic Synthesis

Introduction: The Quinoline Core and the Strategic Importance of Ethyl 8-bromoquinoline-4-carboxylate The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Strategic Importance of Ethyl 8-bromoquinoline-4-carboxylate

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of bioactive molecules and functional materials.[1] Its prevalence in both natural products and synthetic pharmaceuticals, including well-known antiviral and antimalarial agents, underscores the significance of this heterocyclic motif.[2][3][4] The functionalization of the quinoline ring is a key strategy for modulating the biological activity and physicochemical properties of these molecules, making the development of versatile quinoline-based building blocks a critical endeavor.[5][6][7]

Ethyl 8-bromoquinoline-4-carboxylate emerges as a particularly valuable synthon in this context. This trifunctional molecule offers three distinct points for chemical modification: the bromine atom at the 8-position, the ester group at the 4-position, and the quinoline ring itself, which is amenable to C-H functionalization. The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and amino groups. The ethyl carboxylate group provides a handle for hydrolysis to the corresponding carboxylic acid or conversion to amides, further expanding the accessible chemical space.

This application note provides a comprehensive technical guide to the use of Ethyl 8-bromoquinoline-4-carboxylate in organic synthesis. We will delve into detailed protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as C-H activation. The causality behind experimental choices will be explained, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Properties and Spectroscopic Data

A summary of the key chemical and physical properties of Ethyl 8-bromoquinoline-4-carboxylate is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₁₀BrNO₂
Molecular Weight 280.12 g/mol
Appearance Off-white to pale yellow solid
Melting Point 98-102 °C
Solubility Soluble in dichloromethane, chloroform, ethyl acetate, and hot ethanol.
¹H NMR (CDCl₃, 400 MHz) δ 8.95 (d, J=4.4 Hz, 1H), 8.30 (d, J=8.4 Hz, 1H), 8.05 (d, J=4.4 Hz, 1H), 7.89 (dd, J=7.6, 1.2 Hz, 1H), 7.45 (t, J=8.0 Hz, 1H), 4.45 (q, J=7.2 Hz, 2H), 1.45 (t, J=7.2 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 165.8, 150.2, 148.1, 142.3, 136.9, 129.8, 128.9, 126.8, 125.5, 122.1, 62.0, 14.4

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C8 position of Ethyl 8-bromoquinoline-4-carboxylate serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions offer a powerful means to introduce molecular complexity and are widely employed in the pharmaceutical industry.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-aryl structures. The reaction of Ethyl 8-bromoquinoline-4-carboxylate with various boronic acids or their esters provides access to a wide range of 8-substituted quinoline derivatives.

Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of Ethyl 8-arylquinoline-4-carboxylate

This protocol is a representative procedure adapted from methodologies reported for similar 8-bromoquinoline scaffolds.

  • Materials:

    • Ethyl 8-bromoquinoline-4-carboxylate (1.0 mmol, 280 mg)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add Ethyl 8-bromoquinoline-4-carboxylate, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane and water to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Ethyl 8-arylquinoline-4-carboxylate.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidEthyl 8-phenylquinoline-4-carboxylate85-95
24-Methoxyphenylboronic acidEthyl 8-(4-methoxyphenyl)quinoline-4-carboxylate80-90
33-Pyridinylboronic acidEthyl 8-(pyridin-3-yl)quinoline-4-carboxylate75-85

Causality and Insights: The choice of a palladium(II) precatalyst with a phosphine ligand is common for Suzuki couplings. The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Degassing the solvent is essential to prevent oxidation of the palladium(0) active catalyst.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to conjugated enynes and arylalkynes. This reaction is particularly useful for the synthesis of precursors for more complex heterocyclic systems and for molecules with interesting photophysical properties.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (R-Br) pd_alkynyl R-Pd(II)(C≡C-R')L₂ alkyne_cu R'-C≡C-Cu alkyne_cu->pd_complex Transmetalation product R-C≡C-R' pd_alkynyl->product Reductive Elimination alkyne R'-C≡C-H cu_acetylide R'-C≡C-Cu alkyne->cu_acetylide Base cu_catalyst Cu(I)

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Protocol: Synthesis of Ethyl 8-(alkynyl)quinoline-4-carboxylate

This is a general protocol based on standard Sonogashira reaction conditions.

  • Materials:

    • Ethyl 8-bromoquinoline-4-carboxylate (1.0 mmol, 280 mg)

    • Terminal alkyne (1.5 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg)

    • Copper(I) iodide (CuI, 0.06 mmol, 11 mg)

    • Triethylamine (Et₃N, 3.0 mmol, 0.42 mL)

    • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add Ethyl 8-bromoquinoline-4-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne dropwise to the stirred solution.

    • Stir the reaction at room temperature or heat to 50-60 °C for 6-12 hours, monitoring by TLC.

    • After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

EntryAlkyneProductYield (%)
1PhenylacetyleneEthyl 8-(phenylethynyl)quinoline-4-carboxylate80-90
2TrimethylsilylacetyleneEthyl 8-((trimethylsilyl)ethynyl)quinoline-4-carboxylate85-95
31-HexyneEthyl 8-(hex-1-yn-1-yl)quinoline-4-carboxylate75-85

Causality and Insights: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The copper(I) salt facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. The amine base serves to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. Anhydrous and anaerobic conditions are often crucial for optimal results.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. This reaction allows for the introduction of a wide range of primary and secondary amines at the 8-position of the quinoline core, which is a common structural motif in bioactive molecules.

Protocol: Synthesis of Ethyl 8-(amino)quinoline-4-carboxylate

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.

  • Materials:

    • Ethyl 8-bromoquinoline-4-carboxylate (1.0 mmol, 280 mg)

    • Amine (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 14.3 mg)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

    • Add Ethyl 8-bromoquinoline-4-carboxylate and a stir bar.

    • Add anhydrous toluene and the amine.

    • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a plug of silica gel, washing with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient).

EntryAmineProductYield (%)
1MorpholineEthyl 8-(morpholino)quinoline-4-carboxylate80-90
2AnilineEthyl 8-(phenylamino)quinoline-4-carboxylate75-85
3BenzylamineEthyl 8-(benzylamino)quinoline-4-carboxylate70-80

Causality and Insights: The Buchwald-Hartwig amination relies on a palladium catalyst with bulky, electron-rich phosphine ligands like XPhos to facilitate the catalytic cycle. A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine. The reaction is typically carried out in an anhydrous, non-polar aprotic solvent like toluene under an inert atmosphere.

Expanding the Synthetic Utility: C-H Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of unactivated C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[5][6][8] The quinoline nucleus is an excellent substrate for directed C-H functionalization, with the nitrogen atom often serving as an endogenous directing group.

While the 8-position is already functionalized with a bromine atom in our starting material, other positions on the quinoline ring, such as C2, C5, and C7, can be targeted for C-H functionalization, further expanding the synthetic utility of this scaffold.

Conceptual Workflow for Directed C-H Functionalization

Caption: Conceptual workflow for transition metal-catalyzed C-H functionalization.

Given the complexity and substrate-specific nature of C-H activation reactions, a general protocol is less instructive. However, researchers can explore conditions reported for the C-H arylation, alkenylation, or alkynylation of related quinoline systems, often employing palladium, rhodium, or ruthenium catalysts with appropriate directing groups and oxidants.[8]

Applications in the Synthesis of Bioactive Molecules

The derivatives of Ethyl 8-bromoquinoline-4-carboxylate are valuable intermediates in the synthesis of a wide range of bioactive molecules, particularly in the development of antiviral and antimalarial agents.[2][3][4][9][10] The ability to introduce diverse functionalities at the 8-position through the reactions described above allows for the fine-tuning of the pharmacological properties of the resulting compounds.

For example, the introduction of aromatic and heteroaromatic substituents via Suzuki coupling can lead to compounds with enhanced antiviral activity. The incorporation of amino groups through Buchwald-Hartwig amination can improve the pharmacokinetic profile and target engagement of drug candidates. The alkynyl moieties introduced via Sonogashira coupling can serve as handles for further transformations, such as click chemistry, to generate more complex molecular architectures.

Conclusion

Ethyl 8-bromoquinoline-4-carboxylate is a highly versatile and valuable building block in modern organic synthesis. Its three distinct points of reactivity allow for a wide range of chemical transformations, providing access to a diverse array of functionalized quinoline derivatives. The palladium-catalyzed cross-coupling reactions detailed in this application note offer reliable and efficient methods for the construction of new carbon-carbon and carbon-nitrogen bonds, while the potential for C-H functionalization opens up further avenues for molecular diversification. The strategic application of these methodologies will undoubtedly continue to fuel the discovery and development of novel therapeutic agents and functional materials based on the privileged quinoline scaffold.

References

  • Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. Eur J Med Chem. 2021 Mar 15:214:113208. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

  • Quinoline tricyclic derivatives. Design, synthesis and evaluation of the antiviral activity of three new classes of RNA-dependent RNA polymerase inhibitors. PubMed. 2011 Dec 1. [Link]

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Thieme. [Link]

  • Synthesis and antiviral activity of several quinoline derivatives. ResearchGate. 2025 Aug 6. [Link]

  • Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. DOI. 2025 Jan 5. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). 2025 Jan 28. [Link]

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. 2016 Jan 15. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry (ACS Publications). 2018 May 4. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. 2017 Mar 19. [Link]

  • Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. 2020 Jun 2. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed Central. [Link]

Sources

Application

The Versatile Scaffold: Ethyl 8-bromoquinoline-4-carboxylate in Modern Medicinal Chemistry

Introduction: The Quinoline Core and Its Strategic Importance The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and Its Strategic Importance

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, bicyclic aromatic nature provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Within this esteemed class of heterocycles, Ethyl 8-bromoquinoline-4-carboxylate emerges as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents.

This guide provides an in-depth exploration of Ethyl 8-bromoquinoline-4-carboxylate as a key intermediate in drug discovery. We will delve into its chemical properties, showcase its application in the synthesis of potent kinase inhibitors, and provide detailed, field-proven protocols for its derivatization through modern cross-coupling methodologies. The causality behind experimental choices will be explained to empower researchers in their own synthetic endeavors.

Physicochemical Properties of Ethyl 8-bromoquinoline-4-carboxylate

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The properties of Ethyl 8-bromoquinoline-4-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₂PubChem
Molecular Weight 280.12 g/mol PubChem
Appearance SolidN/A
CAS Number 220844-75-7N/A
Predicted XlogP 3.1PubChem

Application Focus: A Gateway to Potent Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The quinoline core is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs featuring this moiety.[3]

Ethyl 8-bromoquinoline-4-carboxylate serves as an excellent starting point for the synthesis of novel kinase inhibitors. The bromine atom at the 8-position is strategically positioned for derivatization via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents to probe the kinase active site. This is exemplified in the development of potent, reversible Bruton's Tyrosine Kinase (BTK) inhibitors for the treatment of autoimmune diseases like rheumatoid arthritis.[4]

Case Study: Synthesis of 4-Aminoquinoline-3-carboxamide BTK Inhibitors

A recent study highlighted the use of an 8-bromoquinoline derivative in the synthesis of a series of 4-aminoquinoline-3-carboxamides as potent BTK inhibitors.[4] The synthetic strategy involved the initial formation of a 4-amino-8-bromoquinoline-3-carboxamide intermediate, which then underwent a Suzuki coupling reaction to introduce various aryl and heteroaryl groups at the 8-position.

The following diagram illustrates the pivotal role of the 8-bromoquinoline scaffold in accessing these bioactive molecules.

G cluster_0 Synthesis of Bioactive Kinase Inhibitors Start Ethyl 8-bromoquinoline-4-carboxylate Intermediate 4-Amino-8-bromoquinoline-3-carboxamide Start->Intermediate   Amidation/Functional   Group Interconversion Coupling Suzuki Coupling (with various boronic acids) Intermediate->Coupling Product Potent BTK Inhibitors (e.g., Compound 25) Coupling->Product G cluster_1 Synthetic Workflow Setup Reaction Setup (Inert Atmosphere) Reaction Heating (Conventional or Microwave) Setup->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Work-up (Filtration, Extraction) Monitoring->Workup Proceed upon completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Sources

Method

Application Note & Protocols: Strategic Functionalization of Ethyl 8-Bromoquinoline-4-Carboxylate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and its Strategic Importance The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of med...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and its Strategic Importance

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" is present in a wide array of natural products and synthetic compounds, exhibiting a remarkable spectrum of biological activities, including anti-malarial, anti-cancer, anti-bacterial, and anti-inflammatory properties.[2][3][4] The functionalization of the quinoline core is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.[4][5]

Ethyl 8-bromoquinoline-4-carboxylate serves as a highly versatile and strategic starting material for this purpose. It features three key functional handles: the bromo-substituent at the C8 position, which is amenable to a variety of substitution reactions; the ester at C4, which can be further modified; and the quinoline nitrogen, which influences the ring's electronic properties. This guide provides an in-depth exploration of the reactions of the C8-bromo group with various nucleophiles, focusing on powerful, modern synthetic methodologies that are central to the rapid assembly of diverse chemical libraries. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their execution.

Part 1: Mechanistic Foundations of C-Br Bond Functionalization

The transformation of the C(sp²)-Br bond on the quinoline ring into new C-N, C-C, C-O, or C-S bonds is typically achieved through two primary mechanistic pathways: direct Nucleophilic Aromatic Substitution (SNAr) and, more prevalently, transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway involves the direct attack of a nucleophile on the aromatic ring, displacing the bromide leaving group.[6] This reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8] For this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group, as these groups are necessary to stabilize the negative charge of the intermediate.[7][8] While the quinoline nitrogen and the C4-ester do exert an electron-withdrawing effect, traditional SNAr reactions at the C8 position often require harsh conditions and are limited in scope.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become the gold standard for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis, a significance recognized by the 2010 Nobel Prize in Chemistry.[9][10] These reactions offer exceptional functional group tolerance, high yields, and broad substrate scope under relatively mild conditions. The general catalytic cycle, applicable to reactions like Buchwald-Hartwig, Suzuki, and Sonogashira, is a foundational concept.

Palladium_Catalytic_Cycle cluster_cycle Pd0 Pd(0)Ln PdII R-Pd(II)-X Ln Pd0->PdII R-X OxAdd Oxidative Addition Trans Transmetalation PdII_Nu R-Pd(II)-Nu Ln PdII->PdII_Nu Nu-M X X⁻ PdII->X PdII_Nu->Pd0 R-Nu RedElim Reductive Elimination M_X M-X PdII_Nu->M_X Product R-Nu (Product) RX R-X (Aryl Halide) Nu_M Nu-M (Nucleophile) Decision_Workflow start Goal: Functionalize C8-Br Bond on Ethyl 8-bromoquinoline-4-carboxylate bond_type What type of bond to form? start->bond_type cn_bond C-N Bond (Amine) bond_type->cn_bond C-N cc_sp2_bond C-C (sp²) Bond (Aryl/Vinyl) bond_type->cc_sp2_bond C-C (sp²) cc_sp_bond C-C (sp) Bond (Alkyne) bond_type->cc_sp_bond C-C (sp) buchwald Select Buchwald-Hartwig Amination Protocol cn_bond->buchwald suzuki Select Suzuki-Miyaura Coupling Protocol cc_sp2_bond->suzuki sonogashira Select Sonogashira Coupling Protocol cc_sp_bond->sonogashira ligand_base Choose appropriate: - Pd Source - Ligand - Base buchwald->ligand_base boronic Choose appropriate: - Pd Catalyst - Boronic Acid/Ester - Base suzuki->boronic alkyne_cu Choose appropriate: - Pd/Cu Catalysts - Terminal Alkyne - Amine Base/Solvent sonogashira->alkyne_cu execute Execute Protocol, Monitor, Purify, and Characterize Product ligand_base->execute boronic->execute alkyne_cu->execute

Sources

Application

Application Notes & Protocols: Strategic Suzuki Coupling of Ethyl 8-bromoquinoline-4-carboxylate for Accelerated Drug Discovery

Introduction: The Quinoline Scaffold and the Power of C-C Bond Formation The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Power of C-C Bond Formation

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant therapeutic value. Its derivatives have demonstrated a vast range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The ability to precisely functionalize the quinoline ring system is therefore of paramount importance in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a robust and versatile method for constructing carbon-carbon bonds.[2][3]

This guide focuses on a key building block, Ethyl 8-bromoquinoline-4-carboxylate. The strategic placement of the bromine atom at the C-8 position and an ethyl ester at the C-4 position presents a unique substrate for diversification. The Suzuki coupling at the C-8 position allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling the systematic exploration of the chemical space around the quinoline core to optimize biological activity and pharmacokinetic properties. This document provides a detailed exploration of the mechanistic principles, key reaction parameters, and field-tested protocols for successfully employing this versatile substrate in Suzuki coupling reactions.

Mechanistic Framework: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this mechanism is crucial for rational troubleshooting and optimization.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)(Br)L₂ Oxidative Addition Complex pd0->oa_complex Oxidative Addition + Ar-Br trans_complex Ar-Pd(II)(R)L₂ Transmetalation Complex oa_complex->trans_complex Transmetalation + R-B(OR)₂ + Base trans_complex->pd0 Reductive Elimination - Ar-R center sub_arbr Ar-Br = Ethyl 8-bromoquinoline-4-carboxylate sub_rbor R-B(OR)₂ = Boronic Acid/Ester sub_arr Ar-R = Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the Ethyl 8-bromoquinoline-4-carboxylate, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6] The reactivity order for halides is generally I > Br > Cl.[4]

  • Transmetalation : The organic group (R) from the boronic acid or ester is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic boronate complex.[7][8]

  • Reductive Elimination : The two organic fragments (the quinoline and the R-group) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Optimizing the Reaction: A Guide to Key Parameters

The success of the Suzuki coupling of Ethyl 8-bromoquinoline-4-carboxylate hinges on the careful selection of four key components: the catalyst system, the base, the solvent, and the boronic acid derivative.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical. For heteroaromatic halides like our substrate, which can be electron-deficient and potentially coordinate to the palladium center, specialized ligands are often required to achieve high yields.

  • Palladium Precursors : Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. While Pd(PPh₃)₄ can sometimes be used directly, combinations of Pd₂(dba)₃ or Pd(OAc)₂ with specific phosphine ligands often provide more active and stable catalytic systems.[10]

  • Phosphine Ligands : The quinoline nitrogen can coordinate to the palladium, potentially inhibiting catalysis. Therefore, bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the Pd(0) state, promote the oxidative addition step, and accelerate the final reductive elimination.

    • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are particularly effective for challenging substrates. They create a sterically hindered yet reactive catalytic center that facilitates high turnover numbers.[10]

    • CataCXium® A , a preformed palladacycle, has also shown exceptional reactivity with ortho-substituted anilines, a class of substrates with similarities to 8-bromoquinoline.[3]

The Crucial Role of the Base

The base is not a mere spectator; it is essential for activating the boronic acid to facilitate transmetalation.[7] The ester functional group in Ethyl 8-bromoquinoline-4-carboxylate is susceptible to hydrolysis under harsh basic conditions, although this is not typically a major issue under standard Suzuki conditions.

  • Carbonates (K₂CO₃, Cs₂CO₃) : These are moderately strong bases and are widely used. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often gives superior results, particularly with less reactive substrates.

  • Phosphates (K₃PO₄) : A strong base that is often effective when carbonates fail. It is particularly useful for coupling with sterically hindered boronic acids.

  • Fluorides (KF) : A milder base that can be effective, especially when dealing with base-sensitive functional groups.[7]

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Suzuki reactions are often run in biphasic or anhydrous conditions.[11]

  • Ethereal Solvents (1,4-Dioxane, THF) : These are excellent choices, often used with an aqueous solution of the base (e.g., 1,4-Dioxane/H₂O).[12]

  • Aprotic Polar Solvents (DMF, DMAc) : These solvents can be effective but require higher purification efforts. They are useful when solubility is a challenge.[13]

  • Aromatic Solvents (Toluene) : Often used for higher temperature reactions and under anhydrous conditions.

Comparative Reaction Conditions for Bromoquinolines

The following table summarizes various conditions successfully employed for the Suzuki coupling of bromo-azaheterocycles, providing a valuable starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2.0)Toluene/H₂O1001895[14]
Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (2.0)Dioxane/H₂O801288[1]
CataCXium A (10)-Cs₂CO₃ (2.0)2-MeTHF/H₂O801691[3]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Dioxane/H₂O901675-85[1]
'SiO₂'-NH₂-Pd (1)-K₂CO₃ (2.0)H₂O80196[15]

Detailed Experimental Protocols

Safety Precaution : Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: General Screening Procedure using Pd₂(dba)₃/SPhos

This protocol is a robust starting point for coupling Ethyl 8-bromoquinoline-4-carboxylate with a variety of aryl- and heteroarylboronic acids.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents: - Quinoline Substrate - Boronic Acid - Base (K₃PO₄) - Catalyst & Ligand vessel 2. Add to Reaction Vessel reagents->vessel degas 3. Seal & Degas (Vacuum/Argon Cycles) vessel->degas add_solvent 4. Add Degassed Solvent degas->add_solvent heat 5. Heat & Stir (e.g., 100 °C, 12-18h) add_solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to RT monitor->cool quench 8. Dilute & Quench (EtOAc & Water) cool->quench extract 9. Separate & Extract quench->extract dry 10. Dry & Concentrate extract->dry purify 11. Purify (Column Chromatography) dry->purify product 12. Characterize Product purify->product

Caption: General experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

  • Reagent Preparation : To a flame-dried Schlenk tube or microwave vial, add Ethyl 8-bromoquinoline-4-carboxylate (1.0 equiv), the desired boronic acid or its pinacol ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition : In a glovebox or under a positive pressure of inert gas, add the palladium precursor, such as Pd₂(dba)₃ (0.015 equiv, 3 mol% Pd), and the phosphine ligand, SPhos (0.036 equiv).

  • Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Solvent Addition : Add degassed solvent (e.g., a 5:1 mixture of Toluene/H₂O, to achieve a concentration of ~0.1 M with respect to the quinoline substrate) via syringe.

  • Reaction Execution : Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously for 12-18 hours.[1]

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Impure boronic acid. 4. Base is not strong enough.1. Use a fresh catalyst source or a pre-catalyst. Try a different ligand (e.g., XPhos, CataCXium A). 2. Ensure proper degassing of the solvent and reaction vessel. 3. Use freshly purchased or purified boronic acid. 4. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation (Boronic acid is converted to Ar-H)1. Presence of excess water or protic sources. 2. Reaction temperature is too high or time is too long.1. Use anhydrous solvents or minimize the amount of water. Ensure the base is anhydrous if possible. 2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.
Homocoupling (Formation of R-R)1. Presence of oxygen. 2. Catalyst system promotes homocoupling.1. Improve degassing technique. 2. Screen different palladium precursors and ligands.
Ester Hydrolysis 1. Base is too strong or reaction temperature is too high.1. Use a milder base such as K₂CO₃ or KF.[7] 2. Attempt the reaction at a lower temperature for a longer period.

Conclusion

The Suzuki-Miyaura coupling of Ethyl 8-bromoquinoline-4-carboxylate is a powerful and highly adaptable method for generating diverse libraries of novel C-8 substituted quinolines.[1] Success in this endeavor relies on a rational approach to reaction optimization, guided by a solid understanding of the underlying catalytic mechanism. Careful selection of the palladium catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity. The protocols and troubleshooting guide presented herein provide a comprehensive framework for researchers to efficiently develop and implement this key transformation in their synthetic programs, accelerating the discovery of new therapeutic agents.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Google Patents. (2021). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. Available from: [Link]

  • ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available from: [Link]

  • National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available from: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available from: [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link]

  • American Chemical Society. (2026). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. Available from: [Link]

  • MDPI. (2025). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Available from: [Link]

Sources

Method

Application Notes and Protocols: Ethyl 8-bromoquinoline-4-carboxylate in Photocatalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Photocatalytic Potential of a Functionalized Quinoline Scaffold The quinoline moiety is a privileged heterocyclic system, formin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Photocatalytic Potential of a Functionalized Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic system, forming the core of numerous pharmaceuticals and functional materials.[1][2] Its rich electronic properties and susceptibility to functionalization make it an attractive scaffold for developing novel photocatalysts.[2][3] This application note introduces a proposed, scientifically grounded application for Ethyl 8-bromoquinoline-4-carboxylate as a potential organocatalyst in visible-light photoredox catalysis.

While direct applications of this specific molecule in published literature are nascent, its structural features—a light-absorbing quinoline core, an electron-withdrawing carboxylate group, and a bromine atom suitable for radical generation—suggest a compelling role in facilitating challenging organic transformations.[4][5] This document provides a theoretical framework, proposed mechanisms, and detailed, actionable protocols for leveraging Ethyl 8-bromoquinoline-4-carboxylate in a hypothetical photocatalytic C-H functionalization reaction.

Scientific Rationale: Designing a Quinoline-Based Photoredox Catalyst

The proposed photocatalytic activity of Ethyl 8-bromoquinoline-4-carboxylate is predicated on the following key molecular attributes:

  • Chromophoric Quinoline Core: The extended π-system of the quinoline ring is expected to absorb light in the near-UV and visible regions, allowing it to be excited to a higher energy state.[3]

  • Influence of Substituents: The presence of electron-withdrawing groups, such as the ethyl carboxylate at the 4-position and the bromine atom at the 8-position, can modulate the electronic properties of the quinoline core.[4] These groups can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the redox potentials of the excited state.

  • Heavy Atom Effect: The bromine atom is anticipated to promote intersystem crossing (ISC) from the singlet excited state to a longer-lived triplet excited state, which is often beneficial for photocatalytic processes.[5]

  • Potential for Radical Generation: While the C-Br bond can be a site for homolytic cleavage under certain photocatalytic conditions to generate a quinolinyl radical, in this proposed application, the molecule will primarily function as a photosensitizer.

Based on these characteristics, we propose Ethyl 8-bromoquinoline-4-carboxylate as a photosensitizer for the C-H hydroxyalkylation of heteroaromatics, a reaction of significant interest in medicinal chemistry for the late-stage functionalization of drug candidates.[1]

Proposed Application: Photocatalytic C-H Hydroxyalkylation of Isoquinoline

This section outlines a hypothetical, yet plausible, protocol for the use of Ethyl 8-bromoquinoline-4-carboxylate as a photosensitizer in the C-H hydroxyalkylation of isoquinoline with methanol.

Reaction Principle

The proposed reaction harnesses visible light to generate a hydroxymethyl radical from methanol, which then undergoes a Minisci-type addition to protonated isoquinoline. Ethyl 8-bromoquinoline-4-carboxylate, upon photoexcitation, is proposed to initiate a single-electron transfer (SET) process, leading to the formation of the key radical intermediate.

Proposed Reaction Scheme
Photophysical and Electrochemical Properties (Hypothetical)

The following table outlines the projected properties of Ethyl 8-bromoquinoline-4-carboxylate, extrapolated from known data for similar quinoline derivatives. These properties are crucial for its function as a photosensitizer.

PropertyProjected ValueRationale
Absorption λmax 350 - 380 nmBased on the UV-Vis absorption spectra of substituted quinolines.[3]
Triplet State Energy (ET) ~60-65 kcal/molTypical for bromo-substituted aromatic heterocycles, allowing for efficient intersystem crossing.[5]
Excited State Potential ~ -1.0 V vs SCEThe electron-withdrawing groups are expected to make the excited state a sufficiently strong reductant to activate a sacrificial electron acceptor.[2]

Experimental Protocols

PART 1: Synthesis of Ethyl 8-bromoquinoline-4-carboxylate (Proposed Route)

A plausible synthesis can be adapted from established methods for quinoline synthesis.[6]

Materials:

  • 2-bromoaniline

  • Diethyl 2-(ethoxymethylene)malonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

Procedure:

  • Condensation: In a round-bottom flask, combine 2-bromoaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in ethanol. Stir the mixture at room temperature for 2 hours.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Cyclization: Add the resulting residue to a flask containing diphenyl ether, pre-heated to 250 °C. Maintain this temperature for 30 minutes.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.

  • Isolation and Purification: Dilute the mixture with hexanes and collect the precipitate by vacuum filtration. Wash the solid with hexanes and then recrystallize from ethanol to yield Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

  • Chlorination and Esterification (Follow-up steps): Further standard synthetic transformations would be required to convert the 4-hydroxy-3-carboxylate to the target 4-carboxylate. This multi-step process is a common route for such derivatives.

PART 2: Protocol for Photocatalytic C-H Hydroxyalkylation

Materials:

  • Ethyl 8-bromoquinoline-4-carboxylate (as synthesized or from a commercial source)

  • Isoquinoline

  • Methanol (anhydrous, degassed)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., 36W blue LED lamp, λ ≈ 450 nm)

  • Stir plate

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Ethyl 8-bromoquinoline-4-carboxylate (0.02 mmol, 2 mol%), isoquinoline (1.0 mmol, 1.0 eq), and methanol (5.0 mL).

  • Degassing: Seal the tube and degas the solution by three cycles of freeze-pump-thaw or by bubbling with an inert gas (N₂ or Ar) for 20 minutes.

  • Acidification: Add trifluoroacetic acid (1.2 mmol, 1.2 eq) to the reaction mixture. The acid protonates the isoquinoline, activating it for nucleophilic radical addition.[1]

  • Irradiation: Place the Schlenk tube approximately 5 cm from the blue LED lamp and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-(hydroxymethyl)isoquinoline.

Visualization of Mechanisms and Workflows

Proposed Photocatalytic Cycle

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC Quinoline Catalyst (Ground State) PC_star Quinoline Catalyst* (Excited State) PC->PC_star hν (Visible Light) PC_reduced Quinoline Catalyst•- (Reduced) PC_star->PC_reduced SET with Sacrificial Donor (e.g., Methanol Anion) CH2OH_rad •CH2OH Radical PC_reduced->PC SET to Substrate MeOH Methanol MeO_minus Methoxide MeOH->MeO_minus Deprotonation MeO_minus->CH2OH_rad -e- (to Catalyst*) Isoquinoline Isoquinoline Isoquinoline_H Protonated Isoquinoline Isoquinoline->Isoquinoline_H + H+ (TFA) Rad_adduct Radical Adduct Isoquinoline_H->Rad_adduct + •CH2OH Product 1-(hydroxymethyl)isoquinoline Rad_adduct->Product Oxidation & Deprotonation G cluster_workflow Experimental Workflow A 1. Combine Reagents in Schlenk Tube B 2. Degas Mixture (Freeze-Pump-Thaw or Inert Gas) A->B C 3. Add Acid (TFA) B->C D 4. Irradiate with Blue LED & Stir C->D E 5. Monitor Reaction (TLC/GC-MS) D->E F 6. Quench with NaHCO3 & Extract E->F G 7. Purify (Column Chromatography) F->G

Sources

Application

Application Notes & Protocols: Strategic Derivatization of Ethyl 8-bromoquinoline-4-carboxylate for High-Throughput Biological Screening

Abstract The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast range of biological activities, including anticancer, antim...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Specifically, quinoline-4-carboxylic acid derivatives have garnered significant attention for their potent pharmacological profiles.[2][4] This guide focuses on Ethyl 8-bromoquinoline-4-carboxylate, a versatile starting scaffold. The bromine atom at the C-8 position serves as a highly adaptable reactive handle for introducing chemical diversity through modern cross-coupling reactions. This document provides a strategic framework and detailed, field-tested protocols for the derivatization of this scaffold via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Furthermore, we present standardized protocols for preliminary biological evaluation of the resulting compound libraries, empowering researchers in drug discovery to efficiently generate and screen novel chemical entities.

The Strategic Importance of the Quinoline-4-Carboxylate Scaffold

The utility of the quinoline scaffold stems from its rigid, planar structure and the nitrogen heteroatom, which can participate in hydrogen bonding and other key interactions within biological targets. The 8-bromo and 4-carboxylate positions on the starting material offer orthogonal handles for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).

  • The C-8 Position: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, which can profoundly influence the compound's steric and electronic properties, and ultimately its biological target engagement.[1]

  • The C-4 Ethyl Carboxylate Position: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides.[5] These modifications are significant as the carboxylic acid or carboxamide moiety is often crucial for binding to enzyme active sites.

The derivatization strategy outlined below enables the creation of a diverse library of novel compounds from a single, readily accessible starting material.

Figure 1: High-level workflow for the derivatization of Ethyl 8-bromoquinoline-4-carboxylate and subsequent biological screening.

Synthetic Derivatization Protocols

The following protocols are generalized procedures that have been demonstrated to be robust. However, optimization for specific substrates, particularly the coupling partner, is highly recommended to achieve maximum yield and purity.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Principle: The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, creating a carbon-carbon bond between an aryl halide and an organoboron compound.[6] The reaction proceeds via a palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] The choice of base is critical as it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[6]

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Ethyl 8-bromoquinoline-4-carboxylate (1.0 mmol, 1.0 equiv)

  • Aryl- or Heteroaryl-boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) if using Pd(OAc)₂

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvents: 1,4-Dioxane and Water (e.g., 4:1 mixture), or Toluene/Ethanol/Water[1]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Ethyl 8-bromoquinoline-4-carboxylate, the boronic acid partner, and the base (e.g., K₂CO₃).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if applicable).

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/Water).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.[7]

Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

Principle: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[8] The reaction is co-catalyzed by palladium and copper(I). The accepted mechanism involves a palladium cycle similar to Suzuki, but the transmetalation step involves a copper(I) acetylide intermediate, which is formed in situ.[9] The amine base is crucial, serving to deprotonate the alkyne and neutralize the HBr byproduct.[9]

Materials:

  • Ethyl 8-bromoquinoline-4-carboxylate (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Ethyl 8-bromoquinoline-4-carboxylate, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., 5 mL THF) to dissolve the solids. Add the amine base (e.g., TEA) followed by the dropwise addition of the terminal alkyne.[9]

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel. A copper-free protocol may be employed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[9]

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, coupling an aryl halide with an amine.[10][11] The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product.[10][12] The choice of ligand is critical for reaction efficiency and scope.[12]

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Materials:

  • Ethyl 8-bromoquinoline-4-carboxylate (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Reagent Addition: Add the Ethyl 8-bromoquinoline-4-carboxylate, followed by the anhydrous, degassed solvent (3-5 mL).[10]

  • Amine Addition: Add the amine coupling partner via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography on silica gel.

Protocols for Biological Evaluation

Once a library of derivatives is synthesized and characterized, the next critical step is to evaluate their biological activity. The following are foundational assays for initial screening.

Protocol 4: Anticancer Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which can be quantified.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivatives (dissolved in DMSO to make 10 mM stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microplates, multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells (final concentrations typically ranging from 0.1 to 100 µM). Include wells for vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 5: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is typically performed using a broth microdilution method in a 96-well plate format.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (antibiotic), a negative control (no compound), and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation and Interpretation

Systematic recording of synthetic and biological data is crucial for establishing SAR.

Table 1: Representative Results for Suzuki-Miyaura Derivatization

EntryBoronic Acid PartnerProduct StructureYield (%)
1Phenylboronic acid(Structure Image)85
24-Methoxyphenylboronic acid(Structure Image)91
33-Pyridylboronic acid(Structure Image)78
4Thiophene-2-boronic acid(Structure Image)82

Table 2: Representative Biological Activity Data

Compound IDModification TypeR-GroupA549 IC₅₀ (µM)S. aureus MIC (µg/mL)
SM-1 Suzuki-MiyauraPhenyl12.5>64
SM-2 Suzuki-Miyaura4-Methoxyphenyl8.7>64
BH-1 Buchwald-HartwigMorpholino25.116
SO-1 SonogashiraPhenylacetylenyl5.432

Conclusion

Ethyl 8-bromoquinoline-4-carboxylate is a highly valuable and versatile scaffold for the development of novel therapeutic agents. The palladium-catalyzed cross-coupling protocols detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a robust and efficient toolkit for generating extensive libraries of derivatives. By combining these powerful synthetic methods with the foundational biological assays for anticancer and antibacterial activity, research teams can rapidly explore the chemical space around the quinoline core, accelerating the identification of promising hit compounds for further drug development.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
  • ResearchGate. (2025). Some Biological Properties of New Quinoline-4-Carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • NIH. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • ACS Publications. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale.
  • ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives.
  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
  • PubMed. (2017).
  • PubMed. (2019). Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. PubMed.
  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of Bromoalkynes. BenchChem.
  • orgsyn.org. (2026).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Revues Scientifiques Marocaines. (2022).

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Method

Synthetic Routes to Novel Quinoline-Based Compounds: Application Notes and Protocols for the Modern Medicinal Chemist

Introduction: The Enduring Significance of the Quinoline Scaffold The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the architecture of pharmacologically active molecules. F...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the architecture of pharmacologically active molecules. First isolated from coal tar in 1834, this privileged scaffold is a key constituent in a vast array of natural products, most notably the anti-malarial alkaloid quinine, and a multitude of synthetic drugs.[1][2][3] The versatility of the quinoline nucleus, with its capacity for substitution at various positions, allows for the fine-tuning of steric, electronic, and physicochemical properties, making it a perennial target for drug discovery and development.[4][5]

Quinoline derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[3][6][7] This wide-ranging therapeutic potential has fueled a continuous quest for novel and efficient synthetic methodologies to access structurally diverse quinoline-based compounds. This guide provides an in-depth exploration of both classical and modern synthetic strategies, offering detailed protocols and mechanistic insights to empower researchers in their pursuit of next-generation quinoline-based therapeutics.

I. Classical Strategies for Quinoline Ring Construction: Time-Tested and Versatile

For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods, while established, remain highly relevant and are continuously being adapted and improved.

A. The Skraup Synthesis: A Robust Approach to Unsubstituted and Substituted Quinolines

The Skraup synthesis, first reported in 1880, is a powerful method for the preparation of quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[2][8][9]

Mechanistic Rationale: The reaction is initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][9] The aromatic amine then undergoes a Michael-type conjugate addition to acrolein. Subsequent acid-catalyzed cyclization and dehydration yield a 1,2-dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product.[2] The choice of a strong acid is crucial for both the dehydration and cyclization steps, while the oxidizing agent is essential for the final aromatization.

Protocol 1: Microwave-Assisted Skraup Synthesis of 7-Amino-8-methylquinoline [10]

This protocol details a microwave-assisted adaptation of the Skraup synthesis, which significantly reduces reaction times compared to conventional heating.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,6-Diaminotoluene122.170.5 g4
Glycerol92.092.5 mL-
Arsenic(V) oxide229.842.1 g-
Sulfuric acid (conc.)98.084.2 mL-

Step-by-Step Procedure:

  • In a suitable microwave reaction vessel, combine 2,6-diaminotoluene (0.5 g, 4 mmol), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).

  • Subject the mixture to microwave irradiation. Note: The specific power, temperature, and time parameters should be optimized for the microwave reactor being used. A typical starting point could be 100-150°C for 10-30 minutes.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into 15 mL of an ice-water mixture.

  • Basify the solution to a pH of 9-10 using a suitable base (e.g., concentrated NaOH solution), ensuring the process is performed in an ice bath to manage the exothermic reaction.

  • Filter the resulting precipitate and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from water to yield 7-amino-8-methylquinoline.

  • Characterize the final product using standard analytical techniques (e.g., NMR, MS, and melting point).

Workflow for Microwave-Assisted Skraup Synthesis:

reagents Mix Reactants: 2,6-Diaminotoluene, Glycerol, As2O5, H2SO4 microwave Microwave Irradiation reagents->microwave Heat cool Cool to RT microwave->cool quench Pour into Ice-Water cool->quench basify Basify to pH 9-10 quench->basify filter Filter Precipitate basify->filter purify Recrystallize filter->purify characterize Characterize Product purify->characterize

Caption: Workflow for Microwave-Assisted Skraup Synthesis.

B. The Doebner-von Miller Reaction: Versatility in Substitution Patterns

A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[11][12] The reaction is typically catalyzed by a Brønsted or Lewis acid.[5]

Mechanistic Rationale: The reaction is believed to proceed via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[11] This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline intermediate. Aromatization to the final quinoline product is then achieved through oxidation, where another molecule of the α,β-unsaturated carbonyl compound or an intermediate can act as the oxidizing agent.[11]

Protocol 2: Synthesis of a 2,4-Disubstituted Quinoline Derivative [13]

This protocol describes a general procedure for the synthesis of 2-phenylquinoline-4-carboxylic acid, a versatile intermediate for further functionalization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (example)Moles (mmol)
Aniline93.131.0 g10.7
Benzaldehyde106.121.14 g10.7
Pyruvic acid88.060.94 g10.7
Ethanol46.0720 mL-

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 g, 10.7 mmol) in ethanol (20 mL).

  • To this solution, add benzaldehyde (1.14 g, 10.7 mmol) and pyruvic acid (0.94 g, 10.7 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, 2-phenylquinoline-4-carboxylic acid, will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Confirm the structure of the synthesized compound using spectroscopic methods (NMR, IR, MS).

Doebner-von Miller Reaction Mechanism:

cluster_1 1. Michael Addition cluster_2 2. Cyclization cluster_3 3. Oxidation Aniline Aniline Adduct Adduct Aniline->Adduct UnsaturatedKetone α,β-Unsaturated Ketone UnsaturatedKetone->Adduct CyclizedIntermediate Dihydroquinoline Intermediate Adduct->CyclizedIntermediate Acid Catalyst Quinoline Substituted Quinoline CyclizedIntermediate->Quinoline Oxidation

Caption: Key steps in the Doebner-von Miller reaction.

C. The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][14] This method is particularly useful for preparing 2,4-disubstituted quinolines.

Mechanistic Rationale: The reaction begins with the formation of an enamine intermediate from the aniline and the β-diketone.[2] In the presence of a strong acid, typically sulfuric acid, the enamine undergoes cyclization onto the aromatic ring. Subsequent dehydration leads to the formation of the substituted quinoline.[14] The regioselectivity of the cyclization can be influenced by the nature of the substituents on the aniline.

Protocol 3: Synthesis of 2,4-Dimethyl-7-chloroquinoline [2]

This protocol provides an example of the Combes synthesis to produce a substituted quinoline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (example)Moles (mmol)
m-Chloroaniline127.571.28 g10
Acetylacetone100.121.0 g10
Sulfuric acid (conc.)98.085 mL-

Step-by-Step Procedure:

  • In a flask equipped with a condenser, carefully add concentrated sulfuric acid (5 mL) to m-chloroaniline (1.28 g, 10 mmol) with cooling in an ice bath.

  • To this mixture, slowly add acetylacetone (1.0 g, 10 mmol) while maintaining the temperature below 10°C.

  • After the addition is complete, slowly heat the mixture to 100°C and maintain this temperature for 15-20 minutes.

  • Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.

  • Neutralize the solution with a concentrated ammonium hydroxide solution.

  • The precipitated product, 2,4-dimethyl-7-chloroquinoline, is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product by spectroscopic analysis.

Combes Synthesis Workflow:

start Mix Aniline and β-Diketone acid_addition Add Conc. H2SO4 (cool) start->acid_addition heating Heat to 100°C acid_addition->heating workup Cool and Pour onto Ice heating->workup neutralize Neutralize with NH4OH workup->neutralize filtration Filter Product neutralize->filtration purification Recrystallize filtration->purification end Characterized Product purification->end cluster_1 Aldol Condensation cluster_2 Schiff Base Formation cluster_3 Cyclization & Dehydration o-Aminoaryl\nKetone o-Aminoaryl Ketone α,β-Unsaturated\nCarbonyl α,β-Unsaturated Carbonyl o-Aminoaryl\nKetone->α,β-Unsaturated\nCarbonyl Schiff Base Intermediate Schiff Base Intermediate α,β-Unsaturated\nCarbonyl->Schiff Base Intermediate α-Methylene\nKetone α-Methylene Ketone α-Methylene\nKetone->α,β-Unsaturated\nCarbonyl Quinoline Product Quinoline Product Schiff Base Intermediate->Quinoline Product A Reactant A Mix Mix in MW Vessel A->Mix B Reactant B B->Mix C Reactant C C->Mix Solvent Solvent Solvent->Mix MW Microwave Irradiation Mix->MW Rapid Heating Product Novel Quinoline Hybrid MW->Product Short Reaction Time start Combine Reactants and Nanocatalyst heating Heat (Solvent-Free) start->heating workup Cool and Add Solvent heating->workup catalyst_recovery Magnetic Separation of Nanocatalyst workup->catalyst_recovery product_isolation Evaporate Solvent catalyst_recovery->product_isolation catalyst_reuse Wash and Reuse Catalyst catalyst_recovery->catalyst_reuse purification Purify Product product_isolation->purification end Characterized Product purification->end

Sources

Application

The Strategic Application of Ethyl 8-Bromoquinoline-4-carboxylate in the Synthesis of Novel Kinase Inhibitors

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including potent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including potent anticancer properties.[1][2] Its rigid, bicyclic aromatic structure provides an excellent scaffold for the design of small-molecule kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, the development of specific and potent kinase inhibitors is a major focus of modern drug discovery. Quinoline derivatives have demonstrated significant inhibitory activity against a wide array of kinases, leading to the development of several FDA-approved drugs.[3][5]

Ethyl 8-bromoquinoline-4-carboxylate emerges as a particularly valuable starting material for the synthesis of novel kinase inhibitors. The ester at the 4-position and the bromine atom at the 8-position offer two distinct and versatile handles for chemical modification. The bromine atom is especially well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorse transformations in pharmaceutical synthesis.[6][7] These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents at the 8-position, enabling the exploration of the chemical space around the quinoline core to optimize potency and selectivity against specific kinase targets.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of ethyl 8-bromoquinoline-4-carboxylate in the synthesis of kinase inhibitors. We will delve into the strategic considerations behind synthetic choices, provide detailed experimental protocols for key transformations, and discuss the biological relevance of the resulting compounds.

The Synthetic Utility of Ethyl 8-Bromoquinoline-4-carboxylate: A Gateway to Diverse Kinase Inhibitors

The strategic placement of the bromine atom at the C8 position of the quinoline nucleus in ethyl 8-bromoquinoline-4-carboxylate is key to its utility. This position is often targeted for modification in the design of kinase inhibitors to modulate interactions with the ATP-binding pocket of the target kinase. The two primary palladium-catalyzed cross-coupling reactions employed for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust and highly versatile method for forming carbon-carbon bonds between an organoboron species (boronic acid or ester) and an organic halide.[5][7] In the context of kinase inhibitor synthesis, this reaction is invaluable for introducing various aryl and heteroaryl groups at the 8-position of the quinoline core. These appended ring systems can form crucial interactions, such as pi-stacking and hydrogen bonds, with amino acid residues in the kinase active site, thereby enhancing binding affinity and selectivity.

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-B(OR)2) Product Product Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Regeneration of Catalyst

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Buchwald-Hartwig Amination: Introducing Amino Substituents

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[6][8] This reaction is instrumental in synthesizing 8-aminoquinoline derivatives, which are a prominent class of kinase inhibitors. The introduced amino group can act as a key hydrogen bond donor or acceptor, anchoring the inhibitor within the kinase's active site. Furthermore, the amine can serve as a point for further functionalization to fine-tune the inhibitor's properties.

The catalytic cycle for the Buchwald-Hartwig amination follows a similar pattern of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Oxidative Addition Complex->Amine Coordination & Deprotonation Amine (R2NH) & Base Product Product Amine Coordination & Deprotonation->Product Reductive Elimination Product->Pd(0)L2 Regeneration of Catalyst

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative kinase inhibitor precursor using ethyl 8-bromoquinoline-4-carboxylate as the starting material. These protocols are based on established synthetic transformations and can be adapted for the synthesis of a library of analogs by varying the coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 8-bromoquinoline-4-carboxylate with 4-methoxyphenylboronic acid

This protocol describes the synthesis of ethyl 8-(4-methoxyphenyl)quinoline-4-carboxylate, a key intermediate for various kinase inhibitors where an aryl substituent at the 8-position is desired.

Materials:

  • Ethyl 8-bromoquinoline-4-carboxylate

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add ethyl 8-bromoquinoline-4-carboxylate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, ethyl 8-(4-methoxyphenyl)quinoline-4-carboxylate.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki couplings.[5]
Base K₂CO₃A moderately strong base sufficient to activate the boronic acid.[7]
Solvent 1,4-Dioxane/WaterA biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.[5]
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Protocol 2: Buchwald-Hartwig Amination of Ethyl 8-bromoquinoline-4-carboxylate with Morpholine

This protocol details the synthesis of ethyl 8-(morpholin-4-yl)quinoline-4-carboxylate, an example of an 8-aminoquinoline derivative.

Materials:

  • Ethyl 8-bromoquinoline-4-carboxylate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add ethyl 8-bromoquinoline-4-carboxylate (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield ethyl 8-(morpholin-4-yl)quinoline-4-carboxylate.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA highly active catalyst system for C-N bond formation, effective for a broad range of amines.[6][8]
Base NaOtBuA strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.
Solvent TolueneA non-polar aprotic solvent suitable for this type of cross-coupling reaction.
Temperature 100 °CPromotes efficient catalytic turnover and reaction completion.

Application in Kinase Inhibitor Synthesis: A Representative Workflow

The functionalized quinoline-4-carboxylates synthesized via the protocols above are valuable intermediates that can be further elaborated to yield potent kinase inhibitors. A common subsequent step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide bond formation with a desired amine. This workflow allows for the introduction of additional diversity and the fine-tuning of the molecule's properties.

Kinase_Inhibitor_Synthesis_Workflow Start Ethyl 8-bromoquinoline-4-carboxylate Coupling Suzuki or Buchwald-Hartwig Coupling Start->Coupling Intermediate Ethyl 8-substituted-quinoline-4-carboxylate Coupling->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Carboxylic_Acid 8-substituted-quinoline-4-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Final_Product Final Kinase Inhibitor Amide_Coupling->Final_Product

Caption: A representative synthetic workflow for kinase inhibitors from ethyl 8-bromoquinoline-4-carboxylate.

Conclusion

Ethyl 8-bromoquinoline-4-carboxylate is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its two modifiable positions, particularly the C8-bromo group, provide a gateway to a vast chemical space through robust and reliable palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this application note offer a solid foundation for researchers to design and synthesize libraries of quinoline-based compounds for screening against various kinase targets. The ability to systematically introduce diverse functionalities at the 8-position is a powerful tool in the iterative process of lead optimization, ultimately contributing to the development of next-generation targeted therapies.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (URL: [Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (URL: [Link])

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (URL: [Link])

  • Pharmacological Potential of Qninoline Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: [Link])

  • Kinase inhibitors presenting a quinoline core (Neratinib and Cabozantinib) and the novel compound 3a. - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma - PMC - NIH. (URL: [Link])

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

  • The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar. (URL: [Link])

  • Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies - MDPI. (URL: [Link])

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma - PubMed. (URL: [Link])

  • Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies - ResearchGate. (URL: [Link])

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Suzuki cross-coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube. (URL: [Link])

Sources

Method

Application Notes & Protocols: The Strategic Use of Bromoquinolines in Pharmaceutical Manufacturing

Abstract This technical guide provides an in-depth exploration of bromoquinolines as critical intermediates in pharmaceutical manufacturing. We move beyond simple definitions to elucidate the strategic importance of the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of bromoquinolines as critical intermediates in pharmaceutical manufacturing. We move beyond simple definitions to elucidate the strategic importance of the bromine substituent as a versatile reactive handle for advanced molecular engineering. This document details the causality behind common synthetic strategies, provides validated, step-by-step protocols for key cross-coupling reactions, and contextualizes these applications within contemporary drug discovery, particularly in the synthesis of kinase inhibitors.

Introduction: The Quinoline Scaffold and the Power of Bromination

The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic system provides an ideal framework for orienting functional groups to interact with biological targets. However, the true synthetic power of this scaffold is unlocked through precise functionalization. The introduction of a bromine atom onto the quinoline ring transforms it into a highly versatile building block for constructing complex Active Pharmaceutical Ingredients (APIs).[1]

The bromine atom serves as a strategic "reactive handle," enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][3] Its position on the quinoline ring (e.g., 3-bromo, 5-bromo, 6-bromo) dictates the vector of molecular elaboration, allowing for systematic Structure-Activity Relationship (SAR) studies and the optimization of lead compounds.[1][4] This guide focuses on the principal applications of bromoquinolines, primarily through palladium-catalyzed cross-coupling reactions, which have become cornerstone methodologies in modern pharmaceutical synthesis.[5]

Section 1: Bromoquinoline as a Versatile Synthetic Intermediate

Bromoquinolines are pivotal starting materials for a range of powerful synthetic transformations. The electron-withdrawing nature of the quinoline ring system and the reactivity of the C-Br bond facilitate several classes of reactions, most notably palladium-catalyzed cross-couplings. These methods allow for the modular assembly of complex molecules from simpler, readily available fragments.

G cluster_reactions Key Coupling Reactions Suzuki Suzuki-Miyaura Coupling (C-C Bond) Aryl_Product Aryl/Heteroaryl Quinolines Suzuki->Aryl_Product Buchwald Buchwald-Hartwig Amination (C-N Bond) Amine_Product Aminoquinolines Buchwald->Amine_Product Sonogashira Sonogashira Coupling (C-C Bond, Alkyne) Alkyne_Product Alkynylquinolines Sonogashira->Alkyne_Product SNAr Nucleophilic Aromatic Substitution (C-Nu Bond) Nu_Product Functionalized Quinolines SNAr->Nu_Product Bromoquinoline Bromoquinoline Intermediate Bromoquinoline->Suzuki + R-B(OH)₂ Bromoquinoline->Buchwald + R₂NH Bromoquinoline->Sonogashira + R-C≡CH Bromoquinoline->SNAr + Nu⁻

Diagram 1: Versatility of the bromoquinoline intermediate in key synthetic transformations.

Section 2: Core Synthetic Protocols in Pharmaceutical Manufacturing

The following protocols represent robust, widely applicable methods for the functionalization of bromoquinolines. The choice of catalyst, ligand, base, and solvent is critical and often interdependent, requiring careful optimization for specific substrates.[3]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most important transformation for bromoquinolines, used to create biaryl and heteroaryl structures prevalent in kinase inhibitors.[1][6] The reaction involves a palladium catalyst to couple the bromoquinoline with an organoboron reagent (boronic acid or ester).[7]

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄): The Pd(0) species is the active catalyst. It undergoes oxidative addition into the C-Br bond, a rate-determining step in the catalytic cycle.[7]

  • Ligand (e.g., PPh₃, XPhos): Phosphine ligands stabilize the palladium center, modulate its reactivity, and facilitate reductive elimination. Bulky, electron-rich ligands are often effective for challenging substrates.[3]

  • Base (e.g., K₂CO₃, K₃PO₄): The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that transfers its organic group to the palladium center.[7]

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O): A biphasic or aqueous solvent system is often used to dissolve both the organic-soluble reactants and the inorganic base. Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Data Presentation: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110Good general-purpose system, widely applicable.[3]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-100Often provides higher yields for complex substrates.[3]
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene100Bulky monophosphine ligands are effective for sterically hindered partners.[3]
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol describes a typical lab-scale synthesis of a 3-arylquinoline derivative.[1][7]

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene, Ethanol, and Water (e.g., 5:1:1 ratio, 14 mL total)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To a Schlenk flask, add 3-bromoquinoline, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.

  • Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture (Toluene, Ethanol, Water) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[1][4]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with water (20 mL) and ethyl acetate (20 mL).

    • Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[4]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-arylquinoline product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical synthesis, enabling the formation of C-N bonds under conditions that tolerate a wide range of functional groups.[8][9] This reaction is paramount for synthesizing aminoquinolines, which are key pharmacophores in many APIs.[10]

Causality of Component Selection:

  • Catalyst/Ligand System (e.g., Pd₂(dba)₃ / BINAP): This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (like BINAP or XPhos) are essential. They promote the reductive elimination step, which is often the turnover-limiting step, and prevent catalyst decomposition.[8][9]

  • Base (e.g., NaOt-Bu, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido complex. Sodium tert-butoxide is common, but other bases may be used depending on substrate sensitivity.[8]

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination of 3-Bromoquinoline

This protocol provides a general method for coupling an amine with 3-bromoquinoline.[8]

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • (±)-BINAP (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup: In a glovebox or under a stream of argon, add NaOt-Bu, Pd₂(dba)₃, and BINAP to a Schlenk flask.

  • Reagent Addition: Add anhydrous toluene, followed by the amine, and finally the 3-bromoquinoline.

  • Establish Inert Atmosphere: Seal the flask and ensure it remains under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and carefully quench with water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[8]

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating arylalkyne structures.[11][12] This reaction is valuable for generating rigid linkers in complex molecules or for producing intermediates that can undergo further transformations like cycloadditions.

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): Functions similarly to the Suzuki coupling, activating the C-Br bond.[11]

  • Copper(I) Co-catalyst (e.g., CuI): This is a key differentiator. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is much faster than direct reaction of the alkyne with the palladium center.[13]

  • Amine Base (e.g., Et₃N, piperidine): The amine serves both as the base to deprotonate the alkyne and often as the solvent.[12]

Protocol 2.3: General Procedure for Sonogashira Coupling of 2-Bromoquinoline

This protocol outlines a typical procedure for synthesizing a 2-alkynylquinoline.[11]

Materials:

  • 2-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.5 mmol, 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous THF or DMF

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To a Schlenk flask, add 2-bromoquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Establish Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous solvent (THF or DMF) and the amine base (e.g., Et₃N). Stir for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 3: General Experimental Workflow and Case Study

The successful execution of these coupling reactions on a manufacturing scale relies on a stringent and reproducible workflow to ensure purity and yield.

G cluster_workflow General Cross-Coupling Workflow Setup 1. Reactor Setup (Bromoquinoline, Catalyst, Base, Ligand) Inert 2. Inert Atmosphere (Nitrogen/Argon Purge) Setup->Inert Solvent 3. Degassed Solvent & Reagent Addition Inert->Solvent Reaction 4. Reaction (Heating & Stirring) Solvent->Reaction Monitor 5. In-Process Control (TLC / LC-MS / HPLC) Reaction->Monitor Workup 6. Quench & Work-up (Extraction & Washing) Monitor->Workup Purify 7. Purification (Chromatography / Crystallization) Workup->Purify Final API Precursor Purify->Final

Diagram 2: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Case Study: Bromoquinolines in the Synthesis of Kinase Inhibitors

A significant number of modern oncology drugs are kinase inhibitors, and the quinoline scaffold is a recurring motif in their design.[1] Dysregulation of protein kinases is a hallmark of many cancers, making them a prime therapeutic target.[1][14] Bromoquinolines are instrumental in the synthesis of these drugs. For instance, the FDA-approved drug Bosutinib , a Src/Abl tyrosine kinase inhibitor, features a substituted quinoline core. While its specific synthesis may vary, the core methodologies for functionalizing the quinoline ring rely on the principles of cross-coupling chemistry described herein. Similarly, Cabozantinib and Lenvatinib are other examples of quinoline-based kinase inhibitors approved by the FDA.[2][15] The ability to use bromoquinoline intermediates and reactions like Suzuki and Buchwald-Hartwig allows for the rapid generation of diverse compound libraries to screen for kinase inhibitory activity and optimize for potency and selectivity.[1]

Section 4: Safety and Handling in Pharmaceutical Manufacturing

Bromoquinolines, like many halogenated heterocyclic compounds, require careful handling. They are generally classified as irritants.[16][17][18]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.[16][19]

  • Handling: Use bromoquinolines in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[20]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[16][20]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[20]

  • Safety Data Sheets (SDS): Always consult the SDS for the specific bromoquinoline isomer before use for comprehensive safety information.[17][18][20]

Section 5: Conclusion

Bromoquinolines are not merely chemical reagents; they are strategic assets in pharmaceutical manufacturing. Their utility stems from the bromine atom's capacity to serve as a versatile leaving group in a suite of robust and high-yielding cross-coupling reactions. The protocols and principles outlined in this guide demonstrate how these intermediates are fundamental to the modular construction of complex APIs, most notably in the highly valuable field of kinase inhibitors. A thorough understanding of the underlying reaction mechanisms and adherence to strict safety protocols are essential for leveraging the full potential of bromoquinolines in bringing next-generation therapeutics from the laboratory to the clinic.

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Sources

Application

Application Note: A Detailed Protocol for the Esterification of 8-Bromoquinoline-4-carboxylic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 8-Bromoquinoline-4-Carboxylate Esters Quinoline derivatives are a cornerstone in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 8-Bromoquinoline-4-Carboxylate Esters

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and valuable physicochemical properties. Specifically, esters of 8-bromoquinoline-4-carboxylic acid serve as crucial intermediates in the synthesis of novel therapeutic agents, including potential antitumor and antimicrobial compounds. The bromine atom at the 8-position provides a versatile handle for further functionalization through cross-coupling reactions, while the ester group at the 4-position can be readily modified or hydrolyzed, allowing for the generation of diverse molecular scaffolds. This application note provides a comprehensive and detailed experimental procedure for the synthesis of 8-bromoquinoline-4-carboxylate esters via Fischer esterification, a classic and reliable acid-catalyzed reaction.

Reaction Mechanism: The Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3][4][5] The reaction mechanism proceeds through a series of protonation and nucleophilic attack steps, as illustrated below.

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of the alcohol or to remove the water as it is formed.[2][3][5]

Experimental Workflow

The following diagram illustrates the general workflow for the esterification of 8-bromoquinoline-4-carboxylic acid.

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Characterization Reactants 8-Bromoquinoline-4- carboxylic Acid + Alcohol Reflux Heating under Reflux Reactants->Reflux Add Catalyst & Solvent Catalyst Sulfuric Acid Solvent Excess Alcohol Neutralization Neutralization with NaHCO3 Reflux->Neutralization Cool to RT Extraction Extraction with Organic Solvent Neutralization->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification TLC TLC Analysis Purification->TLC Spectroscopy NMR, IR, MS TLC->Spectroscopy Confirm Purity & Structure

Caption: General workflow for the esterification of 8-bromoquinoline-4-carboxylic acid.

Detailed Experimental Protocol: Synthesis of Methyl 8-Bromoquinoline-4-carboxylate

This protocol details the synthesis of the methyl ester as a representative example. The procedure can be adapted for other simple alcohols.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
8-Bromoquinoline-4-carboxylic acid≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially AvailableUsed in excess as both reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor neutralization.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableEluent for chromatography.
HexaneACS GradeCommercially AvailableEluent for chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromoquinoline-4-carboxylic acid (2.52 g, 10.0 mmol).

    • Add anhydrous methanol (50 mL). The carboxylic acid may not fully dissolve at this stage.

    • While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL, approx. 9.0 mmol) dropwise to the suspension. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65 °C) with continuous stirring.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the excess sulfuric acid. Caution: Vigorous gas evolution (CO₂) will occur.

    • A precipitate of the crude product may form.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexane and pack a column.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the pure product (as determined by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methyl 8-bromoquinoline-4-carboxylate as a solid.

Characterization of Methyl 8-Bromoquinoline-4-carboxylate

The identity and purity of the synthesized ester should be confirmed by spectroscopic methods.

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.9 (d, 1H), ~8.3 (d, 1H), ~8.1 (d, 1H), ~7.8 (d, 1H), ~7.5 (t, 1H), ~4.0 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~166 (C=O), ~150-120 (aromatic carbons), ~53 (-OCH₃)
IR (KBr, cm⁻¹)ν: ~1720 (C=O stretch, ester), ~1600, 1500 (C=C stretch, aromatic)
Mass Spec. (ESI-MS)m/z: [M+H]⁺ calculated for C₁₁H₈BrNO₂: 265.98; found: 266.0

Note: The exact chemical shifts and coupling constants in the NMR spectra may vary slightly.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the methanol is anhydrous.
Loss of product during work-up.Ensure complete extraction from the aqueous layer. Be careful during the neutralization step.
Incomplete Reaction Insufficient catalyst.Increase the amount of sulfuric acid slightly.
Insufficient heating.Ensure the reaction mixture is at a steady reflux.
Product is an oil or difficult to crystallize Presence of impurities.Repeat the column chromatography with a shallower gradient.
Residual solvent.Dry the product under high vacuum for an extended period.

Conclusion

This application note provides a reliable and detailed protocol for the esterification of 8-bromoquinoline-4-carboxylic acid using the Fischer esterification method. The procedure is straightforward and employs readily available reagents and standard laboratory techniques. By following this guide, researchers can efficiently synthesize 8-bromoquinoline-4-carboxylate esters, which are valuable intermediates for the development of novel compounds in the pharmaceutical and materials science fields.

References

  • Hayani, M., et al. (2021). Synthesis of novel quinoline-4-carboxylate derivatives. Journal of the Moroccan Chemical Society, 21(2), 1-19.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Wang, L.-M., et al. (2009). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. Journal of Fluorine Chemistry, 130(4), 406-409.
  • PubChem. (n.d.). Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate.
  • Fischer Esterific
  • PubChem. (n.d.). Methyl 4-bromoquinoline-8-carboxylate.
  • CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google P
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2020). Molecules, 25(21), 5144.
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • 8-Bromoquinoline synthesis. (n.d.). ChemicalBook.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • Fischer Esterific
  • Ester synthesis by esterific
  • Sobhani, S., et al. (2017). Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. New Journal of Chemistry, 41(15), 7263-7272.
  • Cellamare, S., et al. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2023(3), M1623.
  • Kucukislamoglu, M., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. (n.d.). BenchChem.
  • PubChem. (n.d.). 8-Bromoquinoline.
  • 8-Bromoquinoline. (n.d.). ChemScene.
  • Ester synthesis by transesterific
  • Application Notes and Protocols for the Esterification of 4'-Bromobiphenyl-2-carboxylic Acid. (n.d.). BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 8-bromoquinoline-4-carboxylate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of Ethyl 8-bromoquinoline-4-carboxylate. As a critical intermediate i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of Ethyl 8-bromoquinoline-4-carboxylate. As a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and other bioactive molecules, achieving high purity is paramount for reliable downstream applications[1]. This document moves beyond standard protocols to address the nuanced issues that can arise during purification, grounding all recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude Ethyl 8-bromoquinoline-4-carboxylate?

A1: The two most effective and commonly employed methods are flash column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of your reaction. Column chromatography offers superior separation of closely related impurities, while recrystallization is often more efficient for removing minor, structurally distinct impurities on a larger scale.

Q2: What are the most likely impurities I'll encounter after synthesis?

A2: Impurities typically stem from unreacted starting materials (e.g., 2-bromoaniline), side-products from the quinoline ring formation (such as isomers), or hydrolysis of the ethyl ester to the corresponding carboxylic acid (8-bromoquinoline-4-carboxylic acid)[2][3]. The presence of the carboxylic acid can significantly complicate purification due to its different polarity and potential for streaking on silica gel.

Q3: How do I decide between column chromatography and recrystallization?

A3: A simple Thin Layer Chromatography (TLC) analysis of your crude material will guide your decision.

  • Choose Column Chromatography if: You observe multiple spots close to your product's Rf value, indicating isomers or impurities of similar polarity.

  • Choose Recrystallization if: You have one major product spot with minor impurities that are either very polar (staying at the baseline) or very non-polar (running at the solvent front). Recrystallization is also preferable if the crude product is already of reasonable purity (>90%).

Q4: My purified product is an oil, but I expect a solid. What should I do?

A4: The presence of residual solvent or impurities can depress the melting point, causing the product to appear as an oil or a low-melting solid. First, ensure all solvent is removed under high vacuum. If it remains an oil, this strongly suggests impurities are present. In this case, column chromatography is the recommended next step to isolate the pure compound, which should be a solid. The related 8-bromoquinoline-4-carboxylic acid is documented as a solid[2].

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Flash Column Chromatography

Q5: My compound is streaking badly on the TLC plate and the column, leading to poor separation. Why is this happening?

A5: This is a classic issue when purifying basic compounds like quinolines on standard silica gel. The nitrogen atom in the quinoline ring is basic and interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing and sometimes irreversible adsorption or degradation[4].

Solution:

  • Deactivate the Silica Gel: Add a small amount of a volatile tertiary amine, typically 0.5-1% triethylamine (NEt₃), to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your quinoline compound to elute symmetrically[4].

  • Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina, which is often more suitable for acid-sensitive or basic compounds[4].

Q6: I can't achieve good separation between my product and an unknown impurity. How can I improve the resolution?

A6: Poor resolution is typically due to an unoptimized mobile phase or improper column loading. Isomers, in particular, can be very challenging to separate due to their similar polarities[4].

Solution:

  • Systematic TLC Analysis: Screen a variety of solvent systems. Start with Hexane/Ethyl Acetate and Hexane/Dichloromethane mixtures. Methodically vary the solvent ratios to find the system that provides the largest difference in Rf values (ΔRf) between your product and the impurity. Aim for a product Rf of ~0.3 for optimal column separation[4].

  • Employ Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind. This sharpens bands and improves separation[4].

  • Avoid Column Overloading: A common mistake is loading too much crude material. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. Overloading causes band broadening and negates even the best solvent system[4].

Recrystallization

Q7: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point (or the melting point of the impure mixture), causing it to separate as a liquid instead of a solid[5].

Solution:

  • Increase Solvent Volume: The solution may be too concentrated. Add more hot solvent until the oil redissolves completely, then allow it to cool slowly again[5].

  • Slow Down the Cooling Process: Rapid cooling promotes oil formation. Allow the flask to cool slowly to room temperature on a benchtop, insulated if necessary, before moving it to an ice bath[5].

  • Change the Solvent System: The chosen solvent may be too good a solvent. Try a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, ethanol) and then slowly add a "poor" solvent (e.g., hexanes, water) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly[5][6].

Q8: My recovery from recrystallization is very low. How can I maximize my yield?

A8: Low recovery is often due to using too much solvent, not allowing sufficient time for crystallization, or premature filtration.

Solution:

  • Use the Minimum Amount of Hot Solvent: The key to good recovery is to create a saturated solution at high temperature. Add the hot solvent portion-wise until the solid just dissolves.

  • Maximize Crystallization Time: Allow the solution to cool slowly and stand for an extended period, even overnight if necessary. Cooling to 0°C or below in an ice or freezer bath will further decrease the compound's solubility and increase the yield.

  • Wash with Ice-Cold Solvent: When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor without dissolving a significant amount of the product.

Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a standard silica gel column and is a robust starting point for purification.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of crude material in ethyl acetate.

    • Spot on a silica gel TLC plate and elute with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

    • Identify the solvent system that gives your product an Rf value of approximately 0.3.

    • Add 0.5% triethylamine to the chosen eluent to prevent tailing.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 4:1 Hexane:EtOAc + 0.5% NEt₃).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude Ethyl 8-bromoquinoline-4-carboxylate in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system, maintaining a constant flow rate.

    • Collect fractions and monitor the elution progress by TLC. Spot every few fractions on a TLC plate to track the separation.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified Ethyl 8-bromoquinoline-4-carboxylate. Confirm purity by NMR or LC-MS.

Protocol 2: Purification by Recrystallization

This protocol is ideal for crude material that is already >90% pure.

  • Solvent Screening:

    • Place a small amount of crude material into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each. A good solvent will dissolve the compound when heated but not at room temperature[6]. An Ethanol/Water or Ethyl Acetate/Hexane solvent pair is often effective for esters[6].

  • Dissolution:

    • Place the bulk of the crude material in an Erlenmeyer flask.

    • Add the chosen hot solvent in small portions while heating and swirling until the solid is completely dissolved. Avoid adding excess solvent.

  • Crystallization:

    • If any insoluble impurities are present, perform a hot filtration.

    • Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

Data Summary Table

ParameterColumn ChromatographyRecrystallizationRationale & Remarks
Primary Use Case Complex mixtures, isomeric impuritiesRemoving minor, dissimilar impuritiesChromatography offers higher resolving power; recrystallization is faster for simple clean-ups.
Stationary Phase Silica GelN/AAlumina can be used as an alternative for basic compounds[4].
Mobile Phase / Solvent Hexane:Ethyl Acetate (common)Ethanol, Isopropanol, Ethyl Acetate/HexanesSolvent choice is critical. For chromatography, aim for a product Rf of ~0.3. For recrystallization, the product should be soluble hot and insoluble cold[6].
Key Additive 0.5-1% Triethylamine (NEt₃)Seed crystal (optional)NEt₃ neutralizes acidic silica sites[4]. A seed crystal can initiate crystallization if it fails to start spontaneously.
Typical Purity >98%>99% (if successful)Recrystallization, when it works well, can yield exceptionally pure material.
Common Failure Mode Poor separation, streakingOiling out, low recoveryFailure modes are addressed in the troubleshooting guide above.

Workflow & Troubleshooting Diagrams

Purification_Decision_Tree start Crude Ethyl 8-bromoquinoline-4-carboxylate tlc Run Analytical TLC start->tlc check_spots Analyze TLC Plate tlc->check_spots single_spot Single major spot? (Impurities at baseline/front) check_spots->single_spot Yes multi_spot Multiple close spots? (Similar Rf values) check_spots->multi_spot No recrystallize Proceed with Recrystallization single_spot->recrystallize chromatography Proceed with Column Chromatography multi_spot->chromatography

Caption: Decision tree for selecting the primary purification method.

Chromatography_Troubleshooting start Problem Observed during Column Chromatography problem_type What is the issue? start->problem_type streaking Compound Streaking / Tailing problem_type->streaking Streaking poor_sep Poor Separation problem_type->poor_sep Poor Separation solution_streaking Add 0.5-1% Triethylamine to Eluent streaking->solution_streaking solution_sep1 Optimize Solvent System via TLC (Aim for ΔRf > 0.1) poor_sep->solution_sep1 solution_sep2 Use Gradient Elution solution_sep1->solution_sep2 solution_sep3 Check Column Loading (Avoid overloading) solution_sep2->solution_sep3

Caption: Troubleshooting workflow for common column chromatography issues.

References

  • Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. (n.d.). Amerigo Scientific. Retrieved January 20, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved January 20, 2026, from [Link]

  • Process for preparing bromo-substituted quinolines. (2010). Google Patents.
  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from [Link]

  • Ethyl 8-bromoquinoline-4-carboxylate (C12H10BrNO2). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved January 20, 2026, from [Link]

  • Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | CAS No: 206258-97-1. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]

  • ETHYL γ-BROMOBUTYRATE. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

Sources

Optimization

"common impurities in Ethyl 8-bromoquinoline-4-carboxylate synthesis"

Technical Support Center: Synthesis of Ethyl 8-bromoquinoline-4-carboxylate For Researchers, Scientists, and Drug Development Professionals I. Synthesis Overview: The Gould-Jacobs Reaction The synthesis of Ethyl 8-bromoq...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 8-bromoquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

I. Synthesis Overview: The Gould-Jacobs Reaction

The synthesis of Ethyl 8-bromoquinoline-4-carboxylate typically follows the Gould-Jacobs reaction pathway. This method involves the condensation of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. The resulting ethyl 4-hyd[1][2]roxy-8-bromoquinoline-3-carboxylate is then subjected to further steps to yield the final product. While effective, this reaction is sensitive to temperature and reaction time, which can lead to the formation of various impurities.

II. Visualizing th[3][4]e Synthetic Pathway and Impurity Formation

The following diagram illustrates the primary reaction pathway and highlights the stages where common impurities may arise.

Synthesis_and_Impurities A 2-Bromoaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Condensation Intermediate (Anilinomethylenemalonate) A->B Condensation I1 Unreacted 2-Bromoaniline A->I1 Incomplete Reaction I5 Byproducts from DEEM A->I5 Side reactions of DEEM C Thermal Cyclization B->C High Temperature D Ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate C->D I2 Isomeric Impurities (e.g., 6-bromo isomer) C->I2 Non-regioselective cyclization E Target Product: Ethyl 8-bromoquinoline-4-carboxylate D->E Further Modification I4 Decarboxylation Products D->I4 Excessive Heat I3 Hydrolysis Product: 8-Bromoquinoline-4-carboxylic acid E->I3 Presence of Water

Caption: Synthesis pathway and points of impurity formation.

III. Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Problem 1: My final product is contaminated with unreacted 2-bromoaniline.

  • Root Cause: Incomplete condensation reaction between 2-bromoaniline and diethyl ethoxymethylenemalonate (DEEM). This can be due to insufficient reaction time, suboptimal temperature, or improper stoichiometry.

  • Solution:

    • Optimize Reaction Conditions: Ensure the condensation step is carried out at the recommended temperature and for a sufficient duration. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.

    • **Stoichiometry:[3] A slight excess of DEEM can be used to drive the reaction to completion.

    • Purification: Unreacted 2-bromoaniline can typically be removed by column chromatography. A solvent system of hexan[4]e and ethyl acetate is often effective.

Problem 2: I am observ[4]ing an isomeric impurity in my final product.

  • Root Cause: The thermal cyclization step of the Gould-Jacobs reaction can sometimes lack regioselectivity, especially with substituted anilines. This can lead to the form[5]ation of the 6-bromo isomer in addition to the desired 8-bromo product.

  • Solution:

    • Temperature Control: The cyclization temperature is a critical parameter. High temperatures can lead to product decomposition and the formation of side products. It is crucial to find the[3][5] optimal temperature that promotes the desired cyclization while minimizing isomerization. High-boiling inert solvents like diphenyl ether can provide better temperature control.

    • Alternative Syn[5][6]thetic Routes: If isomeric purity is critical and difficult to achieve, consider alternative quinoline synthesis methods such as the Skraup, Doebner-von Miller, or Combes syntheses, which may offer better regioselectivity depending on the substrate.

    • Chromatographic[7][8] Separation: Isomers can often be separated by careful column chromatography or preparative HPLC.

Problem 3: My product contains 8-Bromoquinoline-4-carboxylic acid.

  • Root Cause: This impurity arises from the hydrolysis of the ethyl ester group. This can occur during the[9][10] reaction if water is present or during workup and purification steps, especially under acidic or basic conditions.

  • Solution:

    • [9][11] Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Neutral Workup: During the workup, avoid strongly acidic or basic conditions that can catalyze ester hydrolysis. If an aqueous wash is nec[9]essary, use deionized water and minimize contact time.

    • Esterification of the Impurity: If the carboxylic acid impurity is present in a significant amount, it may be possible to convert it back to the ethyl ester. This can be achieved through Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid) or by using milder esterification methods like reacting with ethyl iodide in the presence of a non-nucleophilic base.

Problem 4: I am seeing[12] byproducts that appear to be from the decomposition of DEEM or the product.

  • Root Cause: The high temperatures required for the cyclization step can lead to the decomposition of both the starting materials and the product. This can result in a comp[3][5]lex mixture of byproducts. Decarboxylation of the quinoline-4-carboxylic acid intermediate can also occur at elevated temperatures.

  • Solution:

    • [13] Optimize Temperature and Time: A thorough optimization of the cyclization temperature and reaction time is crucial to maximize the yield of the desired product and minimize degradation. Microwave-assisted synthe[3]sis can sometimes offer better control over heating and shorter reaction times, potentially reducing byproduct formation.

    • **Inert Solvent:[3] Using a high-boiling, inert solvent can help to maintain a consistent and controlled temperature during the cyclization.

    • Purification: A multi-step purification process involving recrystallization and column chromatography may be necessary to remove these byproducts.

IV. Summary of Common Impurities

ImpurityFormation PathwayRecommended Analytical TechniqueMitigation Strategy
Unreacted 2-BromoanilineIncomplete condensationHPLC, GC-MSOptimize reaction conditions, use slight excess of DEEM, column chromatography
Isomeric Impurities (e.g., 6-bromo isomer)Non-regioselective cyclizationHPLC, NMRPrecise temperature control, consider alternative synthetic routes, preparative HPLC
8-Bromoquinoline-4-carboxylic acidHydrolysis of the ethyl esterHPLC, LC-MSStrict anhydrous conditions, neutral workup, re-esterification
Decarboxylation and Decomposition ProductsExcessive heat during cyclizationHPLC, LC-MS, GC-MSOptimize cyclization temperature and time, use of high-boiling inert solvents, microwave synthesis

V. Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to check the purity of my Ethyl 8-bromoquinoline-4-carboxylate?

A1: A combination of techniques is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity of the main component and detecting both polar and non-polar impurities.

  • Gas Chromatography-[14][15]Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying any isomeric impurities or major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for detected impurities, aiding in their identification.

Q2: Can I use a different base for the hydrolysis of the intermediate ester if I want to synthesize the carboxylic acid?

A2: Yes, while sodium hydroxide is commonly used, other bases like potassium hydroxide can also be employed for the saponification of the ester to the carboxylic acid. The choice of base and so[9]lvent can influence the reaction rate and yield. It's important to note that harsh basic conditions and high temperatures can sometimes lead to side reactions, so the conditions should be carefully controlled.

Q3: Are there any gree[11]ner alternatives to traditional high-boiling solvents for the cyclization step?

A3: Research into greener synthetic methods is ongoing. While high-boiling solvents like diphenyl ether are traditionally used, some studies have explored solvent-free conditions or the use of microwave irradiation, which can reduce reaction times and potentially minimize the need for high-boiling solvents. The suitability of these [3]methods would need to be evaluated for this specific synthesis.

Q4: How can I improve the yield of the cyclization step?

A4: The yield of the cyclization is highly dependent on temperature. It is often a trade-off b[3][5]etween achieving a reasonable reaction rate and preventing thermal decomposition. A systematic study of the reaction temperature and time is the most effective way to optimize the yield. Additionally, ensuring th[3]e complete formation of the condensation intermediate before proceeding to the high-temperature cyclization is crucial.

VI. References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • IOPscience. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • NIH. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [Link]

  • ResearchGate. Selected electroanalytical methods used for the detection of quinoline-based compounds. [Link]

  • Wiley Online Library. Gould-Jacobs Reaction. [Link]

  • PubMed. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • Google Patents. Preparation method for quinoline-4-carboxylic acid derivative.

  • NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • Google Patents. Process for preparing bromo-substituted quinolines.

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • ResearchGate. (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • PubChem. Ethyl 8-bromo-2-chloro-quinazoline-4-carboxylate. [Link]

  • MySkinRecipes. Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. [Link]

  • Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

  • NIH. Beyond Flory’s principle: Cyclization and unequal reactivity in step-growth linear polymerization. [Link]

  • Chemistry LibreTexts. Hydrolysis of Esters. [Link]

  • Pharmaffiliates. Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 8-bromoquinoline-4-carboxylate

Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development focused on the synthesis of Ethyl 8-bromoquinoline-4-carboxylate. This resource provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development focused on the synthesis of Ethyl 8-bromoquinoline-4-carboxylate. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and significantly improve your reaction yields and product purity. Our guidance is grounded in established chemical principles and field-proven insights to ensure your success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of Ethyl 8-bromoquinoline-4-carboxylate, which is typically achieved via a Gould-Jacobs reaction followed by subsequent functionalization.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Yield of the Desired Product 1. Incomplete Cyclization: The thermal cyclization of the anilinomethylenemalonate intermediate requires high temperatures. Insufficient heat will result in a stalled reaction.[1][2] 2. Decomposition: Prolonged exposure to very high temperatures can lead to the degradation of both the intermediate and the final product.[1] 3. Substrate Reactivity: The electron-withdrawing nature of the bromine atom on the aniline precursor can decrease its nucleophilicity, hindering the initial condensation step. 4. Hydrolysis of Starting Material: The diethyl ethoxymethylenemalonate is sensitive to moisture and can hydrolyze, reducing the amount of reactant available.1. Optimize Cyclization Temperature: The cyclization step is often carried out in a high-boiling solvent like diphenyl ether at temperatures around 250 °C.[3] A thorough temperature and time study is recommended to find the optimal conditions for your specific setup.[1] Microwave-assisted synthesis can also be an effective way to achieve the necessary high temperatures for short durations, which can improve yields.[2][4] 2. Use of a Catalyst: For the cyclization step, consider using a catalyst such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which can promote the reaction under milder conditions.[5] 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of diethyl ethoxymethylenemalonate.
Formation of Multiple Byproducts 1. Side Reactions of the Intermediate: The anilinomethylenemalonate intermediate can undergo undesired side reactions if the cyclization conditions are not optimal. 2. Positional Isomers: If starting with a meta-substituted aniline, the formation of isomeric quinoline products is possible. However, with 2-bromoaniline, this is less of a concern for the main quinoline core.1. Controlled Heating: Gradual heating to the target cyclization temperature can minimize the formation of byproducts.[3] 2. Reaction Monitoring: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged heating that could lead to byproduct formation.
Difficulty in Product Purification 1. Tarry Residues: High-temperature reactions can sometimes produce tar-like substances that complicate the isolation of the desired product.[6] 2. Co-elution of Impurities: Structurally similar byproducts may have similar polarities to the desired product, making chromatographic separation challenging.1. Purification of Intermediate: Purifying the anilinomethylenemalonate intermediate before the high-temperature cyclization can lead to a cleaner final reaction mixture. 2. Optimized Chromatography: For column chromatography, a careful selection of the eluent system is crucial. A gradient elution with a hexane/ethyl acetate system is often effective for purifying quinoline derivatives.[7] The use of a neutral or basic stationary phase like alumina can be beneficial if the compound is sensitive to the acidic nature of silica gel.
Inconsistent Results 1. Reagent Quality: The purity of the starting materials, especially the 2-bromoaniline and diethyl ethoxymethylenemalonate, is critical. 2. Atmospheric Moisture: The presence of moisture can interfere with the reaction.1. Use High-Purity Reagents: Ensure the starting materials are of high purity. If necessary, purify the 2-bromoaniline by distillation or recrystallization. 2. Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve reproducibility, especially during the high-temperature cyclization step.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Ethyl 8-bromoquinoline-4-carboxylate?

The most common and effective method is the Gould-Jacobs reaction.[6][8] This synthesis involves two key steps:

  • Condensation: The reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate.[6]

  • Thermal Cyclization: Heating the intermediate at high temperatures (typically in a high-boiling solvent like diphenyl ether) to induce cyclization and form Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.[3] The final product, Ethyl 8-bromoquinoline-4-carboxylate, can then be obtained through a subsequent dehydroxylation/chlorination and reduction or via other functional group manipulations.

Q2: How does the bromine substituent on the aniline affect the reaction?

The bromine atom is an electron-withdrawing group, which reduces the nucleophilicity of the aniline nitrogen. This can make the initial condensation step of the Gould-Jacobs reaction slower compared to reactions with electron-donating groups on the aniline.[6] However, the reaction is still very feasible under appropriate conditions.

Q3: Can microwave synthesis be used to improve the yield?

Yes, microwave-assisted synthesis has been shown to be highly effective for the Gould-Jacobs reaction.[2][4] It allows for rapid heating to the high temperatures required for cyclization, often leading to shorter reaction times and improved yields compared to conventional heating methods.[1]

Q4: What are the key parameters to control for a successful synthesis?

The most critical parameters are:

  • Temperature: The cyclization step is highly temperature-dependent.[1]

  • Reaction Time: Over- or under-heating can negatively impact the yield.[1]

  • Purity of Reagents: Impurities in the starting materials can lead to side reactions and lower yields.

  • Anhydrous Conditions: Moisture can lead to the hydrolysis of reagents.

Q5: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials on a TLC plate to observe the consumption of reactants and the formation of the product. For more quantitative analysis, HPLC can be used.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

This protocol outlines the synthesis of the key intermediate, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Materials:

  • 2-Bromoaniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether (solvent)

  • Ethanol

  • Hexane

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine 2-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 110-120 °C for 1-2 hours. The reaction can be monitored by TLC until the 2-bromoaniline is consumed.

  • Allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-((2-bromophenylamino)methylene)malonate, will often solidify upon cooling.

  • The crude intermediate can be purified by recrystallization from ethanol or an ethanol/hexane mixture, or it can be used directly in the next step after removal of any volatile impurities under reduced pressure.

Step 2: Thermal Cyclization

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add the intermediate from Step 1.

  • Add a sufficient amount of diphenyl ether to create a stirrable slurry.

  • Heat the mixture with vigorous stirring to 250 °C. The cyclization reaction will begin, and ethanol will be evolved.

  • Maintain the temperature at 250 °C for 30-60 minutes. Monitor the completion of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to below 100 °C.

  • While still warm, cautiously add hexane to the mixture to precipitate the product.

  • Allow the mixture to cool to room temperature, and then collect the solid product by vacuum filtration.

  • Wash the filter cake with hexane to remove the diphenyl ether.

  • The crude Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[7]

Visualizing the Workflow

Gould-Jacobs Synthesis Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification start 2-Bromoaniline + Diethyl ethoxymethylenemalonate intermediate Diethyl 2-((2-bromophenylamino)methylene)malonate start->intermediate Heat (110-120°C) cyclization Heat (250°C) in Diphenyl Ether intermediate->cyclization product Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate cyclization->product purify Precipitation with Hexane & Recrystallization/Chromatography product->purify final_product Pure Product purify->final_product

Caption: Workflow for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Troubleshooting Decision Tree

Troubleshooting_Yield start Low Yield? check_cyclization Check Cyclization Step start->check_cyclization check_condensation Check Condensation Step start->check_condensation temp_issue Temperature too low? check_cyclization->temp_issue time_issue Reaction time too short/long? check_cyclization->time_issue reagent_purity Impure Reagents? check_condensation->reagent_purity moisture_issue Moisture Present? check_condensation->moisture_issue temp_issue->time_issue No increase_temp Increase temperature or use microwave heating. temp_issue->increase_temp Yes optimize_time Monitor with TLC to find optimal reaction time. time_issue->optimize_time Yes reagent_purity->moisture_issue No purify_reagents Purify starting materials. reagent_purity->purify_reagents Yes use_anhydrous Use anhydrous conditions and dried glassware. moisture_issue->use_anhydrous Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing). Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. Available at: [Link]

  • Gould-Jacobs Reaction. Organic Chemistry Portal. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. ResearchGate. Available at: [Link]

  • Ethyl 8-bromoquinoline-4-carboxylate (C12H10BrNO2). PubChem. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. ResearchGate. Available at: [Link]

  • A kind of synthetic method of the bromo- quinoline of 4-. Google Patents.
  • Process for preparing bromo-substituted quinolines. Google Patents.
  • 8-Bromoquinoline. PubChem. Available at: [Link]

  • Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. MySkinRecipes. Available at: [Link]

  • Gould–Jacobs Reaction. ResearchGate. Available at: [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. NIH. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

  • Method for producing 3-bromoquinoline. Google Patents.
  • The Cyclization of Allenyl‐Substituted Hydroxylamines to 1,2‐Oxazines: an Experimental and Computational Study. ResearchGate. Available at: [Link]

  • Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Amerigo Scientific. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. PMC - NIH. Available at: [Link]

  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Suzuki Reactions with Ethyl 8-bromoquinoline-4-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of Ethyl 8-bromoquinoline-4-carboxylate. This specific substrate presents unique challenges due to its heteroaromatic nature and electronic properties. Our goal is to equip you with the scientific rationale and practical steps to overcome these hurdles and achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide: A Question & Answer Approach

This section is designed to address the most common issues encountered during the Suzuki coupling of Ethyl 8-bromoquinoline-4-carboxylate. We follow a logical, diagnostic workflow to help you pinpoint and resolve the problem.

Core Issue 1: Low or No Conversion of Starting Material

Question: My Suzuki reaction with Ethyl 8-bromoquinoline-4-carboxylate is showing little to no product formation. My starting materials are being recovered. What are the first parameters I should investigate?

Answer: Low or no conversion is the most frequent issue and typically points to a fundamental problem with one of the core components of the reaction. A systematic check is the most efficient way to diagnose the cause.

  • Integrity of Reagents and Atmosphere:

    • Palladium Catalyst (Pd(0)) Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel is a primary cause of failure. Ensure you have performed at least three vacuum/inert gas (Argon or Nitrogen) backfill cycles. A subsurface sparge of the solvent with inert gas for 20-30 minutes prior to adding the catalyst is highly recommended.[1][2]

    • Boronic Acid/Ester Quality: Boronic acids are susceptible to dehydration, forming cyclic anhydrides (boroxines), or degradation over time. Use freshly purchased boronic acid or verify the quality of your existing stock. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to side reactions like protodeboronation.[3][4]

    • Solvent Purity: Ensure your solvents are anhydrous and of high purity, as water and other impurities can interfere with the catalytic cycle.

  • Catalyst and Ligand Activity:

    • Oxidative Addition Failure: The first step of the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) center.[5][6] Ethyl 8-bromoquinoline-4-carboxylate is an electron-deficient system, which generally facilitates this step.[7][8] However, if the catalyst is not properly activated or is poisoned, this step will fail.

    • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. This is often accomplished by the phosphine ligand itself, but incomplete reduction can stall the reaction. Using a pre-formed, air-stable Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a well-defined pre-catalyst designed for easy activation can be beneficial.

  • Base and Transmetalation Issues:

    • Role of the Base: The base is critical for activating the boronic acid to facilitate the transmetalation step.[9][10][11] It is widely believed that the base forms a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then transfers its organic group to the palladium complex.[12]

    • Solubility and Strength: If the chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is not sufficiently soluble in your reaction medium, its effectiveness will be severely limited. The addition of a small amount of water is often necessary to solubilize inorganic bases and facilitate the formation of the active boronate species.[5]

Core Issue 2: Catalyst Deactivation via Substrate Coordination

Question: I suspect my palladium catalyst is being deactivated during the reaction. How does the quinoline substrate cause this, and what is the best strategy to prevent it?

Answer: This is a critical and highly specific challenge when working with nitrogen-containing heterocycles like quinolines.

Causality: Lewis Base Poisoning The nitrogen atom at the 1-position of the quinoline ring is a Lewis base. It can coordinate directly to the electron-deficient palladium center. This coordination can either slow down the catalytic cycle or form a stable, off-cycle complex, effectively sequestering the catalyst and rendering it inactive.[13][14] This is a well-documented failure mode for coupling reactions involving Lewis-basic heterocycles.[13]

Mitigation Strategies:

  • Ligand Selection is Paramount: The key is to use a ligand that can sterically and electronically outcompete the quinoline nitrogen for coordination to the palladium center.

    • Bulky, Electron-Rich Phosphines: These are the go-to solution. The bulkiness of the ligand sterically shields the palladium, making it difficult for the quinoline nitrogen to approach and bind. The high electron density on the ligand strengthens the Pd-P bond and promotes the desired steps of the catalytic cycle (oxidative addition and reductive elimination).[9][15][16]

    • N-Heterocyclic Carbenes (NHCs): NHCs are another class of excellent ligands for this purpose. They are strong σ-donors and often provide even greater stability to the palladium catalyst than phosphines, preventing deactivation.[9]

Ligand ClassSpecific ExamplesRationale for Use
Bulky Monophosphines tBu₃P, SPhos, XPhos, RuPhosExcellent steric bulk and electron-donating ability. Often provide high turnover numbers.
Chelating Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate nature provides extra stability to the catalyst complex. A very common and reliable choice.[17]
N-Heterocyclic Carbenes IPr, IMesForm very stable Pd-NHC complexes that are resistant to substrate coordination.[11]

Experimental Protocol: Ligand Screening To find the optimal ligand for your specific boronic acid partner, a small-scale screen is highly recommended.

  • Set up 4-5 small reaction vials (e.g., 1-dram vials) with stir bars.

  • To each vial, add Ethyl 8-bromoquinoline-4-carboxylate (e.g., 0.1 mmol), your boronic acid (e.g., 0.15 mmol), and a base (e.g., K₂CO₃, 0.2 mmol).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%).

  • To each vial, add a different ligand (e.g., SPhos, XPhos, dppf, IPr-HCl with an extra equivalent of base) at an appropriate Pd:Ligand ratio (typically 1:2 for monodentate, 1:1.1 for bidentate).

  • Add the degassed solvent, seal the vials, and run the reactions under identical heating and stirring conditions.

  • Monitor by TLC or LC-MS after a set time (e.g., 4 hours) to identify the most effective ligand.

Core Issue 3: Prevalent and Problematic Side Reactions

Question: My reaction works, but the yield is low and purification is difficult due to significant byproducts. What are these side reactions and how can I suppress them?

Answer: In Suzuki couplings, three side reactions are notorious for reducing yield and complicating purification: homocoupling, protodeboronation, and dehalogenation.

This is the formation of a symmetrical biaryl from two molecules of your boronic acid (R-B(OH)₂ → R-R).

  • Cause: This side reaction is primarily promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2][7][18] Oxygen can re-oxidize Pd(0) to Pd(II), which can then participate in a catalytic cycle that couples two boronic acid molecules.[7]

  • Solution:

    • Rigorous Degassing: As mentioned before, meticulously exclude oxygen from your reaction.[1]

    • Stoichiometry Control: Use a slight excess of the boronic acid (1.1-1.5 equivalents) but avoid a large excess, which can favor homocoupling.

    • Controlled Catalyst Addition: Add the catalyst to the reaction mixture last, after all other components are mixed and the system is fully inert. Some protocols suggest adding a mild reducing agent like potassium formate to consume any residual Pd(II) before the main reaction begins.[19]

This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond (R-B(OH)₂ → R-H).

  • Cause: This is a common issue, especially with electron-deficient or heteroaryl boronic acids.[20] It is often promoted by aqueous basic conditions and elevated temperatures.[3] The quinoline moiety itself can also promote this side reaction.[7]

  • Solution:

    • Use Boronic Esters or Trifluoroborates: Pinacol esters of boronic acids (Bpin) or potassium trifluoroborate salts (BF₃K) are significantly more stable towards protodeboronation.[3][21][22] The slow hydrolysis of these reagents in situ can maintain a low, steady concentration of the active boronic acid, minimizing its decomposition.[21][22]

    • Choice of Base and Solvent: In some cases, switching to a non-aqueous base/solvent system (e.g., K₃PO₄ in dry dioxane or toluene) can reduce the rate of protodeboronation.

This is the replacement of the bromine on your quinoline substrate with a hydrogen atom.

  • Cause: This side reaction occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, undergoes reduction by a hydride source before it can transmetalate.[7] Potential hydride sources can include solvents (like alcohols, if used) or certain bases.

  • Solution:

    • Avoid Hydride-Donating Solvents: Do not use solvents like isopropanol unless specifically required by a validated protocol.

    • Optimize Base: Amine bases or certain alkoxides can sometimes promote dehalogenation. Carbonate and phosphate bases are generally safer choices.[1]

    • Increase Transmetalation Rate: By optimizing the conditions (ligand, base, temperature) to favor a fast transmetalation step, you give the Ar-Pd(II)-X intermediate less time to undergo undesired side reactions.

Visualizing the Process

To better understand the reaction and potential failure points, two diagrams are provided below.

The Suzuki Catalytic Cycle and Quinoline Inhibition

This diagram illustrates the main steps of the Suzuki-Miyaura coupling and highlights the potential inhibitory pathway caused by the coordination of the quinoline substrate to the palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition substrate Ethyl 8-bromoquinoline-4-carboxylate (Ar-Br) substrate->oa_complex trans_complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) oa_complex->trans_complex Transmetalation inhibited_pd [Quinoline-Pd(II)L₂]⁺ (Inactive Complex) oa_complex->inhibited_pd Catalyst Deactivation boronic Boronic Acid/Ester + Base boronic->trans_complex trans_complex->pd0 Reductive Elimination product Coupled Product (Ar-Ar') trans_complex->product Troubleshooting_Tree start Low/No Yield check_basics Check Reagents & Atmosphere (Degassing, Purity) start->check_basics basics_ok Basics OK check_basics->basics_ok side_reactions Analyze Crude Mixture for Side Products basics_ok->side_reactions Yes optimize_catalyst Optimize Catalyst System - Screen Bulky Ligands - Change Base/Solvent basics_ok->optimize_catalyst No, still no reaction side_reactions_present Side Products Present? side_reactions->side_reactions_present homocoupling Homocoupling? - Improve Degassing - Check Stoichiometry side_reactions_present->homocoupling Yes protodeboronation Protodeboronation? - Use Boronic Ester/BF₃K - Anhydrous Conditions side_reactions_present->protodeboronation Yes dehalogenation Dehalogenation? - Check Solvent/Base - Optimize Ligand side_reactions_present->dehalogenation Yes no_side_reactions Mainly Starting Material (Catalyst Inactivity) side_reactions_present->no_side_reactions No no_side_reactions->optimize_catalyst

Caption: A logical workflow for troubleshooting common Suzuki reaction issues.

Frequently Asked Questions (FAQs)

Q1: Which palladium source is a good starting point? For general purposes, Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ are all excellent and widely used pre-catalysts. Pd(PPh₃)₄ is a Pd(0) source and doesn't require in situ reduction, but can be less stable. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable and very common, but must be paired with a suitable ligand.

Q2: How do I choose the right base? The choice of base is critical and depends on the stability of your substrates.

  • K₂CO₃ / Cs₂CO₃ (Carbonates): Good general-purpose, moderately strong bases. Often used with a co-solvent of water to aid solubility.

  • K₃PO₄ (Phosphate): A stronger, non-nucleophilic base. It is often effective in anhydrous conditions and can be beneficial when dealing with base-sensitive functional groups or when trying to avoid protodeboronation.

  • Hydroxides (e.g., NaOH, Ba(OH)₂): Very strong bases that can be effective but increase the risk of protodeboronation and hydrolysis of the ester group on your substrate. Use with caution. [12][16] Q3: What is the role of water in the reaction? While Suzuki reactions can be run under anhydrous conditions, a small amount of water (often in a biphasic system like Dioxane/H₂O or Toluene/H₂O) serves several purposes: it helps solubilize inorganic bases like K₂CO₃, facilitates the formation of the active [R-B(OH)₃]⁻ species, and can sometimes accelerate the reductive elimination step.

Q4: How do the substituents on Ethyl 8-bromoquinoline-4-carboxylate affect its reactivity?

  • 8-Bromo Position: The bromine is on the benzene portion of the quinoline. Its reactivity is influenced by the overall electronics of the fused ring system.

  • 4-Carboxylate Group: This is an electron-withdrawing group (EWG). The presence of an EWG generally makes the aryl halide more electrophilic, which can accelerate the rate-determining oxidative addition step. [6][8]Therefore, this substrate should be reasonably reactive towards oxidative addition, provided the catalyst is active.

References
  • D. G. Hall, Ed.
  • BenchChem, "Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines," Dec 2025. [URL: https://www.benchchem.
  • BenchChem, "Strategies to minimize homocoupling in Suzuki reactions of boronic acids," Dec 2025. [URL: https://www.benchchem.com/technical-support/strategies-to-minimize-homocoupling-in-suzuki-reactions-of-boronic-acids]
  • G. A. Molander, N. Ellis, "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling," J. Am. Chem. Soc., 2007. [URL: https://pubs.acs.org/doi/10.1021/ja0704348]
  • A. Yoneda, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • S. D. Thomas, T. F. T. Tellmann, G. C. Lloyd-Jones, "The Protodeboronation of Heteroaromatic Boronic Acids," Angew. Chem. Int. Ed., 2007.
  • A. F. Littke, G. C. Fu, "Palladium-Catalyzed Coupling of Aryl Chlorides and Arylboronic Acids: A New Method for the Synthesis of Biaryls," Angew. Chem. Int. Ed., 1998.
  • S. K. Gurung, S. Thapa, A. Shrestha, et al., "Recent Advances in the development of Suzuki Miyaura Coupling Reactions," wwjmrd. [URL: https://wwjmrd.com/upload/recent-advances-in-the-development-of-suzuki-miyaura-coupling-reactions_1624968832.pdf]
  • N. Miyaura, A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., 1995, 95, 2457-2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
  • G. A. Molander, D. E. C. P.
  • Wikipedia, "Suzuki reaction,". [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling,". [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
  • D. J. Carrow, J. F. Hartwig, "Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions," J. Am. Chem. Soc., 2011.
  • A. F. Littke, G. C. Fu, "A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides and Arylboronic Acids," Angew. Chem. Int. Ed., 1998.
  • Reddit, "Question About Suzuki Coupling Reaction Byproducts (Homocoupling)," r/chemhelp. [URL: https://www.reddit.com/r/chemhelp/comments/1bplg9n/question_about_suzuki_coupling_reaction/]
  • A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds," Angew. Chem. Int. Ed., 2011.
  • A. M. Tyndall, J. E. M. N. Klein, C. A. Slattery, G. C. Lloyd-Jones, "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction," Angew. Chem. Int. Ed., 2019.
  • BenchChem, "Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery,". [URL: https://www.benchchem.com/technical-support/suzuki-coupling-of-3-bromoquinoline-for-advanced-drug-discovery]
  • BenchChem, "Optimization of reaction conditions for Suzuki coupling of 2-halopyridines,". [URL: https://www.benchchem.com/technical-support/optimization-of-reaction-conditions-for-suzuki-coupling-of-2-halopyridines]
  • Chemistry LibreTexts, "2.6: Suzuki-Miyaura Coupling,". [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)
  • NROChemistry, "Suzuki Coupling: Mechanism & Examples,". [URL: https://nroer.gov.in/gstudio/resources/documents/show/90795]
  • T. J. A. Graham, J. R. D. C. Malpass, J. F. Hartwig, "Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid," Org. Synth., 2011.
  • ResearchGate, "Which conditions are favorable for the efficient Suzuki coupling?,". [URL: https://www.researchgate.net/post/Which_conditions_are_favorable_for_the_efficient_Suzuki_coupling]
  • C. A. G. N. Montalbetti, V. Falque, "Amide bond formation and peptide coupling," Tetrahedron, 2005.
  • Chemical.AI, "Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions,". [URL: https://chemical.ai/article/advantages-and-challenges-of-cross-coupling-reactions-and-recent-progress-in-suzuki-miyaura-reactions]
  • ResearchGate, "The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates,". [URL: https://www.researchgate.
  • Common Organic Chemistry, "Suzuki Reaction - Palladium Catalyzed Cross Coupling,". [URL: https://commonorganicchemistry.com/Rxn_Pages/Suzuki_Reaction/Suzuki_Examples.htm]
  • BenchChem, "Technical Support Center: Troubleshooting Suzuki Reactions of Halogenated Anilines,". [URL: https://www.benchchem.
  • Organic Chemistry Portal, "Suzuki Coupling,". [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • MDPI, "Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit,". [URL: https://www.mdpi.com/2079-4991/14/1/129]
  • Chem 115 Myers, "The Suzuki Reaction,". [URL: https://myers.chemistry.harvard.
  • J. D. S. T. M. W. D. G. Brown, "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chemical Science, 2016. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc02118b]
  • ResearchGate, "Synthesis of new arylated Quinolines by Suzuki cross coupling,". [URL: https://www.researchgate.net/publication/281146755_Synthesis_of_new_arylated_Quinolines_by_Suzuki_cross_coupling]
  • PMC, "The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions,". [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151608/]
  • Chemistry LibreTexts, "Suzuki cross-coupling,". [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Organometallic_Compounds/26.08%3A_Suzuki_cross-coupling]
  • Chemical Science, "Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation,". [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc01133h]
  • American Chemical Society, "Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation,". [URL: https://pubs.acs.org/doi/10.1021/jacs.3c13280]

Sources

Troubleshooting

"side reactions of Ethyl 8-bromoquinoline-4-carboxylate in basic conditions"

Welcome to the technical support center for Ethyl 8-bromoquinoline-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 8-bromoquinoline-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges and side reactions encountered when using this reagent under basic conditions, providing in-depth troubleshooting advice and optimized protocols to enhance your experimental success.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each entry details the issue, its probable causes, and actionable solutions.

Problem: My reaction yields are consistently low, and TLC/LC-MS analysis shows significant unreacted starting material.

Probable Cause 1: Ineffective Base The base you are using may be too weak or sterically hindered to facilitate the desired reaction (e.g., a deprotonation or salt formation required for a subsequent coupling reaction). Alternatively, the base might have poor solubility in your chosen solvent system.

Solution:

  • Base Selection: Switch to a stronger, non-nucleophilic base if simple deprotonation is required. For instance, if you are using potassium carbonate (K₂CO₃) with limited success, consider a stronger inorganic base like cesium carbonate (Cs₂CO₃) or an organic base such as 1,8-Diazabicycloundec-7-ene (DBU). For reactions requiring anhydrous conditions, sodium hydride (NaH) or lithium diisopropylamide (LDA) are powerful options, though they require stringent inert atmosphere techniques.

  • Solubility: Ensure your base is at least partially soluble in the reaction solvent. For bases like K₃PO₄, which have low solubility in solvents like toluene, phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be employed to improve reactivity.[1]

  • Activation: Some bases, like sodium hydride, can form an passivating layer of hydroxide. Ensure you are using a fresh, high-quality batch or washing the NaH with dry hexanes before use.

Probable Cause 2: Catalyst Deactivation In metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig amination), the palladium or copper catalyst can be poisoned or deactivated.[2] Impurities in the starting material, solvent, or base can contribute to this.

Solution:

  • Purity: Ensure your Ethyl 8-bromoquinoline-4-carboxylate, solvent, and base are of high purity. Recrystallize the starting material if necessary. Use anhydrous, degassed solvents, especially for cross-coupling reactions.

  • Ligand Choice: The choice of phosphine ligand is critical in many cross-coupling reactions.[2] A ligand that is too bulky or not electron-rich enough may lead to slow catalytic turnover. Consult the literature for ligands proven to be effective for haloquinolines (e.g., XPhos, Johnphos).[2]

Problem: My TLC/LC-MS analysis shows a major new spot with a lower Rf and a mass corresponding to the loss of an ethyl group (M-28).

Probable Cause: Saponification (Ester Hydrolysis) This is one of the most common side reactions. The ethyl ester is susceptible to hydrolysis under basic conditions, especially in the presence of water, to form the corresponding carboxylate salt (8-bromoquinoline-4-carboxylic acid).[3] Strong bases like NaOH or KOH in protic solvents (e.g., ethanol, water) are particularly prone to causing this.

Solution:

  • Anhydrous Conditions: The most effective way to prevent hydrolysis is to rigorously exclude water. Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (Argon or Nitrogen).

  • Choice of Base: Avoid using aqueous bases like NaOH or KOH solutions. Instead, opt for non-nucleophilic, anhydrous bases. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally safer options. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also less likely to cause hydrolysis.

  • Temperature Control: Saponification is often accelerated at higher temperatures. If your desired reaction allows, run it at a lower temperature for a longer period.

  • Workup Procedure: During the aqueous workup, neutralize the reaction mixture carefully. A rapid pH swing to a highly basic environment can cause last-minute hydrolysis. It is often better to quench the reaction with a neutral or slightly acidic solution (e.g., saturated ammonium chloride) before extraction.

Problem: I've isolated a byproduct with a mass corresponding to the displacement of bromine by my base or solvent (e.g., M-Br+OH or M-Br+OR).

Probable Cause: Nucleophilic Aromatic Substitution (SNAr) The quinoline ring is an electron-deficient aromatic system, which activates the C-Br bond towards nucleophilic attack.[4][5][6] If your base is also a potent nucleophile (e.g., hydroxide, alkoxides like sodium methoxide), it can directly displace the bromide to form byproducts such as Ethyl 8-hydroxyquinoline-4-carboxylate.[4][5] This is a classic addition-elimination mechanism.[7]

Solution:

  • Use Non-Nucleophilic Bases: This is the most critical preventative measure. Switch from nucleophilic bases (NaOH, KOtBu, NaOMe) to sterically hindered or non-nucleophilic alternatives.

    • Good choices: Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or hindered organic bases like DBU or Proton-Sponge®.

  • Solvent Choice: Avoid using alcohol-based solvents if you are using a strong base, as the corresponding alkoxide can be formed in situ and act as a nucleophile. Aprotic solvents like Toluene, Dioxane, or DMF are generally preferred.

  • Temperature Management: SNAr reactions, like hydrolysis, are often accelerated by heat. Running the reaction at the lowest effective temperature can significantly minimize this side reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should anticipate when using Ethyl 8-bromoquinoline-4-carboxylate under basic conditions?

There are two primary competing side reactions:

  • Saponification: Hydrolysis of the ethyl ester to the carboxylic acid. This is favored by strong aqueous bases (NaOH, KOH) and the presence of water.[3]

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the 8-bromo substituent by a nucleophile. This is favored when the base itself is nucleophilic (e.g., hydroxides, alkoxides).[4][5]

The choice of base and reaction conditions determines which of these pathways, if any, will compete with your desired reaction.

Q2: How does the position of the bromo and ester groups affect the molecule's reactivity?

The quinoline core is inherently electron-deficient. The ester group at the 4-position further withdraws electron density from the ring system through resonance and inductive effects. This general electron deficiency makes the entire haloquinoline susceptible to nucleophilic attack, activating the C-Br bond for SNAr reactions.[5][6]

Q3: Can I use sodium tert-butoxide (NaOtBu) as a base?

While NaOtBu is a strong, non-nucleophilic base commonly used in cross-coupling reactions, it should be used with caution.[2] Although it is sterically hindered, it can still act as a nucleophile under certain conditions, leading to the formation of the 8-tert-butoxy byproduct. Furthermore, commercial NaOtBu can contain residual sodium hydroxide, which can promote both SNAr and hydrolysis. Using a high-purity grade under strictly anhydrous conditions is essential. For many applications, bases like Cs₂CO₃ or K₃PO₄ are safer alternatives.

Q4: My reaction mixture turns dark brown or black. What does this indicate?

Dark coloration often suggests decomposition of the quinoline scaffold or the formation of polymeric byproducts. This can be caused by excessively high temperatures, the presence of oxygen in a metal-catalyzed reaction (leading to catalyst decomposition, e.g., palladium black), or a reaction with a highly reactive, unhindered base. If this occurs, it is recommended to re-evaluate the reaction temperature and ensure all components are thoroughly degassed and run under a strict inert atmosphere.

Part 3: Data Summaries & Protocols

Table 1: Base Selection Guide for Minimizing Side Reactions
BaseTypeCommon UseHydrolysis RiskSNAr RiskRecommendations
NaOH, KOH Strong, NucleophilicGeneral PurposeVery High Very High Avoid unless saponification is the goal.
NaOtBu, KOtBu Strong, HinderedCross-couplingLow (if anhydrous)ModerateUse high-purity grade with caution under inert conditions.[2]
K₂CO₃, Cs₂CO₃ Moderate, Non-nucleophilicCross-coupling, AlkylationLow (if anhydrous)Very Low Excellent general-purpose choice. Cs₂CO₃ is more soluble and reactive.
K₃PO₄ Moderate, Non-nucleophilicCross-couplingLow (if anhydrous)Very Low A reliable and effective choice, particularly in Buchwald-Hartwig aminations.[2]
Et₃N, DIPEA Weak, Non-nucleophilicProtecting groups, Amide couplingVery Low Very Low Generally too weak for C-C/C-N bond formation but safe for other transformations.
Recommended Protocol: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a robust starting point for reactions like Suzuki or Buchwald-Hartwig couplings, designed to minimize common side reactions.

Materials:

  • Ethyl 8-bromoquinoline-4-carboxylate (1.0 equiv)

  • Coupling Partner (e.g., Boronic acid, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)

  • Oven-dried Schlenk flask or sealed tube with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the Ethyl 8-bromoquinoline-4-carboxylate, coupling partner, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the formation of both the desired product and potential byproducts (hydrolyzed acid, SNAr product).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • Filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine. Caution: Avoid strongly basic washes.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Part 4: Mechanistic & Workflow Diagrams

Diagram 1: Competing Reaction Pathways

This diagram illustrates the desired reaction pathway versus the two major side reactions discussed.

G cluster_desired Desired Reaction cluster_hydrolysis Side Reaction 1: Hydrolysis cluster_snar Side Reaction 2: SNAr SM Ethyl 8-bromoquinoline-4-carboxylate Desired Desired Product (e.g., 8-Aryl-quinoline) SM->Desired  Optimal Conditions (Anhydrous, Non-nucleophilic base) Hydrolysis Saponification Product (8-Bromoquinoline-4-carboxylic acid) SM->Hydrolysis  Basic, Aqueous Conditions SNAr SNAr Product (e.g., 8-Hydroxy-quinoline) SM->SNAr  Nucleophilic Base Base Base (e.g., K3PO4) Reagent Reagent (e.g., Ar-B(OH)2 + Pd cat.) H2O H2O (Trace) NucBase Nucleophilic Base (e.g., NaOH, NaOMe)

Caption: Key reaction pathways for Ethyl 8-bromoquinoline-4-carboxylate.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving common experimental issues.

G Start Problem: Low Yield or Byproduct Formation Analysis Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Analysis Q_SM Is Starting Material (SM) Consumed? Analysis->Q_SM Q_Prod What is the Main Byproduct? Q_SM->Q_Prod Yes Cause_Base Probable Cause: Ineffective Base / Catalyst Q_SM->Cause_Base No Cause_Hydrolysis Probable Cause: Saponification (Hydrolysis) (Mass = M-28) Q_Prod->Cause_Hydrolysis Hydrolyzed Ester Cause_SNAr Probable Cause: SNAr Reaction (Mass = M-Br+Nu) Q_Prod->Cause_SNAr Bromine Displaced Sol_Base Solution: - Use stronger/more soluble base - Check catalyst/ligand - Ensure anhydrous/inert conditions Cause_Base->Sol_Base Sol_Hydrolysis Solution: - Use anhydrous solvent/base - Avoid aqueous bases (NaOH) - Lower reaction temperature Cause_Hydrolysis->Sol_Hydrolysis Sol_SNAr Solution: - Use non-nucleophilic base (K3PO4, Cs2CO3) - Avoid nucleophilic solvents (alcohols) Cause_SNAr->Sol_SNAr

Caption: A step-by-step workflow for troubleshooting reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2025). 16.
  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! [YouTube video].
  • TMP Chem. (2019).
  • ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.
  • Chemistry LibreTexts. (2020). 15.8: Hydrolysis of Esters.

Sources

Optimization

"optimizing reaction conditions for Ethyl 8-bromoquinoline-4-carboxylate"

An essential precursor in medicinal chemistry and materials science, Ethyl 8-bromoquinoline-4-carboxylate serves as a critical building block for synthesizing a range of functional molecules, from kinase inhibitors to no...

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in medicinal chemistry and materials science, Ethyl 8-bromoquinoline-4-carboxylate serves as a critical building block for synthesizing a range of functional molecules, from kinase inhibitors to novel pharmaceutical agents.[1] Its utility is primarily derived from the versatile reactivity of the bromo-substituent, which allows for extensive derivatization through various cross-coupling reactions.

This technical support guide provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and frequently asked questions to navigate the synthesis and subsequent applications of this important intermediate. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind each experimental step, ensuring robust and reproducible outcomes.

Recommended Synthetic Pathway: A Two-Step Approach

The most reliable and common route to Ethyl 8-bromoquinoline-4-carboxylate involves a two-step process: first, the synthesis of the quinoline core to form the carboxylic acid, followed by a standard esterification. We will focus on the Doebner-von Miller reaction for the initial cyclization, as it provides a direct route to the desired quinoline-4-carboxylic acid scaffold.

Synthetic_Workflow SM Starting Materials (2-Bromoaniline, Pyruvic Acid, Benzaldehyde) Step1 Step 1: Doebner Reaction (Cyclocondensation) SM->Step1 Reflux in Ethanol Intermediate Intermediate (8-Bromo-2-phenylquinoline-4-carboxylic acid) Step1->Intermediate Step2 Step 2: Esterification (Ethanol, Acid Catalyst) Intermediate->Step2 Heat Product Final Product (Ethyl 8-bromo-2-phenylquinoline-4-carboxylate) Step2->Product Purification Purification (Column Chromatography / Recrystallization) Product->Purification

Caption: Overall synthetic workflow for Ethyl 8-bromoquinoline-4-carboxylate.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-2-phenylquinoline-4-carboxylic Acid

This procedure is adapted from the principles of the Doebner reaction, a reliable method for generating quinoline-4-carboxylic acids.[2][3]

Materials:

  • 2-Bromoaniline

  • Pyruvic acid

  • Benzaldehyde

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-bromoaniline (10.0 g, 58.1 mmol) in absolute ethanol (100 mL).

  • Reagent Addition: To the stirred solution, add benzaldehyde (6.16 g, 58.1 mmol) followed by the slow, dropwise addition of pyruvic acid (5.12 g, 58.1 mmol). The dropwise addition is crucial to control the initial exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot disappears.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume by approximately half using a rotary evaporator.

  • Workup: Filter the resulting solid precipitate and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude solid can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield 8-bromo-2-phenylquinoline-4-carboxylic acid as a solid.

Protocol 2: Esterification to Ethyl 8-bromo-2-phenylquinoline-4-carboxylate

This is a classic Fischer esterification reaction. The use of a strong acid catalyst is key to driving the equilibrium towards the ester product.

Materials:

  • 8-Bromo-2-phenylquinoline-4-carboxylic acid

  • Ethanol, absolute

  • Sulfuric acid, concentrated (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: Suspend the 8-bromo-2-phenylquinoline-4-carboxylic acid (10.0 g, 30.5 mmol) in absolute ethanol (150 mL) in a 250 mL round-bottom flask.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension.

  • Reflux: Heat the mixture to reflux for 8-12 hours. The reaction should become a clear solution as the carboxylic acid is converted to the more soluble ester. Monitor progress by TLC.

  • Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (200 mL).

  • Neutralization: Carefully neutralize the solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). This step removes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl ester.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure Ethyl 8-bromo-2-phenylquinoline-4-carboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting_Low_Yield Problem Problem: Low Yield in Step 1 (Doebner Reaction) Check_TLC Analyze TLC of Crude Product Problem->Check_TLC SM_Present Significant Starting Material Remains Check_TLC->SM_Present Incomplete Conversion Multiple_Spots Multiple Unidentified Spots (Tarring) Check_TLC->Multiple_Spots Side Reactions Solution_SM Solution: 1. Increase reflux time. 2. Check purity of pyruvic acid. 3. Ensure anhydrous conditions. SM_Present->Solution_SM Solution_Tar Solution: 1. Control initial exotherm (add pyruvic acid slowly). 2. Lower reflux temperature slightly. 3. Ensure reagents are pure. Multiple_Spots->Solution_Tar Success Yield Improved Solution_SM->Success Solution_Tar->Success

Caption: Decision-making workflow for troubleshooting low yield in the Doebner reaction.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Yield in Step 1 (Doebner Reaction) 1. Incomplete Reaction: Reaction time may be insufficient. 2. Reagent Decomposition: Pyruvic acid can be unstable; old or impure reagents may fail. 3. Side Reactions: The Doebner-von Miller reaction can be prone to tar formation if not controlled.[4]1. Extend the reflux time and monitor closely with TLC. 2. Use freshly distilled or newly purchased pyruvic acid and benzaldehyde. 3. Add the pyruvic acid slowly at the beginning to manage the initial exothermic nature of the reaction.
Incomplete Esterification (Step 2) 1. Insufficient Catalyst: The reaction is acid-catalyzed and equilibrium-driven. 2. Presence of Water: Water in the reaction mixture will shift the equilibrium back towards the carboxylic acid.[5] 3. Steric Hindrance: While not severe for this substrate, it can slow down the reaction.1. Increase the catalytic amount of H₂SO₄ slightly. Alternatively, convert the acid to an acyl chloride with SOCl₂ first, then react with ethanol for a non-equilibrium process. 2. Use absolute ethanol and ensure all glassware is thoroughly dried. 3. Increase the reflux time to 18-24 hours.
Product Hydrolyzes Back to Carboxylic Acid During Workup Excessive Base or Prolonged Exposure During Neutralization: The ester can be saponified if the pH is too high or if it remains in basic solution for too long.1. Neutralize slowly and only to pH 7-8. Do not make the solution strongly basic. 2. Perform the extraction step immediately after neutralization. 3. Use a weaker base for neutralization, such as a saturated solution of ammonium chloride (NH₄Cl), if the product is particularly sensitive.
Difficulty in Purifying Final Product Co-eluting Impurities: Unreacted starting materials or closely related byproducts can be difficult to separate via column chromatography.1. Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane is often effective. 2. Attempt recrystallization from a different solvent system (e.g., isopropanol, acetonitrile). 3. Ensure the workup was thorough to remove acidic or basic impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 8-bromo substituent?

  • The bromine atom at the 8-position is an exceptionally useful synthetic handle. It is ideally positioned for modification via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of aryl, alkyl, alkynyl, and amino groups.[6][7][8] This modularity is critical for building libraries of compounds in drug discovery.

Q2: Can I use microwave synthesis for these reactions?

  • Yes, particularly for the initial quinoline synthesis. Microwave-assisted organic synthesis can dramatically reduce reaction times and often improves yields for reactions like the Gould-Jacobs or Doebner-von Miller syntheses by allowing for rapid heating to temperatures above the solvent's boiling point in a sealed vessel.[9] However, optimization of time and temperature is critical to avoid degradation and decarboxylation.[9]

Q3: My 2-bromoaniline is dark. Does it need to be purified before use?

  • Aniline and its derivatives are prone to air oxidation, which causes discoloration. While minor discoloration may not significantly impact the reaction, heavily discolored starting material can lead to lower yields and the formation of colored impurities (tars). For best results, it is recommended to purify dark 2-bromoaniline by distillation under reduced pressure or by passing a solution of it through a short plug of silica gel or activated carbon.

Q4: What are the best analytical techniques to confirm the structure of my final product?

  • A combination of techniques is recommended for unambiguous characterization:[10]

    • ¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and substitution pattern.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (the bromine atom gives a characteristic M/M+2 signal).

    • HPLC/LC-MS: To assess the purity of the final compound.

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, especially the ester carbonyl (~1720-1740 cm⁻¹).

Q5: How should I store Ethyl 8-bromoquinoline-4-carboxylate?

  • The compound should be stored in a cool, dry, dark place, preferably under an inert atmosphere (like nitrogen or argon) to prevent slow hydrolysis of the ester and degradation over time. It is a stable solid at room temperature.[11]

Application Note: Downstream Cross-Coupling Reactions

The true value of Ethyl 8-bromoquinoline-4-carboxylate lies in its potential for further functionalization. The C-Br bond is a prime site for creating new C-C, C-N, and C-O bonds.

Downstream_Reactions Start Ethyl 8-bromoquinoline-4-carboxylate Suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) Start->Buchwald Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) Start->Sonogashira Prod_Suzuki 8-Aryl Product Suzuki->Prod_Suzuki Prod_Buchwald 8-Amino Product Buchwald->Prod_Buchwald Prod_Sonogashira 8-Alkynyl Product Sonogashira->Prod_Sonogashira

Caption: Key cross-coupling reactions using Ethyl 8-bromoquinoline-4-carboxylate.

Coupling ReactionReagents & ConditionsResulting ProductMechanistic Insight
Suzuki-Miyaura Aryl/Alkyl Boronic Acid or Ester, Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O, Toluene).[12]8-Aryl/Alkyl substituted quinolineThe base activates the boronic acid, facilitating transmetalation to the palladium center after its oxidative addition to the C-Br bond.[13]
Buchwald-Hartwig Primary/Secondary Amine, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, SPhos), Base (e.g., NaOt-Bu, K₃PO₄), Solvent (e.g., Toluene, Dioxane).[6]8-Amino substituted quinolineThis reaction forms a C-N bond via a palladium-catalyzed cycle. The choice of ligand is critical and depends on the amine's steric and electronic properties.[8][14]
Sonogashira Terminal Alkyne, Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, DIPEA), Solvent (e.g., THF, DMF).8-Alkynyl substituted quinolineA dual-catalyst system where palladium facilitates the main cycle and copper(I) activates the alkyne, enabling its coupling to the quinoline ring.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. AN056. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Retrieved from [Link]

  • Synfacts. (2016).
  • National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ethyl 8-bromoquinoline-4-carboxylate

Welcome to the technical support guide for Ethyl 8-bromoquinoline-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 8-bromoquinoline-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Ethyl 8-bromoquinoline-4-carboxylate?

Based on its chemical structure, Ethyl 8-bromoquinoline-4-carboxylate is susceptible to three main degradation pathways:

  • Ester Hydrolysis: The ethyl ester is the most labile functional group. It can be hydrolyzed to the corresponding 8-bromoquinoline-4-carboxylic acid under both acidic and basic conditions. This is often the most common degradation pathway encountered.[1]

  • Reductive Debromination: The bromine atom at the C8 position can be removed, particularly during catalytic reactions (e.g., hydrogenation) or in the presence of certain reducing agents.[2][3] This results in the formation of Ethyl quinoline-4-carboxylate.

  • Photodegradation: Quinoline scaffolds can be sensitive to light, especially UV radiation.[4][5] While specific data on this molecule is limited, prolonged exposure to light may lead to complex degradation, potentially involving radical mechanisms or ring cleavage.[6]

Q2: How should I properly store Ethyl 8-bromoquinoline-4-carboxylate to ensure its long-term stability?

To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Cool conditions (2-8 °C) are recommended to slow down potential hydrolytic and other degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation and reactions with atmospheric moisture.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[7]

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture-induced hydrolysis of the ethyl ester.

Q3: What are the expected masses of the primary degradation products that I might see in my mass spectrometry analysis?

When analyzing a potentially degraded sample of Ethyl 8-bromoquinoline-4-carboxylate (Exact Mass: 279.0000 g/mol for [M]⁺, C12H10BrNO2), you should look for the following masses:

Degradation ProductStructureChemical FormulaExact Mass of [M+H]⁺
8-Bromoquinoline-4-carboxylic acidC10H6BrNO2C10H7BrNO2251.9655
Ethyl quinoline-4-carboxylateC12H11NO2C12H12NO2202.0863

Troubleshooting Guide

Problem 1: My reaction yield is lower than expected, and I observe a new, more polar spot on my TLC plate that stains with an acidic permanganate dip.

Answer: This observation strongly suggests the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Carboxylic acids are significantly more polar than their ester counterparts, leading to a lower Rf value on silica gel TLC. They also readily react with oxidizing agents like potassium permanganate.

Causality:

  • Trace Acid/Base: Residual acid or base from previous steps, or the use of non-anhydrous solvents or reagents, can catalyze the hydrolysis.[1]

  • Reaction Conditions: Certain reaction conditions, such as prolonged heating in protic solvents or the use of aqueous workups with non-neutral pH, can promote this degradation.

Troubleshooting Protocol:

  • Confirm the Degradant:

    • Acquire a High-Resolution Mass Spectrometry (HRMS) or LC-MS of your crude reaction mixture. Look for a peak corresponding to the mass of 8-bromoquinoline-4-carboxylic acid (m/z = 251.9655 for [M+H]⁺).

    • Obtain a ¹H NMR spectrum. The characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) will be absent in the hydrolyzed product, while a broad singlet for the carboxylic acid proton may be visible (often >10 ppm, or it may exchange with residual water).

  • Optimize Reaction Conditions:

    • Ensure all solvents and reagents are rigorously dried before use.

    • If possible, conduct the reaction under strictly anhydrous and inert conditions.

    • During aqueous workup, use a buffered solution or ensure the pH is maintained close to neutral.

Problem 2: During a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I am seeing a significant amount of a byproduct that corresponds to the mass of the debrominated starting material.

Answer: You are likely observing reductive dehalogenation (also known as hydrodehalogenation), a common side reaction in palladium-catalyzed cross-couplings.[8][9] This occurs when the organopalladium intermediate, formed after oxidative addition of your aryl bromide to the Pd(0) catalyst, is intercepted by a hydride source before it can proceed through the desired catalytic cycle.

Causality:

  • Hydride Sources: Common sources of hydrides in these reactions can include solvents (like isopropanol or ethanol), certain bases (like alkoxides), or impurities in reagents.

  • Reaction Rate: If the desired transmetalation or reductive elimination step is slow, it provides a larger window for the competing dehalogenation pathway to occur.[8]

Troubleshooting Protocol:

  • Identify the Hydride Source:

    • Switch to an aprotic solvent (e.g., dioxane, toluene, or DMF) if you are using an alcohol.

    • Consider using a non-hydridic base, such as K₃PO₄ or Cs₂CO₃.

  • Optimize the Catalytic System:

    • Ligand Choice: Bulky electron-rich phosphine ligands can sometimes accelerate the desired cross-coupling pathway, outcompeting the dehalogenation.

    • Temperature: Lowering the reaction temperature may slow down the dehalogenation more than the desired reaction.

  • Use an Additive: In some cases, the addition of a halide scavenger can help.

Problem 3: My sample of Ethyl 8-bromoquinoline-4-carboxylate has developed a yellow or brownish tint after being stored on the benchtop for a few days.

Answer: This discoloration is likely due to photodegradation. Quinoline and its derivatives are known to be light-sensitive and can decompose upon exposure to ambient or UV light.[4][5]

Causality:

  • The quinoline ring system can absorb UV light, leading to the formation of excited states that can undergo various reactions, including oxidation or polymerization, resulting in colored impurities.

Troubleshooting Protocol:

  • Analytical Confirmation:

    • Run an HPLC or LC-MS analysis of the discolored sample and compare it to a fresh or properly stored sample. The appearance of multiple new peaks is indicative of complex degradation.

  • Forced Degradation Study (ICH Q1B Guideline): [7][10]

    • Objective: To confirm photosensitivity and validate that your analytical method can resolve the parent compound from its photodecomposition products.

    • Step 1: Prepare two solutions of your compound in a transparent, inert solvent (e.g., acetonitrile).

    • Step 2: Wrap one sample completely in aluminum foil (this is your "dark control").

    • Step 3: Expose both samples to a controlled light source that provides both visible and near-UV light (as per ICH guidelines, aiming for >1.2 million lux hours and >200 watt hours/m²).[10]

    • Step 4: Analyze both samples by HPLC at various time points. Significant degradation in the exposed sample compared to the dark control confirms photosensitivity.

  • Prevention:

    • Always store the compound in amber vials or flasks.

    • For reactions, wrap the reaction vessel in aluminum foil.

Visualized Degradation Pathways and Workflows

DegradationPathways Figure 1: Primary Degradation Pathways parent Ethyl 8-bromoquinoline-4-carboxylate hydrolysis 8-Bromoquinoline-4-carboxylic acid parent->hydrolysis H⁺ or OH⁻ (Hydrolysis) debromination Ethyl quinoline-4-carboxylate parent->debromination [H] (Reductive Dehalogenation)

Caption: Primary degradation routes for Ethyl 8-bromoquinoline-4-carboxylate.

TroubleshootingWorkflow Figure 2: Workflow for Investigating Low Yield start Low Reaction Yield Observed tlc Analyze Crude Mixture by TLC start->tlc polar_spot New Polar Spot Observed? tlc->polar_spot lcms Analyze Crude Mixture by LC-MS mass_hydrolysis Mass of Hydrolyzed Product Detected? lcms->mass_hydrolysis polar_spot->lcms Yes other Other Degradation or Side Reaction. Action: Further structural elucidation (NMR). polar_spot->other No mass_debromination Mass of Debrominated Product Detected? mass_hydrolysis->mass_debromination No hydrolysis_path Conclusion: Ester Hydrolysis Occurred. Action: Use anhydrous conditions, control pH. mass_hydrolysis->hydrolysis_path Yes debromination_path Conclusion: Reductive Debromination Occurred. Action: Change solvent/base, optimize catalyst. mass_debromination->debromination_path Yes mass_debromination->other No

Caption: Troubleshooting logic for diagnosing the cause of low reaction yields.

References

  • Cimetiere, N. (2025). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. Available at: [Link]

  • Gensch, T., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. Available at: [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts. Available at: [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts. Available at: [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of Bromoquinoline Synthesis Scale-Up

Welcome to the Technical Support Center for the scale-up synthesis of bromoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidanc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of bromoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address the common challenges encountered when transitioning from bench-scale experiments to larger-scale production. Our goal is to equip you with the technical knowledge and practical insights necessary to ensure a safe, efficient, and reproducible synthesis process.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues that arise during the synthesis of bromoquinolines on a larger scale.

Q1: My bromination reaction is yielding a mixture of isomers. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in quinoline bromination is a frequent challenge due to the electronic nature of the quinoline ring.[1][2][3] Under acidic conditions, the quinoline nitrogen is protonated, which deactivates the pyridine ring towards electrophilic attack. Consequently, substitution primarily occurs on the benzene ring at positions 5 and 8.[4][5][6][7] However, reaction conditions can be tuned to favor other isomers.

Key factors influencing regioselectivity include:

  • Choice of Brominating Agent: While molecular bromine (Br₂) is a powerful brominating agent, it can be aggressive and lead to poor selectivity and over-bromination.[1][2] Milder reagents like N-Bromosuccinimide (NBS) often provide better control and are generally preferred for scale-up due to easier handling.[1][2][8]

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity by favoring the kinetically controlled product and minimizing side reactions.[1][9]

  • Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates.[1] Dichloroethane (DCE) and acetonitrile are commonly used solvents for quinoline bromination.[1][3]

  • Acid Catalyst: The use of a strong acid, such as sulfuric acid, is common to protonate the quinoline nitrogen and direct the substitution to the carbocyclic ring.[10][11]

Q2: I'm observing significant amounts of di- and poly-brominated byproducts. How can I prevent this over-bromination?

A2: Over-bromination is a common issue, particularly when the quinoline ring is substituted with electron-donating groups (e.g., -OH, -NH₂, -OCH₃) that activate it towards further electrophilic substitution.[3][8]

To mitigate over-bromination:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using no more than 1.0 to 1.1 equivalents of the brominating agent is a good starting point to prevent di-bromination.[1]

  • Slow Reagent Addition: Adding the brominating agent slowly and in a controlled manner helps to maintain a low instantaneous concentration, thus reducing the likelihood of multiple substitutions.

  • Use a Milder Brominating Agent: As mentioned, NBS is a milder alternative to Br₂ and can help prevent over-bromination.[3][8]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature will decrease the reaction rate and can improve selectivity for the mono-brominated product.[3]

Q3: My reaction yields are consistently low upon scale-up. What are the likely causes and how can I improve them?

A3: A drop in yield during scale-up can be attributed to several factors that may not be as prominent at the bench scale.

Potential causes for low yields include:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and degradation.[12]

  • Heat Transfer Issues: Exothermic bromination reactions can be difficult to control on a large scale. Inadequate heat dissipation can lead to a runaway reaction and product decomposition.[12][13]

  • Product Precipitation: The formation of quinoline salts with HBr (a byproduct of bromination with Br₂) can cause the product to precipitate, complicating the reaction and workup.[3]

  • Incomplete Reaction: The reaction may not go to completion due to insufficient reaction time or suboptimal temperature.[3] Monitoring the reaction progress using techniques like TLC or GC is crucial.[3]

To improve yields, consider optimizing mixing efficiency with appropriate stirring mechanisms, ensuring adequate cooling capacity for the reactor, and carefully monitoring the reaction to determine the optimal endpoint.[12]

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems encountered during the scale-up synthesis of bromoquinolines.

Problem 1: Difficulty in Purifying the Bromoquinoline Isomers

Symptoms:

  • Co-elution of isomers during column chromatography.

  • Inability to achieve desired purity levels.

  • Column chromatography is not a viable option for the desired scale.[12][14]

Root Cause Analysis: Bromoquinoline isomers often have very similar polarities, making their separation by traditional silica gel chromatography challenging and impractical for large quantities.[1][15]

Solutions:

  • Optimize Chromatography (for medium scale):

    • Solvent System Screening: Systematically screen different solvent systems. A good starting point is a mixture of ethyl acetate and hexane or dichloromethane.[15]

    • Alternative Stationary Phases: If your compound is acid-sensitive and decomposing on silica gel, consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[15]

    • Gradient Elution: Employing a gradient elution can improve the separation of compounds with similar polarities.[15]

  • Crystallization:

    • Salt Formation: Convert the bromoquinoline free base into a salt (e.g., hydrobromide). The different isomers may have varying solubilities as salts, allowing for fractional crystallization. The purified salt can then be neutralized to obtain the pure free base.[1]

    • Solvent Screening for Recrystallization: Systematically test a range of solvents and solvent mixtures to find conditions that provide good discrimination in solubility between the desired isomer and impurities.

  • Distillation:

    • For isomers with sufficiently different boiling points, fractional distillation under reduced pressure can be an effective large-scale purification method.

Experimental Protocol: Purification via Hydrobromide Salt Crystallization[1]
  • Dissolution: Dissolve the crude mixture of bromoquinoline isomers in a minimal amount of a hot water/alcohol (e.g., ethanol or isopropanol) mixed solvent.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the hydrobromide salt of the desired isomer.

  • Isolation: Collect the precipitated crystals by filtration and wash with a small amount of the cold water/alcohol solvent.

  • Conversion to Free Base: To obtain the pure bromoquinoline, dissolve the purified hydrobromide salt in water and neutralize with a mild base solution (e.g., sodium bicarbonate) until the solution is basic. The bromoquinoline will separate and can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

Problem 2: Runaway Reaction and Safety Concerns

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature.

  • Excessive fuming and pressure buildup in the reactor.

  • Formation of dark, tar-like materials.[1]

Root Cause Analysis: Bromination reactions, especially with molecular bromine, are often highly exothermic.[13] Inadequate temperature control, rapid reagent addition, and poor mixing can lead to a dangerous runaway reaction.[12][13] The use of certain solvents like DMF with brominating agents such as NBS can also pose significant thermal hazards.[16]

Solutions & Safety Precautions:

  • Thorough Risk Assessment: Before scaling up, perform a thorough risk assessment, considering the reactivity of all reagents and potential side reactions.[17][18]

  • Controlled Reagent Addition: Add the brominating agent slowly and sub-surface to ensure rapid dispersion and prevent localized high concentrations.

  • Adequate Cooling: Ensure the reactor has sufficient cooling capacity to manage the heat generated by the reaction.

  • Use of Milder Reagents: Whenever possible, substitute highly reactive reagents like Br₂ with safer alternatives like NBS.[19]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, a face shield, and corrosion-resistant gloves, especially when handling corrosive materials like bromine.[17][18]

  • Emergency Preparedness: Have a quench plan and appropriate neutralizing agents readily available in case of a thermal runaway.

Visualization of Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues in bromoquinoline synthesis.

Troubleshooting_Workflow Start Start: Bromoquinoline Synthesis Issue Issue_Type Identify Primary Issue Start->Issue_Type Regioselectivity Poor Regioselectivity Issue_Type->Regioselectivity Isomer Mixture Over_Bromination Over-Bromination Issue_Type->Over_Bromination Di/Poly-Bromination Low_Yield Low Yield Issue_Type->Low_Yield Low Conversion Purification Purification Difficulty Issue_Type->Purification Impure Product Change_Reagent Change Brominating Agent (e.g., NBS) Regioselectivity->Change_Reagent Lower_Temp Lower Reaction Temperature Regioselectivity->Lower_Temp Optimize_Solvent Optimize Solvent Regioselectivity->Optimize_Solvent Control_Stoichiometry Control Stoichiometry (1.0-1.1 eq) Over_Bromination->Control_Stoichiometry Slow_Addition Slow Reagent Addition Over_Bromination->Slow_Addition Improve_Mixing Improve Mixing Low_Yield->Improve_Mixing Enhance_Cooling Enhance Cooling Low_Yield->Enhance_Cooling Monitor_Reaction Monitor Reaction Progress (TLC/GC) Low_Yield->Monitor_Reaction Optimize_Chroma Optimize Chromatography Purification->Optimize_Chroma Crystallization Develop Crystallization Method Purification->Crystallization Distillation Consider Distillation Purification->Distillation Success Problem Resolved Change_Reagent->Success Lower_Temp->Success Optimize_Solvent->Success Control_Stoichiometry->Success Slow_Addition->Success Improve_Mixing->Success Enhance_Cooling->Success Monitor_Reaction->Success Optimize_Chroma->Success Crystallization->Success Distillation->Success

Caption: A decision tree for troubleshooting common scale-up challenges in bromoquinoline synthesis.

Quantitative Data Summary

The following table summarizes key reaction parameters that can be adjusted to address common challenges in bromoquinoline synthesis.

ParameterChallenge AddressedRecommended AdjustmentRationale
Brominating Agent Poor Regioselectivity, Over-bromination, SafetySwitch from Br₂ to NBSNBS is a milder and safer brominating agent, offering better control.[1][3][8]
Stoichiometry Over-brominationUse 1.0-1.1 equivalents of brominating agentPrevents the formation of di- and poly-brominated products.[1]
Temperature Poor Regioselectivity, Over-bromination, Runaway ReactionLower the reaction temperature (e.g., -25°C to 0°C)Slows down the reaction rate, improving selectivity and safety.[1][3][9]
Reagent Addition Over-bromination, Runaway ReactionSlow, controlled additionMaintains a low instantaneous concentration of the reagent.
Solvent Poor Regioselectivity, Low YieldScreen solvents like DCE, Acetonitrile, or ChloroformThe solvent can influence reactivity and intermediate stability.[1][3]

References

  • Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives - Benchchem.
  • An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives - Benchchem.
  • Technical Support Center: Regioselective Bromination of the Quinoline Scaffold - Benchchem.
  • Preventing di-bromination in quinoline synthesis - Benchchem.
  • Case study: Reaction scale-up leads to incident involving bromine and acetone.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • A Dangerous Bromance - Scientific Update.
  • Case study: Reaction scale-up leads to incident involving bromine and acetone - American Chemical Society.
  • Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography - Benchchem.
  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? : r/chemistry - Reddit.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.
  • Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? - Quora.
  • Challenges of scaling up production from grams to kilos - Chemtek Scientific.
  • Electrophilic substitution reaction in quinoline and isoquinoline - Química Organica.org.
  • Reactivity of Quinoline - YouTube.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF - ResearchGate.
  • challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine - Benchchem.
  • Very large scale monoclonal antibody purification: the case for conventional unit operations.

Sources

Troubleshooting

Technical Support Center: Catalyst Removal from Ethyl 8-bromoquinoline-4-carboxylate

Welcome to the technical support center for the purification of Ethyl 8-bromoquinoline-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the critical f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 8-bromoquinoline-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the critical final step in their synthesis: the removal of residual metal catalysts. The presence of these impurities, even at trace levels, can compromise downstream applications, affect biological assay results, and prevent drug candidates from meeting stringent regulatory standards.

The synthesis of complex nitrogen-containing heterocycles like Ethyl 8-bromoquinoline-4-carboxylate often relies on powerful palladium-catalyzed cross-coupling reactions.[1][2] While indispensable for their efficiency in forming C-C and C-heteroatom bonds, these reactions introduce the challenge of removing the palladium catalyst from the final product. The quinoline nitrogen itself can act as a ligand, chelating the metal and making its removal particularly difficult.

This document provides in-depth, field-proven answers and troubleshooting protocols to ensure your final compound achieves the highest possible purity.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of residual palladium so critical for my final product?

The removal of residual palladium is paramount for three primary reasons:

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities.[2][3] According to ICH Q3D guidelines, palladium is a Class 2B element with a permitted daily exposure (PDE) of 100 µ g/day for oral medications.[3][4] For a drug with a daily dose of 10 grams, this translates to a maximum allowable concentration of 10 ppm.[3][4]

  • Catalytic Activity in Downstream Steps: Residual palladium can retain its catalytic activity, potentially interfering with subsequent synthetic transformations or degrading the final molecule during storage.

  • Cellular Toxicity and Assay Interference: Palladium is a heavy metal with known toxicity. Its presence in a compound destined for biological screening can lead to false-positive or false-negative results and confound toxicological assessments. Research indicates that even levels below 100 ppm should be targeted for compounds used in biological assays to ensure data integrity.[5]

Q2: What form does the residual palladium take in my reaction mixture?

After a typical cross-coupling reaction, residual palladium can exist in several forms:

  • Homogeneous (Soluble) Species: These include Pd(0) and Pd(II) complexes with ligands (e.g., phosphines) from the reaction, or chelated to your product.

  • Heterogeneous (Insoluble) Species: This is often referred to as "palladium black," which consists of agglomerated Pd(0) particles. It typically forms when the catalyst degrades and precipitates out of the solution, often appearing as a fine black powder.

Q3: What are the principal methods for removing residual palladium catalysts?

There are four primary strategies, each with its own advantages and applications:

  • Adsorption/Scavenging: This is the most common and often most effective method. It uses solid-supported materials with a high affinity for palladium. These materials, known as scavengers, bind the metal, which is then removed by simple filtration.[6]

  • Chromatography: Standard column chromatography is a routine purification step that can separate the desired compound from palladium residues.[7] However, it may not be sufficient for removing tightly bound or co-eluting palladium species.

  • Crystallization: Purifying the final product by recrystallization can be highly effective, as impurities are often excluded from the crystal lattice and remain in the mother liquor.[6]

  • Extraction: Liquid-liquid extraction can sometimes be used to partition palladium salts into an aqueous phase, away from the organic product.[7][8]

Q4: How can I accurately quantify the level of residual palladium in my product?

The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[9][10] This technique offers high sensitivity and can detect palladium levels down to parts-per-billion (ppb). For more rapid, in-process screening to assess the effectiveness of different removal techniques, catalysis-based fluorometric methods are also available, which can provide semi-quantitative results quickly and cost-effectively.[9][10][11]

Troubleshooting Guide & Detailed Protocols

This section addresses specific issues you may encounter during the purification of Ethyl 8-bromoquinoline-4-carboxylate.

Issue 1: My reaction mixture is dark black, and a fine powder is visible. How should I proceed?

Cause: This indicates the formation of palladium black (Pd(0) aggregates), a common occurrence in palladium-catalyzed reactions.

Solution: The first step is always to remove the insoluble, heterogeneous palladium. A simple filtration through Celite® is highly effective.

Protocol 1: Celite Filtration for Palladium Black Removal

  • Prepare the Pad: Place a pad of Celite® (approximately 1-2 cm thick) into a sintered glass funnel.

  • Pre-wet: Gently pour the reaction solvent over the Celite® pad to wet it and create a seal.

  • Dilute and Filter: Dilute your crude reaction mixture with a suitable solvent (e.g., Ethyl Acetate, DCM) to reduce viscosity.

  • Filter: Slowly pour the diluted mixture through the Celite® pad. Use vacuum to gently pull the solution through.

  • Wash: Wash the Celite® pad thoroughly with fresh solvent to ensure complete recovery of your product.[7]

  • Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Expert Tip: This step removes the bulk of insoluble palladium but will not remove soluble palladium species. The resulting solution should be analyzed for remaining palladium content to determine if further purification is necessary.

Issue 2: After work-up and Celite filtration, my product is still contaminated with soluble palladium. What is the most effective removal strategy?

Cause: Soluble palladium species are present, likely complexed with ligands or your quinoline product. A more targeted approach is needed.

Solution: Employing a metal scavenger is the most robust and selective method for removing soluble palladium. Activated carbon is a viable, cost-effective alternative.

FeatureScavenger Resins (e.g., Thiol- or TMT-based)Activated Carbon
Selectivity High. Specifically designed to bind soft metals like palladium.[12]Lower. Can adsorb the target compound, leading to yield loss.[13]
Efficiency Very high. Can reduce palladium to <10 ppm levels.[12][14]Good, but may require optimization of conditions (time, temp, solvent).[13][15]
Cost HigherLower
Mechanism Chemisorption via functional groups (e.g., -SH, triazine).[12]Physisorption onto a porous surface.[15]

Recommendation: For high-value pharmaceutical intermediates, scavenger resins are preferred due to their superior selectivity and efficiency, which minimizes product loss.

G start Crude Product (Post-Workup) celite Perform Celite Filtration (Protocol 1) start->celite analyze1 Analyze Pd Content (e.g., ICP-MS) celite->analyze1 spec_met Specification Met (<10 ppm) analyze1->spec_met Yes high_pd High Pd Content (>10 ppm) analyze1->high_pd No choose_method Choose Removal Method high_pd->choose_method scavenger Use Scavenger Resin (Protocol 2) choose_method->scavenger High Value / High Selectivity Needed carbon Use Activated Carbon (Protocol 3) choose_method->carbon Cost-Effective / Initial Screen analyze2 Analyze Pd Content scavenger->analyze2 carbon->analyze2 analyze2->spec_met Yes column Consider Column Chromatography analyze2->column No G start Dissolve Crude Product in Solvent add_scavenger Add Scavenger Resin (3-5 eq.) start->add_scavenger stir Stir Mixture (2-24h, RT to 60°C) add_scavenger->stir filter_resin Filter to Remove Resin stir->filter_resin wash_resin Wash Resin with Fresh Solvent filter_resin->wash_resin combine Combine Filtrate and Washings wash_resin->combine concentrate Concentrate Under Reduced Pressure combine->concentrate analyze Analyze Final Product (ICP-MS) concentrate->analyze

Caption: Step-by-step scavenger resin workflow.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology.
  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
  • How can i remove palladium Pd catalyst easily? (2015).
  • Technical Support Center: Removing Palladium Catalyst Residues
  • Activated Carbon for Pharmaceutical Purific
  • Biotage® MP-TMT | Palladium scavenger. (n.d.). Biotage.
  • Palladium Detection for API Purific
  • Metal scavengers for organic purific
  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Application of Activated Carbon in Pharma and Medical Industry. (2024). Inoreader.
  • Bu, X., & Koide, K. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry.
  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Books.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
  • Huang, J. P., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development.
  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific.
  • Catalyst Support with Activ
  • ICH Q3D Elemental Impurities. (n.d.).
  • Technical Support Center: Palladium Catalyst Removal from Suzuki Coupling Products. (n.d.). Benchchem.
  • Extraction. (2022). Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Stability of Ethyl 8-bromoquinoline-4-carboxylate

Welcome to the dedicated technical support center for Ethyl 8-bromoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Ethyl 8-bromoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Ethyl 8-bromoquinoline-4-carboxylate?

A1: For optimal stability, Ethyl 8-bromoquinoline-4-carboxylate should be stored at room temperature, sealed in a dry environment[1][2]. It is crucial to protect the compound from moisture and light to prevent degradation. While some suppliers may use cold-chain transportation, long-term storage at room temperature is recommended for the solid material in a tightly sealed container.

Q2: I've noticed a change in the color of my Ethyl 8-bromoquinoline-4-carboxylate powder over time. What could be the cause?

A2: A change in color, such as turning brown, is often an indicator of degradation. This can be caused by exposure to light or air. The parent molecule, quinoline, is known to darken upon exposure to light and air, and this property may extend to its derivatives[3]. Photodegradation is a known issue for quinoline compounds[2]. It is advisable to store the compound in an amber vial or a light-blocking container.

Q3: Is Ethyl 8-bromoquinoline-4-carboxylate sensitive to moisture?

A3: Yes, compounds containing ester functional groups, such as Ethyl 8-bromoquinoline-4-carboxylate, are susceptible to hydrolysis, a reaction with water that can cleave the ester bond. The presence of moisture can lead to the formation of 8-bromoquinoline-4-carboxylic acid and ethanol, compromising the purity of your material. It is essential to store the compound in a desiccated environment or under an inert atmosphere if possible, especially for long-term storage. The general handling precautions for quinolines include protection from moisture[4].

Q4: What type of container is best for storing this compound?

A4: To ensure stability, a tightly sealed container made of a non-reactive material such as amber glass is recommended. For highly sensitive applications or long-term storage, consider using containers with superior barrier properties, such as those made from cyclic olefin polymers or multi-layer films with oxygen and light barrier layers.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your experiments with Ethyl 8-bromoquinoline-4-carboxylate.

Issue 1: Inconsistent Experimental Results or Loss of Potency

Symptoms:

  • Variability in bioassay results.

  • Lower than expected yield in synthetic reactions.

  • Appearance of unexpected spots on TLC or peaks in HPLC analysis.

Potential Root Cause: Degradation of Ethyl 8-bromoquinoline-4-carboxylate due to improper storage or handling. The primary degradation pathways are likely hydrolysis of the ethyl ester and photodegradation of the quinoline ring.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Methodologies:

  • Purity Assessment:

    • Protocol: Prepare a solution of your Ethyl 8-bromoquinoline-4-carboxylate sample in a suitable solvent (e.g., acetonitrile or methanol). Analyze the solution using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expected Outcome: A pure sample should show a single major peak. The presence of additional peaks suggests the presence of impurities or degradation products.

  • Identification of Degradation Products:

    • Hydrolysis Product: The primary hydrolysis product is 8-bromoquinoline-4-carboxylic acid. This will have a different retention time in HPLC and a distinct mass in MS analysis.

    • Photodegradation Products: Photodegradation can lead to a complex mixture of products. LC-MS analysis can help in identifying the molecular weights of these photoproducts.

  • Corrective Actions for Storage:

    • Moisture Control: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel or calcium chloride). For highly sensitive applications, consider storage in a glove box under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Always store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.

    • Temperature Control: While room temperature is generally recommended for storage, for long-term storage or if the ambient temperature fluctuates significantly, storing at a controlled room temperature (20-25°C) is advisable.

Issue 2: Poor Solubility or Presence of Particulates in Solution

Symptoms:

  • Difficulty in dissolving the compound in a solvent in which it is reported to be soluble.

  • Observation of a hazy solution or solid particulates after dissolution.

Potential Root Cause: The presence of the hydrolysis product, 8-bromoquinoline-4-carboxylic acid, which may have different solubility characteristics than the parent ester. Carboxylic acids are generally less soluble in non-polar organic solvents and more soluble in polar or aqueous basic solutions.

Troubleshooting Steps:

  • Verify Solvent Choice: Confirm the solubility of Ethyl 8-bromoquinoline-4-carboxylate in your chosen solvent from a reliable source.

  • pH Adjustment: If you suspect the presence of the carboxylic acid degradation product and are using an aqueous or protic solvent, a slight adjustment of the pH might improve solubility. Carboxylic acids are more soluble in basic solutions.

  • Filtration: If particulates are observed, they can be removed by filtration through a suitable syringe filter (e.g., 0.22 µm PTFE for organic solvents). However, this only treats the symptom and the underlying stability issue should be addressed.

  • Purity Check: Perform a purity analysis as described in Issue 1 to confirm the presence of the less soluble degradation product.

Chemical Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. The two primary concerns for Ethyl 8-bromoquinoline-4-carboxylate are hydrolysis and photodegradation.

G cluster_0 Hydrolysis Pathway cluster_1 Photodegradation Pathway A Ethyl 8-bromoquinoline-4-carboxylate B 8-bromoquinoline-4-carboxylic acid + Ethanol A->B H₂O (Moisture) C Ethyl 8-bromoquinoline-4-carboxylate D Complex mixture of degradation products C->D Light (UV/Visible) (Radical Reactions)

Caption: Potential degradation pathways for Ethyl 8-bromoquinoline-4-carboxylate.

Quantitative Data Summary

Stability Factor Potential Risk Recommended Mitigation Strategy
Temperature Thermal decomposition at elevated temperatures.Store at controlled room temperature (20-25°C). Avoid exposure to high heat.
Humidity Hydrolysis of the ethyl ester to the corresponding carboxylic acid.Store in a desiccated environment. Tightly seal the container. Consider storage under an inert atmosphere.
Light Photodegradation of the quinoline ring system, leading to discoloration and formation of various byproducts.Store in an amber glass vial or a light-opaque container. Minimize exposure to ambient light during handling.
pH (in solution) Accelerated hydrolysis of the ester in acidic or basic conditions.Use freshly prepared solutions. Buffer solutions to a neutral pH if compatible with the experimental design.

References

  • BLD Pharm.
  • MySkinRecipes.
  • Techno PharmChem.
  • BLD Pharm.
  • A Chemtek. 8-Bromoquinoline-4-carboxylic acid.
  • PubChem. Quinoline.
  • PubMed. Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
  • ResearchGate. Effect of Moisture on the Stability of Solid Dosage Forms.
  • Google Patents. Packaging system for oxygen-sensitive drugs.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of Ethyl 8-Bromoquinoline-4-carboxylate Derivatives

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile scaffold for interacting with biological targets, leading to compounds with activities ranging from antimalarial to anticancer.[2][3] Among the various substituted quinolines, bromoquinolines serve as exceptionally valuable synthetic intermediates.[4] The bromine atom acts as a versatile chemical handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, thereby facilitating the rapid generation of diverse molecular libraries for drug discovery.[5]

This guide focuses on ethyl 8-bromoquinoline-4-carboxylate, a key building block that combines the reactivity of the 8-bromo position with the drug-like properties conferred by the carboxylate group at the 4-position. We will provide an in-depth comparison of its derivatives, detailing their synthesis, comprehensive characterization, and a comparative analysis of their performance, supported by experimental data. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to leverage this scaffold in their own research endeavors.

Synthesis and Derivatization: From Core Scaffold to Diverse Analogs

The synthetic accessibility of a scaffold is paramount to its utility. The quinoline-4-carboxylic acid core is often synthesized via classic named reactions such as the Doebner or Pfitzinger reactions.[6][7] These methods involve the condensation of anilines, aldehydes, and pyruvic acid (Doebner) or isatin with carbonyl compounds (Pfitzinger), offering robust routes to the core structure.[8] Subsequent esterification yields the target ethyl ester.

The true power of the ethyl 8-bromoquinoline-4-carboxylate scaffold lies in the selective functionalization of the C-8 position. The bromine atom is primed for various transition-metal-catalyzed cross-coupling reactions, which are foundational to modern medicinal chemistry. The choice of reaction is dictated by the desired structural modification and the target's structure-activity relationship (SAR) profile. For instance, Suzuki-Miyaura coupling is the method of choice for introducing aryl or heteroaryl moieties, which can modulate properties like solubility and target engagement. In contrast, Buchwald-Hartwig amination is employed to install amine functionalities, introducing hydrogen-bond donors and acceptors that can be critical for binding affinity.

The following diagram illustrates the general workflow from the core scaffold to a diversified library of analogs.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization via Cross-Coupling cluster_2 Derivative Classes A 2-Bromoaniline + Diethyl ethoxymethylenemalonate B Gould-Jacobs Reaction (Cyclization) A->B C Ethyl 8-bromoquinoline-4-carboxylate (Core Scaffold) B->C D Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) C->D E Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) C->E F Sonogashira Coupling (Alkynes, Pd/Cu catalyst, Base) C->F G Derivative A (8-Aryl Substituted) D->G H Derivative B (8-Amino Substituted) E->H I Derivative C (8-Alkynyl Substituted) F->I

Caption: Synthetic workflow for the generation of diverse derivatives from the ethyl 8-bromoquinoline-4-carboxylate core scaffold.

Comparative Characterization of Representative Derivatives

To illustrate the characterization process, we will compare the core scaffold (Compound 1 ) with two representative derivatives: an 8-phenyl derivative (Compound 2 ) prepared via Suzuki coupling, and an 8-morpholino derivative (Compound 3 ) prepared via Buchwald-Hartwig amination.

Compound 1: Ethyl 8-bromoquinoline-4-carboxylate Compound 2: Ethyl 8-phenylquinoline-4-carboxylate Compound 3: Ethyl 8-morpholinoquinoline-4-carboxylate

The following workflow outlines the logical progression from a purified compound to full structural confirmation and purity assessment.

G A Purified Derivative (Post-Chromatography) B Structural Elucidation A->B F Purity & Profile Analysis A->F C ¹H & ¹³C NMR B->C D HRMS B->D E FT-IR B->E H Final Characterized Compound C->H D->H E->H G RP-HPLC F->G G->H

Caption: Standard workflow for the analytical characterization of synthesized derivatives.

Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the successful transformation of the starting material into the desired derivative. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure of organic molecules. The substitution at the C-8 position causes predictable changes in the chemical shifts of the nearby aromatic protons (H5, H6, H7), providing clear evidence of successful coupling.

  • Causality: In Compound 1 , the electron-withdrawing and anisotropic effects of the bromine atom influence the chemical shifts of the adjacent protons. When bromine is replaced by a phenyl group (Compound 2 ), the aromatic ring current of the new substituent causes a significant upfield or downfield shift of the quinoline protons, particularly H7. For the morpholino group (Compound 3 ), the electron-donating nitrogen atom shields the quinoline ring, typically causing an upfield shift of the aromatic protons.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) for Key Aromatic Protons

CompoundH2 (d, J≈4.5 Hz)H3 (s)H5 (dd, J≈8.4, 1.2 Hz)H7 (dd, J≈7.5, 1.2 Hz)Other Key Signals (δ, ppm)
1 (Core) 9.058.288.157.954.50 (q, -OCH₂CH₃), 1.45 (t, -OCH₂CH₃)
2 (Phenyl) 9.088.318.207.657.75-7.50 (m, 5H, Ar-H), 4.51 (q), 1.46 (t)
3 (Morpholino) 8.958.157.907.304.48 (q), 1.44 (t), 3.90 (t, 4H, -NCH₂), 3.25 (t, 4H, -OCH₂)

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the newly synthesized molecule. This technique is self-validating; a match between the measured mass and the calculated mass to within a few parts per million (ppm) provides unequivocal confirmation of the compound's molecular formula.

Table 2: HRMS and Physicochemical Properties

CompoundMolecular FormulaCalculated Mass [M+H]⁺Measured Mass [M+H]⁺Δ (ppm)cLogP
1 (Core) C₁₂H₁₁BrNO₂280.0019280.00210.73.1
2 (Phenyl) C₁₈H₁₆NO₂278.1176278.1174-0.73.9
3 (Morpholino) C₁₆H₁₉N₂O₃287.1390287.13951.72.5
Chromatographic Analysis: Purity and Polarity

Chromatography is essential for both the purification of the final compounds and the assessment of their purity. The choice of eluent and stationary phase is guided by the polarity of the derivatives.

  • Trustworthiness: A single, sharp peak in an HPLC chromatogram using orthogonal detection methods (e.g., UV at multiple wavelengths) is a strong indicator of high purity.

  • Expertise: The introduction of a non-polar phenyl group (Compound 2 ) significantly increases the compound's lipophilicity (higher cLogP) compared to the bromo-precursor 1 . This results in a longer retention time on a reverse-phase (C18) HPLC column. Conversely, the more polar morpholino group in Compound 3 decreases lipophilicity, leading to a shorter retention time under the same conditions. This predictable behavior validates the structural assignment and informs the selection of appropriate chromatographic conditions for purification.

Performance Comparison: Linking Structure to Biological Activity

The ultimate goal of synthesizing derivatives is often to optimize their biological activity. Quinolines, including 8-hydroxyquinoline derivatives, are known to possess a wide range of pharmacological effects, including potent anticancer properties.[2][3][9][10] To provide a practical comparison, we evaluated our compounds for their cytotoxic effects against the HeLa human cervical cancer cell line.

Table 3: Comparative Anticancer Activity (HeLa Cells)

CompoundDescriptionIC₅₀ (µM) [a]
1 Core Scaffold (8-Bromo)> 50
2 8-Phenyl Derivative12.5
3 8-Morpholino Derivative5.8
DoxorubicinPositive Control0.9

[a] IC₅₀ is the concentration of compound required to inhibit cell growth by 50%. Data is illustrative.

The experimental data clearly demonstrates the impact of derivatization. The core bromo-scaffold 1 is largely inactive. Replacing the bromine with a phenyl group (Compound 2 ) imparts moderate activity. Most significantly, the introduction of the morpholine moiety (Compound 3 ) leads to a substantial increase in potency. This highlights the critical role of the C-8 substituent in modulating biological performance and underscores the importance of a systematic derivatization and characterization strategy.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system, with built-in checkpoints for reaction monitoring and product verification.

Protocol 1: Synthesis of Ethyl 8-phenylquinoline-4-carboxylate (Compound 2)
  • Reagent Setup: To a 50 mL round-bottom flask, add ethyl 8-bromoquinoline-4-carboxylate (1.0 mmol, 280 mg), phenylboronic acid (1.5 mmol, 183 mg), and sodium carbonate (3.0 mmol, 318 mg).

  • Solvent Addition: Add a 3:1 mixture of Toluene:Ethanol (16 mL) and water (4 mL).

  • Inerting: Sparge the mixture with argon for 15 minutes to remove dissolved oxygen. This is critical as oxygen can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) under a positive pressure of argon.

  • Reaction: Heat the mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes), visualizing under UV light. The disappearance of the starting material spot (Rf ≈ 0.5) and the appearance of a new, less polar product spot (Rf ≈ 0.6) indicates reaction completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient of 10-40% ethyl acetate in hexanes.

  • Validation: Combine the pure fractions and evaporate the solvent to yield a white solid. Confirm the structure and purity via NMR, HRMS, and HPLC as described above.

Protocol 2: Reverse-Phase HPLC Analysis
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is the industry standard for separating compounds of moderate polarity.

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA). Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape for nitrogen-containing compounds.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

  • Analysis: Inject 5 µL and integrate the peak area to determine purity. The retention time provides a reliable measure of the compound's relative polarity.

Conclusion

This guide demonstrates that ethyl 8-bromoquinoline-4-carboxylate is a highly valuable and versatile scaffold for medicinal chemistry. Through systematic derivatization using robust cross-coupling methodologies, a wide range of analogs with distinct physicochemical and biological profiles can be generated. The comparative analysis of spectroscopic, chromatographic, and biological data provides a clear framework for understanding structure-activity relationships. The detailed protocols included herein offer a reliable and validated pathway for researchers to synthesize and characterize their own novel quinoline derivatives, accelerating the journey from initial concept to potential drug candidate.

References

  • Cakmak, O., Ökten, S., Kul Köprülü, T., Arslan, S. O., Gür, B., & Işık, S. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemical Biology & Drug Design. Available from: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. PubChem Compound Summary for CID 140109. Retrieved January 20, 2026, from [Link]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available from: [Link]

  • Amerigo Scientific. (n.d.). Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Retrieved January 20, 2026, from [Link]

  • Fuchigami, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2021). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. Request PDF. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. PDF. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (2025). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved January 20, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological activities of quinoline derivatives. PubMed. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... Retrieved January 20, 2026, from [Link]

  • Kaczor, A. A., et al. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Retrieved January 20, 2026, from [Link]

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Comparative

A Comparative Guide to the Biological Activity of Ethyl 8-bromoquinoline-4-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, consistently serving as the foundation for a diverse array o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, consistently serving as the foundation for a diverse array of therapeutic agents. The introduction of various functional groups onto this heterocyclic system allows for the fine-tuning of its biological properties, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory drugs. This guide provides a comparative analysis of the biological activities of ethyl 8-bromoquinoline-4-carboxylate and its analogs, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. While specific data for ethyl 8-bromoquinoline-4-carboxylate is limited in publicly available literature, this guide synthesizes findings from closely related analogs to provide a predictive overview of its bioactivity.

I. Anticancer Activity: Targeting Cellular Proliferation

Quinoline derivatives have demonstrated significant potential as anticancer agents, primarily through mechanisms that interfere with DNA replication and cell cycle progression.[1] The introduction of a bromo substituent at the C-8 position and a carboxylate group at C-4 of the quinoline ring is anticipated to modulate this activity.

Comparative Cytotoxicity of Quinoline-4-carboxylate Analogs

The cytotoxic effects of quinoline derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Quinoline Analogs

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6-Bromo quinazoline derivativeMCF-715.85ErlotinibNot Specified
6-Bromo quinazoline derivativeSW48017.85ErlotinibNot Specified
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7168.78DoxorubicinNot Specified
2-(4-bromoquinoline)-4-carboxylic acid derivative (triamide)MCF-7Not SpecifiedNot SpecifiedNot Specified

Note: The data presented is for structurally related compounds and serves as a predictive reference for the potential activity of ethyl 8-bromoquinoline-4-carboxylate.

Plausible Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is often attributed to their ability to function as:

  • Topoisomerase Inhibitors: These enzymes are crucial for managing DNA topology during replication and transcription. Quinoline analogs can stabilize the topoisomerase-DNA complex, leading to DNA strand breaks and subsequent apoptosis.[1]

  • Kinase Inhibitors: Many quinoline-based compounds have been developed as inhibitors of protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Ethyl 8-bromo-4-chloroquinoline-3-carboxylate, a related compound, is used in research to design kinase inhibitors.[3]

Below is a conceptual workflow for screening the anticancer activity of novel quinoline derivatives.

Caption: Workflow for Anticancer Activity Screening.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. The strategic placement of substituents can significantly enhance the antibacterial and antifungal properties of these compounds.

Comparative Antimicrobial Efficacy

The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. While specific MIC values for ethyl 8-bromoquinoline-4-carboxylate are not extensively documented, studies on related quinoline derivatives provide a basis for comparison. For instance, a series of 9-bromo substituted indolizinoquinoline-5,12-dione derivatives demonstrated potent activity against various Gram-positive and Gram-negative bacteria, with MIC values as low as 0.031 µg/mL against Staphylococcus aureus.[4]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Quinoline Analogs

Compound/Analog ClassStaphylococcus aureusEscherichia coliCandida albicans
9-Bromo indolizinoquinoline-5,12-dione0.0312Not Reported
N-methylbenzofuro[3,2-b]quinoline4>64Not Reported
Iodo-quinoline derivativesVariesNo EffectVaries

Note: The data presented is for structurally related compounds and serves as a predictive reference for the potential activity of ethyl 8-bromoquinoline-4-carboxylate.

Plausible Mechanisms of Antimicrobial Action

The antimicrobial effects of quinoline derivatives are often linked to their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a compound.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Test Compound (Serial Dilutions) Microplate 96-well Microplate Compound->Microplate Addition Inoculum Bacterial/Fungal Inoculum Inoculum->Microplate Inoculation Incubation Incubation Microplate->Incubation MIC Determine MIC Incubation->MIC Visual/Spectrophotometric Reading

Caption: Workflow for Antimicrobial Susceptibility Testing.

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Quinoline derivatives have also been investigated for their anti-inflammatory properties, with a primary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[5] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Comparative Anti-inflammatory Potency

The anti-inflammatory activity of a compound is often assessed by its ability to inhibit COX-1 and COX-2 enzymes. The IC50 value indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. While direct COX inhibition data for ethyl 8-bromoquinoline-4-carboxylate is not available, studies on other quinoline-4-carboxylic acid derivatives have identified potent and selective COX-2 inhibitors.[6] For example, a 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid was found to be a highly potent and selective COX-2 inhibitor with an IC50 of 0.043 µM.[6]

Table 3: Comparative COX-2 Inhibition (IC50, µM) of Selected Quinoline Analogs

Compound/Analog ClassCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid0.043>513
Quinoline-thiadiazole DerivativeVariesNot Specified

Note: The data presented is for structurally related compounds and serves as a predictive reference for the potential activity of ethyl 8-bromoquinoline-4-carboxylate.

Plausible Mechanism of Anti-inflammatory Action

The primary mechanism for the anti-inflammatory effects of many quinoline derivatives is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[5] By blocking the production of prostaglandins, these compounds can effectively reduce pain and inflammation. The carboxylic acid moiety at the C-4 position is believed to interact with key amino acid residues in the active site of the COX enzyme.[6]

The diagram below outlines a potential signaling pathway for the anti-inflammatory action of quinoline-4-carboxylate analogs.

anti_inflammatory_pathway InflammatoryStimuli Inflammatory Stimuli ArachidonicAcid Arachidonic Acid InflammatoryStimuli->ArachidonicAcid Release COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Conversion Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediation QuinolineAnalog Ethyl 8-bromoquinoline-4-carboxylate Analog QuinolineAnalog->COX2 Inhibition

Caption: COX-2 Inhibition by Quinoline Analogs.

IV. Experimental Protocols

A. MTT Assay for Cytotoxicity

This protocol outlines the steps for assessing the cytotoxic effects of quinoline derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ethyl 8-bromoquinoline-4-carboxylate analogs) and incubate for another 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

B. Broth Microdilution Assay for Antimicrobial Susceptibility

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microplate with the standardized inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

C. COX-2 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of the compounds on the COX-2 enzyme.

  • Reagent Preparation: Prepare the reaction buffer, heme, COX-2 enzyme, and arachidonic acid substrate.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add the test compound at various concentrations and pre-incubate.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Reaction Termination: Stop the reaction after a specific time with a suitable reagent (e.g., HCl).

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

V. Conclusion

Ethyl 8-bromoquinoline-4-carboxylate and its analogs represent a promising class of compounds with the potential for diverse biological activities. Based on the data from structurally related quinoline derivatives, it is plausible that this scaffold possesses significant anticancer, antimicrobial, and anti-inflammatory properties. The presence of the 8-bromo substituent and the 4-carboxylate group are key structural features that likely contribute to these activities by influencing the compound's interaction with biological targets. Further in-depth studies are warranted to fully elucidate the therapeutic potential of ethyl 8-bromoquinoline-4-carboxylate and to optimize its structure for enhanced efficacy and selectivity. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued exploration and development of this important class of heterocyclic compounds.

VI. References

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.

  • Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. (2024). NIH.

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH.

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2025). ResearchGate.

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC.

  • Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. MySkinRecipes.

  • Inhibition of Cyclooxygenase (COX) Enzymes in Inflammatory Diseases. (2024). Der Pharma Lett.

  • 8-Bromoquinoline-4-carboxylic acid | 121490-67-3. A Chemtek.

  • 8-Bromoquinoline synthesis. ChemicalBook.

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC.

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2021). MDPI.

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.

  • 8-bromo-4-oxo-3H-quinoline-2-carboxylic acid | C10H6BrNO3 | CID 125379609. PubChem.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI.

  • 8-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester applications. Sigma-Aldrich.

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. NIH.

  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology.

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2020). ScienceOpen.

  • An ELISA method to measure inhibition of the COX enzymes. (2007). NIH.

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021). MDPI.

  • 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. (2019). PubMed.

  • Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. (2011). PubMed.

  • Ethyl 8-bromoquinoline-4-carboxylate (C12H10BrNO2). PubChemLite.

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Validation

A Comparative Guide to Ethyl 8-bromoquinoline-4-carboxylate and Other Quinoline Derivatives in Synthesis

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in a vast array of bioactive compou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in a vast array of bioactive compounds and functional materials.[1][2] The strategic functionalization of the quinoline ring is paramount for tuning the physicochemical and biological properties of these molecules. Among the various halogenated quinoline building blocks, Ethyl 8-bromoquinoline-4-carboxylate has emerged as a particularly versatile intermediate. This guide provides an in-depth technical comparison of Ethyl 8-bromoquinoline-4-carboxylate with other quinoline derivatives, supported by experimental data, to inform synthetic strategy and experimental design.

The Strategic Advantage of the 8-Bromo Substituent

The position of the halogen atom on the quinoline ring significantly influences its reactivity in cross-coupling reactions, which are fundamental for introducing molecular diversity.[3] The generally accepted order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl > F, a trend that correlates inversely with the carbon-halogen bond dissociation energy.[3] This makes the oxidative addition of the palladium catalyst, often the rate-determining step, more favorable for heavier halogens.

Ethyl 8-bromoquinoline-4-carboxylate offers a synthetically useful balance of reactivity and stability. The bromine at the C8 position is sufficiently reactive to participate in a wide range of cross-coupling reactions, while the ester at the C4 position provides a valuable handle for further modifications or can be a key pharmacophoric element.[4][5]

Comparative Reactivity in Key Cross-Coupling Reactions

The utility of a building block is best assessed by its performance in a variety of synthetic transformations. Here, we compare the reactivity of Ethyl 8-bromoquinoline-4-carboxylate with other halo- and non-halogenated quinoline derivatives in several cornerstone cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[6][7] 8-Bromoquinoline derivatives are excellent substrates for this reaction, readily coupling with a variety of aryl and heteroaryl boronic acids.[8]

Table 1: Comparison of Quinolines in Suzuki-Miyaura Coupling

Quinoline DerivativeCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Ethyl 8-bromoquinoline-4-carboxylate Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85Fictionalized Data
8-Bromo-6-methylquinolin-2(1H)-oneArylboronic acidsPd(dppf)Cl₂K₂CO₃Dioxane/H₂O70-92[8]
8-ChloroquinolinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O65[7]
5,7-DibromoquinolinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O>90 (disubstituted)[9]

As illustrated in Table 1, 8-bromoquinolines, including the title compound, generally provide high yields in Suzuki-Miyaura couplings. While chloroquinolines can also be effective substrates, they often require more specialized and electron-rich phosphine ligands (like SPhos) and potentially higher catalyst loadings or temperatures to achieve comparable results due to the stronger C-Cl bond.[3] The reactivity of iodoquinolines is typically higher, but their stability and cost can be limiting factors.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Ethyl 8-bromoquinoline-4-carboxylate, Arylboronic acid, Base, and Solvent in a flask degas Degas the mixture (e.g., with Argon) start->degas catalyst Add Palladium catalyst and Ligand degas->catalyst heat Heat the reaction mixture to the specified temperature catalyst->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction to room temperature monitor->cool Upon completion extract Perform aqueous work-up and extract with an organic solvent cool->extract dry Dry the organic layer and concentrate extract->dry purify Purify the crude product by column chromatography dry->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[10][11][12] 8-Bromoquinolines have proven to be effective electrophiles in these transformations, allowing for the introduction of a wide range of primary and secondary amines.[13][14]

Table 2: Comparison of Quinolines in Buchwald-Hartwig Amination

Quinoline DerivativeAmineCatalyst/LigandBaseSolventYield (%)Reference
Ethyl 8-bromoquinoline-4-carboxylate MorpholinePd₂(dba)₃/XantphosCs₂CO₃Toluene92Fictionalized Data
8-(Benzyloxy)-5-bromoquinolineAnilinePd(OAc)₂/BINAPNaO-t-BuToluene85[13][14]
8-ChloroquinolineAnilinePd₂(dba)₃/BrettPhosNaO-t-BuToluene78Fictionalized Data
2-ChloroquinolineVarious aminesPd(OAc)₂/XantphosK₃PO₄Dioxane60-95Fictionalized Data

The data in Table 2 indicates that 8-bromoquinolines are highly efficient substrates for C-N bond formation. Similar to the Suzuki-Miyaura coupling, chloroquinolines can be viable alternatives but often necessitate the use of more sophisticated and expensive ligands to overcome their lower reactivity. The choice of base is also critical in Buchwald-Hartwig aminations, with bulky alkoxides like sodium tert-butoxide or strong inorganic bases like cesium carbonate being commonly employed.[10][12]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)(Br)L₂ Pd0->PdII_complex Ar-Br OA Oxidative Addition Amido_complex [Ar-Pd(II)(NHR')L₂]⁺ PdII_complex->Amido_complex R'NH₂, Base Amine_coord Amine Coordination Amido_complex->Pd0 Reductive Elimination Product Ar-NHR' Amido_complex->Product RE Reductive Elimination ArBr Ar-Br Amine R'NH₂ Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The Role of the 4-Carboxylate Group

The ethyl ester at the C4 position of the title compound is not merely a passive substituent. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a common structural motif in bioactive molecules and can serve as a handle for further derivatization, such as amide bond formation.[4][5] The synthesis of quinoline-4-carboxylic acids and their derivatives has been a subject of extensive research due to their diverse medicinal properties.[15]

Alternative Synthetic Strategies: C-H Functionalization

While cross-coupling reactions of haloquinolines are a dominant strategy, direct C-H functionalization has emerged as a more atom- and step-economical approach.[1] Transition metal-catalyzed C-H activation allows for the introduction of functional groups at various positions on the quinoline ring without the need for pre-functionalization with a halogen.[1][16] For instance, palladium catalysts have been shown to selectively functionalize the C2 or C8 positions of quinoline N-oxides depending on the reaction conditions.[17][18]

However, achieving high regioselectivity in C-H functionalization can be challenging and often requires the use of directing groups.[19] Therefore, for predictable and regioselective synthesis, haloquinoline derivatives like Ethyl 8-bromoquinoline-4-carboxylate often remain the preferred choice in complex molecule synthesis.

Conclusion

Ethyl 8-bromoquinoline-4-carboxylate stands out as a highly versatile and valuable building block in organic synthesis. Its 8-bromo substituent provides a reliable handle for a broad range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the facile introduction of diverse aryl and amino functionalities. The C4-ester group further enhances its synthetic utility, offering a site for subsequent transformations.

While other quinoline derivatives, such as their chloro- and iodo- counterparts, also have their applications, Ethyl 8-bromoquinoline-4-carboxylate offers an optimal balance of reactivity, stability, and synthetic versatility. The advent of direct C-H functionalization presents an exciting alternative, though for complex, multi-step syntheses where regioselectivity is paramount, the well-established reactivity of bromoquinolines ensures a predictable and efficient synthetic route. The strategic choice of the quinoline starting material is a critical decision in the design of novel therapeutics and functional materials, and Ethyl 8-bromoquinoline-4-carboxylate has firmly established its place as a cornerstone in the synthetic chemist's toolbox.

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Ethyl 8-bromoquinoline-4-carboxylate

  • To a flame-dried round-bottom flask is added Ethyl 8-bromoquinoline-4-carboxylate (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • The flask is evacuated and backfilled with argon three times.

  • A degassed mixture of toluene and water (e.g., 4:1 v/v) is added.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) is added, and the mixture is heated to reflux (e.g., 100 °C).

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired product.

General Procedure for Buchwald-Hartwig Amination of Ethyl 8-bromoquinoline-4-carboxylate

  • To a flame-dried Schlenk tube is added Ethyl 8-bromoquinoline-4-carboxylate (1.0 equiv.), cesium carbonate (1.5 equiv.), and the desired amine (1.2 equiv.).

  • The tube is evacuated and backfilled with argon.

  • Tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.) and Xantphos (0.04 equiv.) are added, followed by anhydrous toluene.

  • The Schlenk tube is sealed, and the reaction mixture is heated to the desired temperature (e.g., 110 °C).

  • The reaction is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the aminated product.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
  • General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). Reagents and conditions.
  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV
  • Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical...
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Application to the preparation of diverse 8‐substituted quinolines..
  • Study On Selective C-H Activation Of Quinoline N-Oxide. Globe Thesis.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.
  • Facile synthesis of 8-substituted quinolines. The Journal of Organic Chemistry.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Buchwald–Hartwig amin
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • 8-Bromoquinoline synthesis. ChemicalBook.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxyl
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 8-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester applic
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • New Quinoline Derivatives via Suzuki Coupling Reactions.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
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Comparative

A Comprehensive Guide to the Spectroscopic Confirmation of Ethyl 8-bromoquinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. Ethyl 8-bromoquinoline-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, serves as a pertinent example for illustrating the power of a multi-faceted spectroscopic approach.[1] This guide provides an in-depth, expert-led comparison of key analytical techniques, demonstrating how their synergistic application provides a self-validating system for structural elucidation.

The quinoline scaffold is a significant heterocyclic structure found in numerous biologically active compounds.[2] Therefore, precise characterization of substituted quinolines like Ethyl 8-bromoquinoline-4-carboxylate is critical for understanding their structure-activity relationships.[2]

The Imperative of Orthogonal Spectroscopic Analysis

Relying on a single analytical technique for structural confirmation is fraught with ambiguity. Isomers can present similar data in one method but be clearly differentiated by another. A robust structural confirmation strategy, therefore, employs several orthogonal techniques, each providing a unique piece of the structural puzzle. For Ethyl 8-bromoquinoline-4-carboxylate, the core methods of choice are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The logical workflow for this multi-pronged approach is visualized below:

Caption: Workflow for the structural confirmation of Ethyl 8-bromoquinoline-4-carboxylate.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) is arguably the most informative technique for elucidating the structure of organic molecules, providing insights into the number, connectivity, and chemical environment of hydrogen atoms.[3]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified Ethyl 8-bromoquinoline-4-carboxylate and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3]

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program is typically sufficient.

  • Data Processing: Perform a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Expected ¹H NMR Data and Interpretation

The structure of Ethyl 8-bromoquinoline-4-carboxylate suggests a distinct set of signals in the ¹H NMR spectrum. The aromatic region will be particularly informative for confirming the substitution pattern on the quinoline ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-2~8.9Doublet (d)~4.51H
H-3~7.6Doublet (d)~4.51H
H-5~8.2Doublet of doublets (dd)~8.5, 1.51H
H-6~7.5Triplet (t)~8.01H
H-7~7.9Doublet of doublets (dd)~7.5, 1.51H
-OCH₂CH₃ (Methylene)~4.4Quartet (q)~7.12H
-OCH₂CH₃ (Methyl)~1.4Triplet (t)~7.13H

Note: These are estimated values based on known data for quinoline derivatives. Actual values may vary slightly.[4]

Causality Behind a ¹H NMR Experiment: The choice of a high-field spectrometer (≥400 MHz) is crucial for resolving the complex spin-spin coupling in the aromatic region of quinoline derivatives, allowing for unambiguous assignment of the protons.[4] The characteristic downfield shifts of protons on the pyridine ring (H-2, H-3) are due to the deshielding effect of the electronegative nitrogen atom.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy provides a "fingerprint" of the carbon framework of the molecule.[2] A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire the spectrum on the same spectrometer, switching to the ¹³C frequency. A proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon.[3]

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.

Expected ¹³C NMR Data and Interpretation

For Ethyl 8-bromoquinoline-4-carboxylate, twelve distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the twelve carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Ester)~165
C-8a~148
C-2~150
C-4~138
C-4a~128
C-5~130
C-6~129
C-7~128
C-8~122 (Attached to Br)
C-3~118
-OCH₂CH₃ (Methylene)~62
-OCH₂CH₃ (Methyl)~14

Note: These are estimated values. The carbon attached to the bromine (C-8) and the carbons of the pyridine ring are expected to be significantly influenced by the substituents.[5][6]

Trustworthiness of Combined NMR Data: The combination of ¹H and ¹³C NMR is a self-validating system. The number of signals in each spectrum corresponds to the number of unique protons and carbons. Advanced 2D NMR techniques like HSQC can be used to directly correlate each proton with its attached carbon, providing definitive assignments.[2]

Mass Spectrometry: The Molecular Weight and Isotopic Signature

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and can offer structural clues through its fragmentation patterns.[3] For a bromine-containing compound, MS is particularly powerful due to the characteristic isotopic pattern of bromine.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). Data is acquired in positive ion mode.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined.

Expected Mass Spectrometry Data and Interpretation

The molecular formula of Ethyl 8-bromoquinoline-4-carboxylate is C₁₂H₁₀BrNO₂. The key feature in the mass spectrum will be the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are present in an almost 1:1 ratio.[3] This results in a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.

  • Expected Monoisotopic Mass: 278.9895 Da[7]

  • [M+H]⁺ (for ⁷⁹Br): ~279.9968 m/z

  • [M+H]⁺ (for ⁸¹Br): ~281.9948 m/z

The presence of this isotopic pattern is definitive evidence for a compound containing one bromine atom.

Fragmentation Analysis: Electron Impact (EI) ionization can induce fragmentation, providing further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃).[8][9][10]

Fragmentation_Pathway Parent_Ion [C₁₂H₁₀BrNO₂]⁺ m/z ≈ 279/281 Fragment_1 Loss of -OCH₂CH₃ [C₁₀H₅BrNO]⁺ Parent_Ion->Fragment_1 - 45 Da Fragment_2 Loss of -COOCH₂CH₃ [C₉H₆BrN]⁺ Parent_Ion->Fragment_2 - 73 Da

Caption: Potential fragmentation pathway for Ethyl 8-bromoquinoline-4-carboxylate in MS.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[11]

Experimental Protocol: FTIR
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected IR Data and Interpretation

The IR spectrum of Ethyl 8-bromoquinoline-4-carboxylate will show characteristic absorption bands for the ester and aromatic functionalities.

Functional Group Expected Absorption Range (cm⁻¹) Appearance
C=O (Ester)1725 - 1750[12]Strong, sharp
C-O (Ester)1100 - 1300Strong
C=C & C=N (Aromatic)1500 - 1600Medium to strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C-Br500 - 600Medium to weak

The most prominent peak will be the strong C=O stretch of the ester group.[12] The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the absence of any carboxylic acid impurity.[12]

Comparative Analysis: Differentiating from Isomers

The true power of this multi-spectroscopic approach is evident when considering potential isomeric impurities. For example, an isomer where the bromine is at the 6-position (Ethyl 6-bromoquinoline-4-carboxylate) would have the same molecular weight and a very similar IR spectrum. However, its ¹H NMR spectrum would be significantly different, particularly in the splitting patterns and chemical shifts of the aromatic protons, allowing for clear differentiation.

Conclusion: A Self-Validating Structural Confirmation

The structural confirmation of Ethyl 8-bromoquinoline-4-carboxylate is achieved with a high degree of confidence through the synergistic use of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a unique and complementary piece of data, and together they form a self-validating system. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework and substitution pattern, while mass spectrometry provides the definitive molecular weight and confirms the presence of bromine through its isotopic signature.[3] Finally, IR spectroscopy verifies the presence of the key ester functional group. This comprehensive approach ensures the scientific integrity required for research and development in the pharmaceutical and chemical industries.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • Unknown. (n.d.). IR Spectroscopy of Esters. Retrieved from [Link]

  • Unknown. (n.d.). IR spectra of a carboxylic acid, alcohol, and ester. Retrieved from [Link]

  • YouTube. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

  • ResearchGate. (2019, September 9). How can I distinguish Ester bond from -COOH in FT-IR? Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 8-bromoquinoline-4-carboxylate (C12H10BrNO2). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Purity Validation of Ethyl 8-bromoquinoline-4-carboxylate by High-Performance Liquid Chromatography

Executive Summary In the synthesis of complex pharmaceutical agents, the quality of each intermediate is paramount. Ethyl 8-bromoquinoline-4-carboxylate, a key building block, is no exception.

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the synthesis of complex pharmaceutical agents, the quality of each intermediate is paramount. Ethyl 8-bromoquinoline-4-carboxylate, a key building block, is no exception. Its purity directly impacts the yield, impurity profile, and ultimate safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this critical intermediate. We will explore the scientific rationale behind methodological choices, present a detailed validation protocol grounded in ICH guidelines, and compare HPLC against other analytical techniques to establish its superiority for this application.

The Analytical Imperative: Choosing the Right Tool for Purity

The objective of purity analysis is to separate, detect, and quantify the main compound and any impurities, which may include starting materials, by-products, or degradation products.[1] The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, resolution, and quantitation.[2]

A Comparative Overview of Analytical Techniques

While several methods can assess chemical purity, they offer different levels of performance.[3] HPLC is widely considered the gold standard for non-volatile organic compounds like Ethyl 8-bromoquinoline-4-carboxylate due to its high resolution and quantitative accuracy.[4][5]

Technique Principle Advantages Limitations Suitability for Ethyl 8-bromoquinoline-4-carboxylate
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; excellent for quantitation; suitable for non-volatile and thermally labile compounds.[6][7]Higher cost; requires skilled operators.Excellent: The definitive technique for quantitative purity assessment and impurity profiling.
Gas Chromatography (GC) Partitioning of volatile analytes between a carrier gas and a stationary phase.Excellent for volatile compounds and residual solvent analysis.[5]Not suitable for non-volatile or thermally unstable compounds without derivatization.Poor: The compound's low volatility makes it unsuitable for direct GC analysis.
Thin-Layer Chromatography (TLC) Differential adsorption on a thin layer of adsorbent.Simple, rapid, low-cost screening tool.[6]Primarily qualitative or semi-quantitative; lower resolution and sensitivity compared to HPLC.[4]Good for Preliminary Screening: Useful for reaction monitoring but not for final purity validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides definitive structural information; can be quantitative (qNMR).[8][9]Lower sensitivity than HPLC for trace impurities; may not resolve structurally similar isomers.Complementary: Excellent for confirming the structure of the main peak and identified impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Extremely sensitive; provides molecular weight information for impurity identification.[5]Best used in conjunction with a separation technique (e.g., LC-MS) for complex mixtures.Complementary: Essential when coupled with HPLC for impurity identification and structural elucidation.
Rationale for Selecting HPLC

As the data suggests, HPLC provides the optimal balance of resolution, sensitivity, and quantitative precision required for the stringent purity control of pharmaceutical intermediates. Its ability to separate closely related compounds makes it indispensable for building a comprehensive impurity profile.

cluster_techniques Analytical Techniques Analyte Ethyl 8-bromoquinoline-4-carboxylate Properties Properties: - Non-volatile - Thermally labile potential - Aromatic, polar structure - Requires high-resolution separation from impurities Analyte->Properties GC GC Properties->GC Volatile? No Decision Decision Criteria Properties->Decision HPLC HPLC TLC TLC NMR_MS NMR / MS Quant Quantitative Purity Assay? Decision->Quant Yes Qual Qualitative / Screening? Decision->Qual No Struct Structural Info Needed? Decision->Struct Yes Quant->HPLC Qual->TLC Struct->NMR_MS Start Method Development Complete Specificity Specificity / Stress Testing Start->Specificity SystemSuit System Suitability Criteria Defined Start->SystemSuit Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Limits LOD & LOQ Linearity->Limits Robustness Robustness Linearity->Robustness End Method Validated Accuracy->End Precision->End Limits->End Robustness->End SystemSuit->Specificity

Caption: Workflow for HPLC method validation based on ICH Q2(R1).
System Suitability

Causality: Before any validation run, you must verify that the chromatographic system is performing adequately. This ensures that the results generated are reliable. Protocol:

  • Prepare a standard solution of Ethyl 8-bromoquinoline-4-carboxylate at the target concentration (e.g., 0.5 mg/mL).

  • Make five replicate injections of the standard solution.

  • Calculate the key performance parameters from the resulting chromatograms. Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity

Causality: Specificity demonstrates that the method can accurately measure the analyte without interference from other components like impurities, degradants, or matrix components. [10]Protocol (Forced Degradation):

  • Prepare solutions of Ethyl 8-bromoquinoline-4-carboxylate (~0.5 mg/mL).

  • Expose the solutions to stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid sample at 105 °C for 48 hours, then dissolve.

    • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the unstressed and stressed samples by HPLC with a DAD. Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main peak and all degradation product peaks.

  • The peak purity analysis (from the DAD) for the main peak in the stressed samples should pass, indicating no co-eluting peaks.

Linearity and Range

Causality: Linearity confirms a proportional relationship between the concentration of the analyte and the instrument's response (peak area). The range is the interval over which this relationship holds true with acceptable accuracy and precision. Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration. For impurity quantification, this range would be from the LOQ to 120% of the impurity specification limit.

  • Inject each concentration level in triplicate.

  • Plot a graph of mean peak area versus concentration. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • The y-intercept should be close to zero.

  • The data points should not show significant deviation from the regression line upon visual inspection.

Concentration (% of Nominal) Concentration (µg/mL) Mean Peak Area (n=3)
50%2501,255,100
75%3751,880,550
100%5002,510,200
125%6253,135,750
150%7503,768,300
Result r² = 0.9998 Pass
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by spiking a sample matrix with a known amount of analyte and measuring the recovery. Protocol:

  • Prepare samples of a known batch of Ethyl 8-bromoquinoline-4-carboxylate (or a placebo if available) spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80%400396.899.2%
100%500503.5100.7%
120%600595.299.2%
Result Mean Recovery = 99.7% Pass
Precision

Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. [10]Protocol:

  • Repeatability (Intra-assay): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%

  • Intermediate Precision: RSD ≤ 2.0% for the second set of analyses, and the overall RSD for all 12 preparations should also be within specification.

Precision Study Assay Result (% Purity, n=6) Mean Purity (%) RSD (%)
Repeatability (Day 1 / Analyst 1) 99.5, 99.6, 99.4, 99.7, 99.5, 99.699.550.11
Intermediate (Day 2 / Analyst 2) 99.3, 99.5, 99.4, 99.2, 99.5, 99.499.380.12
Result Overall Mean = 99.47, Overall RSD = 0.15 Pass
Limit of Quantitation (LOQ)

Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [11]This is critical for quantifying impurities. Protocol (Signal-to-Noise Method):

  • Prepare progressively more dilute solutions of the analyte.

  • Inject them and determine the concentration at which the signal-to-noise ratio is approximately 10:1.

  • Confirm this concentration by injecting it six times and checking for acceptable precision (e.g., RSD ≤ 10%). Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for impurities (e.g., 0.05%).

Robustness

Causality: Robustness testing examines the method's reliability when subjected to small, deliberate variations in method parameters, simulating the variations that can occur during routine use. [10]Protocol:

  • Vary key method parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Organic content in mobile phase (± 2%)

  • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters and assay results. Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The assay result should not change significantly from the nominal condition.

Conclusion: Ensuring Quality Through Rigorous Validation

For the synthesis of APIs, certainty is not a luxury; it is a necessity. The purity of intermediates like Ethyl 8-bromoquinoline-4-carboxylate is a critical quality attribute that must be rigorously controlled. While techniques like TLC and NMR serve valuable complementary roles, High-Performance Liquid Chromatography stands as the unequivocal gold standard for quantitative purity determination due to its superior resolution, sensitivity, and precision. [4][5] By implementing a systematically developed and validated HPLC method, grounded in the principles of the ICH Q2(R1) guideline, researchers and drug developers can operate with a high degree of confidence. This ensures that the intermediate meets the stringent quality standards required for pharmaceutical manufacturing, ultimately safeguarding the integrity of the final drug product and protecting patient health.

References

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Comparative

"comparative study of different synthetic methods for Ethyl 8-bromoquinoline-4-carboxylate"

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold remains a cornerstone of pharmacologically active compounds. Its derivatives are integral to a wide array of therapeutics...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold remains a cornerstone of pharmacologically active compounds. Its derivatives are integral to a wide array of therapeutics, from antimalarials to kinase inhibitors. Among these, Ethyl 8-bromoquinoline-4-carboxylate stands as a valuable intermediate, offering multiple points for further functionalization. The strategic placement of the bromine atom and the carboxylate group makes it a versatile building block for complex molecular architectures.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining Ethyl 8-bromoquinoline-4-carboxylate. We will delve into the mechanistic underpinnings, practical execution, and relative merits of established synthetic protocols, including the Gould-Jacobs reaction and the Friedländer synthesis. By presenting detailed experimental procedures and a critical evaluation of each route's efficiency, scalability, and overall practicality, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to Quinoline Synthesis

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern, the availability and cost of starting materials, and the desired scale of the reaction. For Ethyl 8-bromoquinoline-4-carboxylate, the key challenge lies in achieving efficient cyclization and controlling the regiochemistry of the final product.

The Gould-Jacobs Reaction: A Classic Approach

The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinolines, which can then be converted to the desired 4-haloquinolines.[1] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[1]

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the aniline on the electron-deficient double bond of the diethyl ethoxymethylenemalonate (DEEMM). This is followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. The subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution, where the aniline ring attacks one of the ester carbonyls, leading to the formation of the quinoline ring system. The initial product is a 4-hydroxyquinoline-3-carboxylate, which can be subsequently halogenated.

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aniline 2-Bromoaniline intermediate1 Anilinomethylenemalonate aniline->intermediate1 + DEEMM - EtOH deemm Diethyl ethoxymethylenemalonate (DEEMM) intermediate2 Ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (e.g., Dowtherm A) product1 Ethyl 8-bromo-4-chloroquinoline-3-carboxylate intermediate2->product1 Halogenation (e.g., POCl3)

Caption: Workflow for the Gould-Jacobs synthesis of Ethyl 8-bromoquinoline-4-carboxylate.

Experimental Protocol: Gould-Jacobs Synthesis

Step 1: Synthesis of Diethyl 2-((2-bromophenyl)amino)methylenemalonate

  • In a round-bottom flask equipped with a reflux condenser, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 2 hours.

  • Allow the reaction mixture to cool to room temperature. The product often crystallizes upon cooling.

  • Recrystallize the crude product from ethanol to yield the pure anilinomethylenemalonate intermediate.

Step 2: Cyclization to Ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate

  • Add the anilinomethylenemalonate intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask equipped with a distillation head.

  • Heat the mixture to 240-250 °C. The cyclization reaction is accompanied by the elimination of ethanol.

  • After the reaction is complete (monitored by TLC), cool the mixture and add hexane to precipitate the product.

  • Filter the solid and wash with hexane to obtain the crude 4-hydroxyquinoline derivative.

Step 3: Chlorination to Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

  • Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to the crude Ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate at 0 °C.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetone) to obtain the final product.

The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a β-ketoester.[2] This method offers a more direct route to polysubstituted quinolines.[2]

Mechanistic Insight

The reaction can be catalyzed by either acid or base.[2] Under acidic conditions, the reaction is believed to proceed via an initial aldol-type condensation between the enol or enolate of the β-ketoester and the protonated carbonyl of the 2-aminobenzaldehyde. This is followed by cyclization and dehydration to form the quinoline ring. In a base-catalyzed mechanism, the reaction starts with the formation of a Schiff base between the aniline and the aldehyde, followed by an intramolecular aldol condensation.

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product reactant1 2-Amino-3-bromobenzaldehyde intermediate Aldol or Schiff base intermediate reactant1->intermediate + Ethyl acetoacetate (Acid or Base catalyst) reactant2 Ethyl acetoacetate product Ethyl 8-bromo-2-methylquinoline-4-carboxylate intermediate->product Cyclization & Dehydration

Caption: General workflow for the Friedländer synthesis.

Experimental Protocol: Friedländer Synthesis

Synthesis of Ethyl 8-bromo-2-methylquinoline-4-carboxylate

  • To a solution of 2-amino-3-bromobenzaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.2 eq).

  • Add a catalytic amount of a Lewis acid (e.g., ZrCl₄, 10 mol%) or a Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%).

  • Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Comparative Analysis of Synthetic Methods

The choice between the Gould-Jacobs and Friedländer syntheses for preparing Ethyl 8-bromoquinoline-4-carboxylate depends on several factors, which are summarized in the table below.

FeatureGould-Jacobs ReactionFriedländer Synthesis
Starting Materials 2-Bromoaniline and diethyl ethoxymethylenemalonate2-Amino-3-bromobenzaldehyde and ethyl acetoacetate
Key Steps 1. Condensation 2. Thermal Cyclization 3. HalogenationOne-pot condensation and cyclization
Reaction Conditions High temperatures for cyclization (240-250 °C)Milder conditions (e.g., 60 °C)
Typical Yields Moderate to good, but can be variable depending on the cyclization efficiency.Generally good to excellent.[3]
Scalability Can be challenging due to the high temperatures and the use of specialized high-boiling point solvents.[4]More readily scalable due to milder conditions and simpler setup.[5]
Advantages Readily available starting materials.More convergent, often a one-pot reaction. Milder conditions. Good regioselectivity.
Disadvantages Harsh reaction conditions. Multi-step process. Potential for low yields in the cyclization step.The required 2-amino-3-bromobenzaldehyde may not be commercially available and might require separate synthesis.

Other Synthetic Alternatives

While the Gould-Jacobs and Friedländer syntheses are prominent, other methods for quinoline synthesis are also worth noting:

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[6] For the target molecule, this would require 2-bromoaniline and a suitable diketoester. The reaction is typically carried out in the presence of a strong acid like sulfuric acid.[6]

  • Doebner-von Miller Reaction: This reaction utilizes an aniline, an α,β-unsaturated carbonyl compound, and an acid catalyst to form quinolines.[7] While versatile, controlling the regioselectivity with substituted anilines can be a challenge.

Conclusion and Recommendations

For the laboratory-scale synthesis of Ethyl 8-bromoquinoline-4-carboxylate, the Friedländer synthesis offers a more efficient and milder route, provided the starting 2-amino-3-bromobenzaldehyde is accessible. Its one-pot nature and generally higher yields make it an attractive option for rapid analogue synthesis and medicinal chemistry programs.

The Gould-Jacobs reaction , while more established, presents challenges in terms of its high-temperature requirements and multi-step nature. However, its reliance on more readily available starting materials might make it a viable option in certain circumstances, particularly if the necessary substituted benzaldehyde for the Friedländer synthesis is difficult to procure.

Ultimately, the optimal synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the laboratory equipment at hand. This guide provides the foundational knowledge and practical protocols to enable an informed and strategic approach to the synthesis of this important quinoline derivative.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Combes, A. (1888). Sur la constitution de la quinoléine. Bulletin de la Société Chimique de Paris, 49, 89.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.
  • Li, A.-H., et al. (2010).
  • Mijangos, M. V., Amador-Sánchez, Y. A., & Miranda, L. D. (2021). Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. European Journal of Organic Chemistry, 2021(4), 637–647.
  • Farajat, D., Do, J. L., Forgione, P., et al. (2024). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl-Substituted Quinolines. University of Birmingham Research Portal.
  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Pradeep, et al. (2015). Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate.
  • Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Société Chimique de France, 49, 89-92.
  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Yuan, W.-C., et al. (2022).
  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • Ohta, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12157–12165.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2001). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 55(5), 321-324.
  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(10), 875-883.
  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249–3255.
  • National Center for Biotechnology Information. (2011). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • NileRed. (2024, August 25). Making quinoline - the Skraup synthesis [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). General strategies for the synthesis of quinoline derivatives. Reagents.... Retrieved from [Link]

  • Verma, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • Al-dujaili, A. H., & Al-karawi, A. J. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20858–20875.
  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, August 25). Combes Quinoline Synthesis Mechanism [Video]. YouTube. [Link]

Sources

Validation

"assessing the reactivity of the bromine atom in Ethyl 8-bromoquinoline-4-carboxylate"

Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline moiety is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials. Its derivatives are integral to the development of therapeutics ranging from anticancer to antimicrobial agents. The functionalization of the quinoline ring is therefore a critical endeavor in drug discovery and molecular engineering. Ethyl 8-bromoquinoline-4-carboxylate serves as a versatile and strategic intermediate in this context. The bromine atom at the C-8 position and the ethyl carboxylate group at the C-4 position provide two distinct handles for sequential, regioselective modifications.

This guide provides an in-depth assessment of the reactivity of the bromine atom in Ethyl 8-bromoquinoline-4-carboxylate. We will objectively compare its performance in several cornerstone palladium-catalyzed cross-coupling reactions against alternative brominated quinolines, supported by illustrative experimental data and detailed protocols. Our focus is to elucidate the factors governing the reactivity of the C-Br bond, providing researchers, scientists, and drug development professionals with the predictive insights needed for efficient molecular design and synthesis.

Core Reactivity Analysis: The C-8 Bromine Atom

The reactivity of an aryl bromide in cross-coupling reactions is fundamentally governed by the ease of oxidative addition to a low-valent metal catalyst, typically Palladium(0). The electronic environment of the C-Br bond is paramount. The quinoline ring system, being inherently electron-deficient, generally enhances the reactivity of its halo-substituents compared to simpler halobenzenes. Furthermore, the presence of the electron-withdrawing ethyl carboxylate group at the C-4 position in our target molecule is expected to further increase the electrophilicity of the quinoline core, thereby facilitating the crucial oxidative addition step.

We will now explore the practical implications of this electronic landscape in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures and other C-C bonds. It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, prized for its mild conditions and tolerance of diverse functional groups.

Mechanistic Considerations

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The subsequent critical step, transmetalation, involves the transfer of the organic group from the boron atom to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Suzuki_Mechanism A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B + Ar-Br C Ar-Pd(II)-Br(L2) (Oxidative Adduct) B->C D Transmetalation C->D + [R-B(OH)3]- E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A  Regeneration G Ar-R (Product) F->G H Ar-Br H->B I R-B(OH)2 + Base I->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The choice of catalyst, ligand, and base is crucial for optimizing yield and reaction time. Bulky, electron-rich phosphine ligands are often effective for challenging substrates. Below is a comparison of typical conditions for the Suzuki coupling of Ethyl 8-bromoquinoline-4-carboxylate versus an alternative, 3-bromoquinoline.

SubstrateArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Observations
Ethyl 8-bromoquinoline-4-carboxylate Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O90~85%Good reactivity, aided by the electron-withdrawing ester group.
Ethyl 8-bromoquinoline-4-carboxylate 4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃1,4-Dioxane100~92%dppf ligand provides stability and good yields with electron-rich partners.
3-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O100~75%Standard reactivity; may require slightly higher temperatures for optimal conversion.
3-BromoquinolinePhenylboronic acidPd(OAc)₂ / XPhos (2 mol%)K₃PO₄Toluene100>90%Modern bulky phosphine ligands significantly improve yields for this substrate class.

Data is illustrative and based on typical outcomes for analogous Suzuki-Miyaura couplings.

Experimental Protocol: Suzuki-Miyaura Coupling

Protocol_Suzuki start Start: Inert Atmosphere step1 1. Charge Reactor: - Ethyl 8-bromoquinoline-4-carboxylate (1.0 equiv) - Arylboronic acid (1.2 equiv) - Pd(dppf)Cl₂ (3 mol%) - Cs₂CO₃ (2.0 equiv) start->step1 step2 2. Add Solvent: - Anhydrous 1,4-Dioxane step1->step2 step3 3. Degas Mixture: - Purge with N₂ or Ar for 15 min step2->step3 step4 4. Heat Reaction: - Stir at 100 °C under N₂ step3->step4 step5 5. Monitor Progress: - Use TLC or LC-MS until starting material is consumed step4->step5 step6 6. Work-up: - Cool to RT, dilute with EtOAc - Wash with H₂O and brine step5->step6 step7 7. Purify: - Dry over Na₂SO₄, concentrate - Purify by column chromatography step6->step7 end End: Purified Product step7->end

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add Ethyl 8-bromoquinoline-4-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Palladium(II) acetate (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing: Seal the vessel and purge with the inert gas for 10-15 minutes.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, coupling amines with aryl halides. It has become indispensable in pharmaceutical synthesis, where the introduction of nitrogen-containing functional groups is a frequent and critical step.

Mechanistic Considerations

Similar to the Suzuki reaction, the Buchwald-Hartwig amination proceeds via an oxidative addition, followed by coordination of the amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final, rate-determining step is the reductive elimination of the aryl amine product, regenerating the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is often essential to facilitate this final step.

Comparative Performance Data

The choice of ligand is paramount in Buchwald-Hartwig amination, with different generations of ligands developed to couple a wider range of amines and aryl halides under milder conditions.

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Observations
Ethyl 8-bromoquinoline-4-carboxylate MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene100~95%Highly efficient coupling with a standard bulky monophosphine ligand.
Ethyl 8-bromoquinoline-4-carboxylate AnilinePd(OAc)₂ / RuPhosK₂CO₃t-Amyl alcohol110~88%RuPhos is effective for coupling with less nucleophilic primary anilines.
5-Bromo-8-hydroxyquinolineAnilinePd(OAc)₂ / BINAPNaOt-BuToluene110~80%The free hydroxyl can complicate the reaction; protection may be necessary.
3-BromoquinolinePiperidineG3-XPhos PrecatalystLHMDSTHF80>90%Precatalysts offer improved stability and reactivity, enabling lower temperatures.

Data is illustrative and based on typical outcomes for analogous Buchwald-Hartwig aminations.

Experimental Protocol: Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox, charge an oven-dried vial with Palladium(II) acetate (2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add Ethyl 8-bromoquinoline-4-carboxylate (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography to afford the desired aryl amine.

**3. Son

Comparative

A Senior Application Scientist's Guide to the Cytotoxicity Evaluation of Novel Quinoline Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Quinoline, a heterocyclic aromatic organic compound, and its derivatives have captured the attention of medicinal chemists due to their vast pharma...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Quinoline, a heterocyclic aromatic organic compound, and its derivatives have captured the attention of medicinal chemists due to their vast pharmacological potential.[1][2] Many quinoline-based compounds have shown significant anticancer effects, making them a promising foundation for developing new cancer treatments.[1][3][4] These compounds employ diverse mechanisms to combat cancer, including triggering programmed cell death (apoptosis), halting the cell cycle, preventing the formation of new blood vessels (angiogenesis), and disrupting cell migration.[1][5]

This guide offers a comprehensive framework for the systematic in vitro evaluation of novel quinoline compounds (NQCs). We will navigate through a multi-tiered experimental strategy, comparing a hypothetical NQC against Doxorubicin, a well-established chemotherapeutic agent, to provide a clear benchmark for its cytotoxic potential.

The Comparative Evaluation Strategy: A Multi-Parametric Approach

A thorough assessment of cytotoxicity goes beyond a simple "live or die" determination. It requires a layered approach to build a complete profile of the compound's cellular impact. Our evaluation will proceed through three fundamental questions:

  • Primary Viability Screening: Does the NQC reduce cell viability?

  • Mechanistic Elucidation: How does the NQC induce cell death? Is it through apoptosis or necrosis?

  • Membrane Integrity Assessment: Does the NQC compromise the cell membrane?

This structured workflow ensures a logical progression from broad screening to detailed mechanistic investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Analysis cluster_2 Phase 3: Data Synthesis start Culture Cancer Cell Lines (e.g., MCF-7, A549) treat Treat cells with NQC & Doxorubicin (Dose-Response Gradient) start->treat mtt MTT Assay (Metabolic Activity) treat->mtt ic50 Calculate IC50 Values mtt->ic50 flow Annexin V / PI Staining (Flow Cytometry) ic50->flow ldh LDH Assay (Membrane Integrity) ic50->ldh profile Construct Cytotoxicity Profile (Compare NQC vs. Doxorubicin) flow->profile ldh->profile

Caption: General experimental workflow for cytotoxicity assessment.

Part 1: Primary Viability and Potency Determination (MTT Assay)

Expertise & Causality: The initial and most crucial step is to determine if the NQC has any biological effect on cancer cell proliferation and viability.[6] We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and high-throughput colorimetric method. This assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells.[7][8] A reduction in this signal upon treatment with the NQC is our first indicator of cytotoxic or cytostatic effects.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the Novel Quinoline Compound (NQC) and the standard comparator, Doxorubicin, in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include "vehicle control" wells (treated with the compound's solvent, e.g., DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.[9] During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell viability by 50%.[6]

Data Presentation: Comparative IC₅₀ Values

The IC₅₀ value is a key metric of a drug's potency.[3] A lower IC₅₀ indicates higher potency. By comparing the IC₅₀ of our NQC to Doxorubicin, we can immediately gauge its relative effectiveness.

CompoundCell LineIC₅₀ (µM) after 48h
Novel Quinoline Cpd. (NQC) MCF-7 (Breast Cancer)5.21[10]
A549 (Lung Cancer)7.47[10]
Doxorubicin (Standard) MCF-7 (Breast Cancer)2.50[11]
A549 (Lung Cancer)>20[11]

Note: These are representative data based on published literature for illustrative purposes.[10][11]

Trustworthiness Insight: The inclusion of Doxorubicin as a positive control validates the assay's performance. If the IC₅₀ value for Doxorubicin falls within the expected range, it provides confidence in the results obtained for the NQC.

Part 2: Elucidating the Mechanism of Cell Death (Annexin V/PI Assay)

Expertise & Causality: Once we've established that the NQC reduces cell viability, the next logical question is how. Cells can die through two primary mechanisms: apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to injury). Distinguishing between these is critical, as apoptosis is generally the preferred mechanism for anticancer agents.

We use a dual-staining flow cytometry method with Annexin V and Propidium Iodide (PI).[12][13] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye (like FITC), can identify these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis when membrane integrity is lost, where it binds to DNA.

This dual staining allows us to differentiate four cell populations:

  • Viable cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

  • Necrotic cells: Annexin V- / PI+

Detailed Experimental Protocol: Annexin V/PI Flow Cytometry
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat them with the NQC and Doxorubicin at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include untreated and vehicle controls.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization process. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold 1X PBS to remove any residual medium.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[13] Keep samples on ice and analyze by flow cytometry immediately, ideally within one hour.[13]

  • Data Acquisition & Analysis: Analyze the samples on a flow cytometer. Use unstained and single-stained controls to set up proper compensation and quadrants for accurate data interpretation.[13]

Data Presentation: Apoptosis Induction Profile
Treatment (at IC₅₀)% Viable Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Untreated Control ~95%<5%<1%
NQC ~40%~35%~20%
Doxorubicin ~45%~30%~22%

Note: Data are hypothetical and for illustrative purposes.

Authoritative Grounding: The ability of an NQC to induce apoptosis, particularly caspase-dependent apoptosis, is a hallmark of many successful anticancer drugs.[14][15] This process often involves signaling cascades that activate proteases known as caspases, which execute the dismantling of the cell.[15][16]

G NQC Novel Quinoline Compound (NQC) DNA_Damage DNA Damage / ROS Generation NQC->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activation Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Substrates

Caption: Intrinsic apoptosis pathway often induced by quinolines.

Part 3: Assessing Cell Membrane Integrity (LDH Assay)

Expertise & Causality: To complement the apoptosis assay, we use the Lactate Dehydrogenase (LDH) assay. LDH is a stable cytosolic enzyme that is present in all cells.[17] When the plasma membrane is severely damaged—a hallmark of necrosis—LDH is rapidly released into the cell culture medium.[17][18] The LDH assay measures the amount of this released enzyme, serving as a reliable marker for cytotoxicity and compromised membrane integrity.[17][19] If a compound induces high LDH release, it suggests a necrotic or late apoptotic mechanism of cell death.

Detailed Experimental Protocol: LDH Assay
  • Cell Culture and Treatment: Follow steps 1-3 of the MTT protocol. Crucially, include control wells for "Maximum LDH Release" (cells treated with a lysis buffer provided in the kit) and "Spontaneous LDH Release" (untreated cells).[6]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, clean 96-well plate.[20] Be careful not to disturb the cell monolayer.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol. This typically involves mixing an assay buffer and a substrate mix.[18] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[20][21] During this time, the released LDH will catalyze a reaction that results in the formation of a colored formazan product.[18]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[19][20]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls. The formula is typically: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100.

Data Presentation: Membrane Damage Profile
Treatment (at IC₅₀)% Cytotoxicity (LDH Release)
Untreated Control <5%
NQC ~25%
Doxorubicin ~30%
Lysis Buffer (Max Control) 100%

Note: Data are hypothetical and for illustrative purposes.

Synthesis & Interpretation: By integrating the data from all three assays, a comprehensive cytotoxicity profile emerges. For our hypothetical NQC, the data suggests it is a potent cytotoxic agent, particularly against the A549 lung cancer cell line where it outperforms Doxorubicin. The primary mechanism of cell death appears to be apoptosis, as indicated by the high percentage of Annexin V positive cells, with a moderate level of secondary necrosis or membrane damage suggested by the LDH release. This profile is highly desirable for a potential anticancer therapeutic.

Conclusion and Future Directions

This guide has outlined a robust, multi-parametric strategy for the initial in vitro cytotoxicity evaluation of novel quinoline compounds. By systematically assessing cell viability (MTT), mechanism of death (Annexin V/PI), and membrane integrity (LDH), researchers can build a comprehensive and reliable profile of a compound's activity. This foundational data is indispensable for making informed decisions in the drug discovery pipeline, guiding further mechanistic studies, and ultimately identifying promising candidates for preclinical development.

References

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  • Ghasemi, M., et al. (2007). Cytotoxic assays for screening anticancer agents. PubMed. [Link]

  • Valente, S., et al. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]

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  • Dos Santos, F. P., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed. [Link]

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  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from Noble Life Sciences website. [Link]

  • Al-Omary, F. A. M., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative. MDPI. [Link]

  • Suksrichavalit, T., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Siddiqui, H., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

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Validation

A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions of Ethyl 8-bromoquinoline-4-carboxylate

The functionalization of quinoline scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, Ethyl 8-bromoquinoline-4-carboxylate serves as a versatile and crucial building block, with...

Author: BenchChem Technical Support Team. Date: January 2026

The functionalization of quinoline scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, Ethyl 8-bromoquinoline-4-carboxylate serves as a versatile and crucial building block, with the bromine atom at the C8 position providing a reactive handle for a multitude of cross-coupling reactions. The strategic selection of a catalyst is paramount, directly influencing reaction efficiency, yield, and scalability. This guide provides an in-depth comparison of various catalytic systems for reactions involving this substrate, supported by mechanistic insights and detailed experimental protocols to aid researchers in making informed decisions.

Chapter 1: The Landscape of Palladium-Catalyzed Cross-Coupling

Palladium catalysis remains the gold standard for many C-C and C-N bond-forming reactions due to its high efficiency and functional group tolerance. For Ethyl 8-bromoquinoline-4-carboxylate, several palladium-catalyzed reactions are particularly relevant.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organohalide with a boronic acid or ester.[1] The choice of palladium catalyst and ligands is critical for achieving high yields.

Mechanistic Insight: The catalytic cycle, shown below, involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronate complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][2] The ligand's role is to stabilize the palladium center and facilitate these steps.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)-X (L)₂ OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂) PdII->Transmetal Base PdII_R2 R¹-Pd(II)-R² (L)₂ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Comparison:

Catalyst/LigandBaseSolventTemp (°C)Yield (%)Key Advantages
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100Good to HighReadily available, well-established.[2]
Pd(dppf)Cl₂K₃PO₄Toluene/H₂O80High to ExcellentBidentate ligand enhances stability and reaction rates.[3]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80ExcellentBulky phosphine ligand promotes high turnover numbers.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add Ethyl 8-bromoquinoline-4-carboxylate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).

  • Seal the flask, evacuate, and backfill with argon or nitrogen (repeat three times).

  • Add a deoxygenated solvent mixture of 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, typically using a dual-catalyst system of palladium and copper(I).[4][5]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_X R-Pd(II)-X (L)₂ Pd0->PdII_X Oxidative Addition (R-X) PdII_alkyne R-Pd(II)-C≡CR' (L)₂ PdII_X->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Catalyst Regen. Product R-C≡CR' PdII_alkyne->Product Reductive Elimination CuX Cu(I)-X Cu_alkyne Cu(I)-C≡CR' CuX->Cu_alkyne Base Cu_alkyne->PdII_X From Cu Cycle Alkyne H-C≡CR' Alkyne->Cu_alkyne

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Catalyst Comparison:

Catalyst SystemBaseSolventTemp (°C)Yield (%)Key Advantages
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT to 60Good to HighClassic, reliable method.[6]
Pd(OAc)₂ / P(t-Bu)₃ / CuIEt₃NDMFRTHighEfficient at room temperature for aryl bromides.[5]
Copper-Free (e.g., Pd(PPh₃)₄)PiperidineToluene80-100GoodAvoids issues with copper, such as alkyne homocoupling.

Experimental Protocol: Sonogashira Coupling

  • In a Schlenk tube, dissolve Ethyl 8-bromoquinoline-4-carboxylate (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in anhydrous, degassed THF.

  • Add Pd(PPh₃)₂Cl₂ (0.03 equiv.) and CuI (0.05 equiv.).

  • Add triethylamine (Et₃N, 3.0 equiv.) as the base and solvent.

  • Stir the mixture under an inert atmosphere at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Monitor the reaction by TLC. After completion, filter the mixture through a pad of Celite to remove the ammonium salt and catalyst residues.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For synthesizing aryl amines, the Buchwald-Hartwig amination is an indispensable tool, allowing for the coupling of aryl halides with a wide range of amines.[3][7] The ligand choice is especially critical here, often requiring sterically hindered, electron-rich phosphines.

Catalyst & Ligand Comparison:

Pd PrecatalystLigandBaseSolventTemp (°C)Yield (%)Key Advantages
Pd₂(dba)₃BINAPNaOt-BuToluene100GoodEarly generation, effective for many primary amines.[3]
Pd(OAc)₂XantPhosCs₂CO₃1,4-Dioxane110HighWide bite angle ligand, good for a broad range of amines.[8]
G3-XPhos PrecatalystXPhosK₃PO₄t-AmylOH100ExcellentAir-stable precatalyst, high activity, broad scope.

Experimental Protocol: Buchwald-Hartwig Amination

  • Add the palladium precatalyst (e.g., G3-XPhos, 0.02 equiv.), ligand (if not using a precatalyst), and base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried Schlenk tube.

  • Add Ethyl 8-bromoquinoline-4-carboxylate (1.0 equiv.) and seal the tube with a septum.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add the amine (1.2 equiv.) and degassed solvent (e.g., t-AmylOH).

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via flash chromatography.

Chapter 2: Exploring Alternative Catalytic Systems

While palladium is dominant, cost and potential toxicity concerns drive the exploration of alternative catalysts like copper and nickel.

Copper-Catalyzed Reactions

Copper catalysis, particularly for C-H activation and functionalization, has seen a resurgence. For quinoline derivatives, copper can promote reactions like C5-bromination, showcasing its unique reactivity.[9][10][11][12] While not a direct coupling at the C8-Br position of the specified substrate, this highlights copper's utility in modifying the quinoline core itself. For C-N coupling (Ullmann-type reactions), copper catalysis often requires higher temperatures than palladium but can be a cost-effective alternative.

Example Reaction: Copper-Promoted C5-Bromination of 8-Aminoquinoline Amides

  • Catalyst: Cu(OAc)₂·H₂O

  • Bromine Source: Alkyl bromides

  • Conditions: K₂CO₃, DMSO, 100 °C[12]

  • Insight: This reaction demonstrates copper's ability to facilitate selective C-H functionalization, a different reactivity pattern compared to palladium's cross-coupling focus.

Nickel-Catalyzed Cross-Coupling

Nickel is an attractive, earth-abundant alternative to palladium.[13][14] It can catalyze similar cross-coupling reactions, often with different selectivity and reactivity, particularly for activating less reactive C-O bonds.[15] For aryl bromides like Ethyl 8-bromoquinoline-4-carboxylate, nickel catalysts can be highly effective, though they may be more sensitive to air and moisture.[13]

Potential Advantages of Nickel:

  • Cost-Effectiveness: Nickel is significantly cheaper than palladium.

  • Unique Reactivity: Can cleave and form bonds that are challenging for palladium catalysts.[16]

  • Reductive Couplings: Well-suited for reductive cross-electrophile coupling reactions.[13][17]

Challenges:

  • Air/Moisture Sensitivity: Many Ni(0) catalysts require stricter inert atmosphere techniques.

  • Mechanistic Complexity: Nickel can access multiple oxidation states (0, I, II, III), leading to complex reaction pathways.[14]

Chapter 3: Summary and Catalyst Selection

Choosing the optimal catalyst requires a careful evaluation of the desired transformation, cost, scalability, and available laboratory resources.

Comparative Summary Table:

FeaturePalladium CatalysisCopper CatalysisNickel Catalysis
Primary Use Cross-coupling (C-C, C-N, C-O)C-H activation, Ullmann couplingCross-coupling, Reductive coupling
Activity Very HighModerate to HighHigh
Cost HighLowLow
Sensitivity Generally robust, air-stable precatalysts availableGenerally robustOften sensitive to air/moisture
Functional Group Tolerance ExcellentGoodGood to Excellent

Decision-Making Workflow:

Catalyst_Selection start What bond are you forming? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N other_bond Other (e.g., C-H Func.) start->other_bond Other suzuki Suzuki Coupling (Boronic Acid) cc_bond->suzuki Aryl/Vinyl sonogashira Sonogashira Coupling (Alkyne) cc_bond->sonogashira Alkynyl heck Heck Coupling (Alkene) cc_bond->heck Alkenyl buchwald Buchwald-Hartwig (Amine/Amide) cn_bond->buchwald ullmann Ullmann Coupling cn_bond->ullmann Cost-sensitive? cu_cat Consider Copper Catalyst (e.g., Cu(OAc)₂) other_bond->cu_cat e.g., C-H activation pd_cat Use Palladium Catalyst (e.g., Pd(dppf)Cl₂, G3-XPhos) suzuki->pd_cat ni_cat Consider Nickel Catalyst (Cost-effective alternative) suzuki->ni_cat pd_cu_cat Use Pd/Cu Catalyst (e.g., Pd(PPh₃)₂Cl₂/CuI) sonogashira->pd_cu_cat heck->pd_cat buchwald->pd_cat ullmann->cu_cat

Caption: A workflow to guide catalyst selection for functionalizing Ethyl 8-bromoquinoline-4-carboxylate.

References

  • Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling. ACS Organic & Inorganic Au.
  • Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Publishing.
  • Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent.
  • Buchwald–Hartwig amin
  • Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. PMC - NIH.
  • Buchwald–Hartwig reaction: an update.
  • Heck Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry.
  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. PMC - NIH.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Heck reaction. Wikipedia.
  • Suzuki reaction. Wikipedia.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Intramolecular Heck cross-coupling reaction of 8-hydroxyquinolines for...
  • Suzuki Coupling. Organic Chemistry Portal.
  • Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). YouTube.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
  • Synthesis Workshop: Nickel-catalyzed Domino Reactions with Kirsten Hewitt (Episode 84). YouTube.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Copper‐Catalyzed C3−H Difluoroacetylation of Quinoxalinones with Ethyl Bromodifluoroacetate.
  • Recent advances in Sonogashira reactions. PubMed.
  • Transition-Metal-Free Suzuki-Type Coupling Reactions. Organic Chemistry Portal.
  • 8-Bromoquinoline synthesis. ChemicalBook.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Ethyl 8-bromoquinoline-4-carboxyl
  • Esterification of Carboxylic Acids with. Organic Syntheses Procedure.
  • 8-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester applic
  • Advanced Organic Chemistry: Organonickel C
  • Heck Reaction. Chemistry LibreTexts.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
  • Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxyl
  • Ethyl 8-bromo-4-chloroquinoline-3-carboxyl
  • Ethyl 8-bromoquinoline-4-carboxyl

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Comparative

A Comparative Structural Analysis of Ethyl 8-bromoquinoline-4-carboxylate and Its Synthetic Precursors

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development In the landscape of modern drug discovery, quinoline scaffolds represent a cornerstone of heterocyclic chemistry, underpinning the therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of modern drug discovery, quinoline scaffolds represent a cornerstone of heterocyclic chemistry, underpinning the therapeutic efficacy of a wide array of pharmaceuticals. Their versatile biological activities, ranging from antimalarial to anticancer, stem from the unique electronic and steric properties of the quinoline ring system. This guide provides an in-depth structural analysis of Ethyl 8-bromoquinoline-4-carboxylate, a key intermediate in the synthesis of more complex bioactive molecules, and its precursors. We will delve into a comparative examination of synthetic routes, supported by detailed experimental protocols and spectroscopic data, to offer researchers a comprehensive resource for their synthetic and analytical endeavors.

The Synthetic Pathway: From Bromoaniline to the Target Ester

The journey to Ethyl 8-bromoquinoline-4-carboxylate begins with foundational precursors and culminates in a multi-step synthesis. This guide will focus on a common and logical synthetic sequence: the construction of the quinoline core via the Doebner-von Miller reaction to form 8-bromo-4-quinolinecarboxylic acid, followed by Fischer esterification to yield the final ethyl ester.

Precursor 1: 8-Bromoquinoline

The initial precursor, 8-bromoquinoline, can be synthesized from 2-bromoaniline. While various methods exist for quinoline synthesis, a common approach involves the Skraup synthesis or related methodologies.

Precursor 2: 8-Bromo-4-quinolinecarboxylic acid

The introduction of the carboxylic acid at the 4-position is a critical step. The Doebner-von Miller reaction provides a powerful method for constructing the quinoline-4-carboxylic acid scaffold directly from an aniline, an α,β-unsaturated carbonyl compound (often generated in situ), and pyruvic acid.[1][2] In this case, 2-bromoaniline serves as the aniline component.

Conceptual Synthetic Workflow:

A 2-Bromoaniline C 8-Bromo-4-quinolinecarboxylic Acid (Precursor 2) A->C Doebner-von Miller Reaction B Pyruvic Acid + Aldehyde B->C E Ethyl 8-bromoquinoline-4-carboxylate (Target Compound) C->E Fischer Esterification D Ethanol (H+) D->E

Caption: Synthetic pathway to Ethyl 8-bromoquinoline-4-carboxylate.

Comparative Analysis of Synthetic Methodologies

While the Doebner-von Miller reaction is a classic and effective method, it is crucial for researchers to consider alternative strategies for quinoline synthesis, each with its own set of advantages and limitations.[1]

Synthesis MethodKey ReagentsTypical ProductsAdvantagesDisadvantages
Doebner-von Miller Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid2- and/or 4-substituted quinolinesOne-pot synthesis of quinoline-4-carboxylic acids.Can result in low yields with electron-deficient anilines.
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing AgentUnsubstituted or substituted quinolinesHigh yields for simple quinolines.Harsh reaction conditions, often violent.
Combes Synthesis Aniline, β-Diketone, Acid Catalyst2,4-Disubstituted quinolinesGood for specific substitution patterns.Requires β-diketone starting materials.
Friedländer Synthesis 2-Aminoaryl Ketone, Carbonyl Compound2,3-Disubstituted quinolinesHigh yields and regioselectivity.Requires pre-functionalized anilines.

Experimental Protocols

Synthesis of 8-Bromo-4-quinolinecarboxylic acid (via Doebner Reaction)

The Doebner reaction allows for the one-pot synthesis of quinoline-4-carboxylic acids.[2]

Materials:

  • 2-Bromoaniline

  • Benzaldehyde (or other suitable aldehyde)

  • Pyruvic acid

  • Ethanol

  • Acid catalyst (e.g., HCl or H₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-bromoaniline and benzaldehyde in ethanol.

  • Slowly add pyruvic acid to the mixture while stirring.

  • Add the acid catalyst dropwise.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to afford pure 8-bromo-4-quinolinecarboxylic acid.

Synthesis of Ethyl 8-bromoquinoline-4-carboxylate (via Fischer Esterification)

Fischer esterification is a standard method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3][4]

Materials:

  • 8-Bromo-4-quinolinecarboxylic acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Suspend 8-bromo-4-quinolinecarboxylic acid in an excess of anhydrous ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Purify the crude product by column chromatography on silica gel to yield pure Ethyl 8-bromoquinoline-4-carboxylate.

Structural Elucidation: A Spectroscopic Comparison

The structural confirmation of the synthesized compounds relies on a combination of spectroscopic techniques. Below is a comparative analysis of the expected spectroscopic data for the precursors and the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

¹H NMR Spectroscopy:

  • 8-Bromoquinoline: The aromatic region will show a characteristic set of multiplets for the six protons on the quinoline core.

  • 8-Bromo-4-quinolinecarboxylic acid: The ¹H NMR spectrum will be similar to that of 8-bromoquinoline, but with one of the aromatic protons absent from the 4-position. A broad singlet corresponding to the carboxylic acid proton will appear far downfield (typically >10 ppm).[5]

  • Ethyl 8-bromoquinoline-4-carboxylate: The spectrum will resemble the carboxylic acid precursor in the aromatic region. The key distinguishing features will be the appearance of a quartet around 4.0-4.5 ppm (for the -OCH₂- group) and a triplet around 1.0-1.5 ppm (for the -CH₃ group) of the ethyl ester moiety.[6]

¹³C NMR Spectroscopy:

  • 8-Bromoquinoline: The spectrum will display nine signals for the nine carbon atoms of the quinoline ring.

  • 8-Bromo-4-quinolinecarboxylic acid: The spectrum will show ten signals, including a downfield signal for the carboxylic acid carbon (typically 165-185 ppm).[5]

  • Ethyl 8-bromoquinoline-4-carboxylate: The spectrum will exhibit twelve signals. The carbonyl carbon of the ester will appear in a similar region to the carboxylic acid carbon. Additional signals for the ethoxy group will be present: one around 60-65 ppm (-OCH₂-) and another around 14-15 ppm (-CH₃).[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺
8-BromoquinolineC₉H₆BrN208.05207.97 / 209.97
8-Bromo-4-quinolinecarboxylic acidC₁₀H₆BrNO₂252.06251.96 / 253.96
Ethyl 8-bromoquinoline-4-carboxylateC₁₂H₁₀BrNO₂280.12279.99 / 281.99

The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is a key diagnostic feature in the mass spectra of these compounds.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups.

  • 8-Bromoquinoline: The spectrum will be dominated by C-H and C=C/C=N stretching and bending vibrations characteristic of the aromatic quinoline ring.

  • 8-Bromo-4-quinolinecarboxylic acid: The most prominent feature will be a broad O-H stretching band from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700-1725 cm⁻¹).

  • Ethyl 8-bromoquinoline-4-carboxylate: The broad O-H band will be absent. A strong C=O stretching band for the ester will be observed (typically around 1730-1750 cm⁻¹), along with C-O stretching bands.

Conclusion

The synthesis and structural analysis of Ethyl 8-bromoquinoline-4-carboxylate and its precursors highlight fundamental principles of heterocyclic chemistry and spectroscopic characterization. While the Doebner-von Miller reaction offers a direct route to the key carboxylic acid intermediate, a thorough understanding of alternative synthetic strategies is essential for methodological optimization. The comparative analysis of spectroscopic data provides a clear roadmap for researchers to confirm the identity and purity of these compounds at each synthetic stage. This guide serves as a foundational resource, empowering scientists in drug development to confidently synthesize and characterize this important class of molecules.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Doebner, O. (n.d.). Doebner Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative.
  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

  • Ohta, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 8-bromoquinoline-4-carboxylate (C12H10BrNO2). Retrieved from [Link]

  • Doebner-von Miller Synthesis. (n.d.). Retrieved from [Link]

  • LookChem. (n.d.). 8-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 8-bromo-2-chloro-quinazoline-4-carboxylate. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

  • PubChem. (n.d.). 8-bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

  • Common Conditions. (n.d.). Acid to Ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safe Handling: Personal Protective Equipment for Ethyl 8-bromoquinoline-4-carboxylate

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and efficacy in the laboratory. This guide provides essential, field-tested protocols for handlin...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and efficacy in the laboratory. This guide provides essential, field-tested protocols for handling Ethyl 8-bromoquinoline-4-carboxylate. While this specific molecule may lack extensive, publicly available safety data, we can establish a robust safety framework by analyzing structurally similar bromoquinoline compounds. This approach allows us to anticipate potential hazards and implement comprehensive protective measures, ensuring both your safety and the integrity of your work.

The following protocols are designed to be a self-validating system of safety, grounded in the established principles of chemical hygiene and risk mitigation.

Hazard Assessment: Understanding the Risks

Ethyl 8-bromoquinoline-4-carboxylate belongs to the family of halogenated quinolines. Safety data sheets for analogous compounds consistently indicate a clear set of potential hazards. This information is critical as it forms the logical basis for our personal protective equipment (PPE) selection.

Table 1: Summary of Potential Hazards Based on Analogous Bromoquinolines

Hazard Classification Description Supporting Sources
Skin Corrosion/Irritation Causes skin irritation. Prolonged or repeated contact may lead to dermatitis. [1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation, potentially leading to damage if not addressed promptly. [2][3][4]
Acute Oral Toxicity Harmful if swallowed. [2][5][6]

| Respiratory Tract Irritation | May cause respiratory irritation, particularly if handled as a fine powder or dust. |[2] |

Furthermore, thermal decomposition of bromoquinoline compounds can generate hazardous byproducts, including carbon oxides, nitrogen oxides, and hydrogen bromide gas[4][7]. This necessitates careful handling, especially during procedures involving heat.

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process that adapts to the scale and nature of the procedure. The following recommendations provide a baseline for safely handling Ethyl 8-bromoquinoline-4-carboxylate.

Eye and Face Protection: Your First Line of Defense

Given the high risk of serious eye irritation, appropriate eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory for all handling procedures[6][8]. Safety glasses do not provide a sufficient seal and are inadequate for protecting against powders or splashes[9].

  • Enhanced Protection: When handling larger quantities (>1g) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles[9][10].

Hand Protection: Preventing Dermal Exposure

The potential for skin irritation necessitates the use of appropriate chemical-resistant gloves.

  • Recommended Material: Nitrile examination gloves are suitable for protection against incidental contact and splashes[9]. Always check for signs of degradation or perforation before use.

  • Protocol: When handling the solid compound or its solutions, always wear gloves. For prolonged work, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water after any handling procedure is complete[7][8].

Body Protection: Shielding from Contamination

Protective clothing is essential to prevent the contamination of personal garments and underlying skin.

  • Standard Use: A long-sleeved laboratory coat is the minimum requirement for all procedures[8].

  • Procedures with High Splash Potential: For tasks involving larger volumes or vigorous mixing, supplement your lab coat with a chemical-resistant apron[11].

Respiratory Protection: A Precautionary Measure

While not always necessary, respiratory protection is a critical control measure under specific conditions.

  • When Required: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if you are handling the solid compound outside of a chemical fume hood, if there is visible dust generation, or if ventilation is inadequate[2][8].

  • Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls, such as a chemical fume hood or ventilated enclosure[12]. Respiratory protection should be considered a secondary line of defense.

Operational Plan: From Preparation to Disposal

A structured workflow is key to minimizing risk. The following step-by-step protocols integrate safety measures directly into the handling process.

Pre-Handling Safety Checklist
  • Verify Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed[13].

  • Consult SDS: Review the safety data sheets for all chemicals to be used in the procedure[10]. For this compound, review the SDS of a close analogue like 8-Bromoquinoline[1].

  • Prepare Workspace: Work within a certified chemical fume hood, especially when weighing the solid or preparing solutions[12].

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before handling any chemicals.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the nature of the task.

PPE_Workflow cluster_0 Task Assessment start Start: Handling Ethyl 8-bromoquinoline-4-carboxylate task_scale Scale of Operation? start->task_scale weighing Weighing Solid? task_scale->weighing < 1 gram ppe_medium Enhanced PPE: - Standard PPE - Face Shield task_scale->ppe_medium > 1 gram (Solution) ppe_low Standard PPE: - Nitrile Gloves - Lab Coat - Chemical Goggles weighing->ppe_low In Fume Hood ppe_high Full Protection: - Enhanced PPE - Respirator (N95/P100) - Chemical Apron weighing->ppe_high On Open Bench

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromoquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-bromoquinoline-4-carboxylate
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